molecular formula C8H12N2OS B183072 2-Amino-5-isopropylthiophene-3-carboxamide CAS No. 343272-23-1

2-Amino-5-isopropylthiophene-3-carboxamide

Cat. No.: B183072
CAS No.: 343272-23-1
M. Wt: 184.26 g/mol
InChI Key: QEEWCVLNVDMSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-isopropylthiophene-3-carboxamide is a chemical building block based on the privileged 2-aminothiophene scaffold, a structure of high value in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the preparation of more complex, bioactive molecules. It is closely related to compounds identified in phenotypic screens for protecting mechanosensory hair cells from aminoglycoside antibiotic-induced ototoxicity . The 2-aminothiophene core is a bioisostere of anthranilic acid, which can significantly alter the pharmacokinetic and binding properties of drug candidates . Researchers utilize this compound and its derivatives in various fields, including as potential antileishmanial agents against neglected tropical diseases and as core structures in the design of dual vascular endothelial growth factor receptor (VEGFR) and mitotic inhibitors for investigating new cancer therapeutics . The carboxamide group at the 3-position and the isopropyl substituent at the 5-position offer distinct opportunities for further chemical modification and structure-activity relationship (SAR) studies, allowing for the optimization of potency and physicochemical properties . This product is supplied for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-propan-2-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEWCVLNVDMSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408347
Record name 2-amino-5-isopropylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343272-23-1
Record name 2-amino-5-isopropylthiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry and drug development. The document details the well-established Gewald reaction as the primary synthetic route, offering insights into the reaction mechanism, experimental protocols, and relevant data.

Introduction to the Gewald Reaction

The Gewald reaction is a powerful and versatile one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] Discovered by Karl Gewald in 1966, this reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide or malononitrile) and elemental sulfur in the presence of a basic catalyst.[2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3]

The synthesis of this compound via the Gewald reaction proceeds by reacting 3-methyl-2-butanone (isopropyl methyl ketone) with cyanoacetamide and elemental sulfur.

Reaction Mechanism and Experimental Workflow

The Gewald reaction mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

Reaction Mechanism

Gewald_Reaction R1 3-Methyl-2-butanone I1 Knoevenagel Adduct R1->I1 + Cyanoacetamide R2 Cyanoacetamide R2->I1 R3 Sulfur (S8) I3 Thiolate Intermediate R3->I3 Base Base (e.g., Morpholine) Base->I1 Catalyst I2 α,β-Unsaturated Nitrile I1->I2 - H2O I2->I3 + Sulfur, Base I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P This compound I4->P Tautomerization

Caption: The reaction mechanism of the Gewald synthesis of this compound.

Experimental Workflow

Experimental_Workflow A Reactant Mixing (3-Methyl-2-butanone, Cyanoacetamide, Sulfur, Solvent) B Addition of Base (e.g., Morpholine) A->B C Reaction Heating (e.g., 45-55°C) B->C D Reaction Monitoring (TLC) C->D E Work-up (Dilution with water, extraction) D->E F Purification (Recrystallization or Column Chromatography) E->F G Characterization (NMR, IR, MP) F->G H Final Product G->H

Caption: A typical experimental workflow for the Gewald reaction.

Experimental Protocols

Materials:

  • 3-Methyl-2-butanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine or piperidine)

  • Ethanol (or another suitable solvent like methanol or DMF)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 3-methyl-2-butanone, cyanoacetamide, and elemental sulfur in ethanol.

  • To this stirred suspension, slowly add morpholine.

  • Heat the reaction mixture to a temperature between 45-55°C. A Chinese patent suggests microwave heating can also be employed to accelerate the reaction.[1]

  • Maintain the temperature and stirring for a period of 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Gewald synthesis of 2-aminothiophene-3-carboxamides, extrapolated from general procedures and syntheses of analogous compounds.[1][4]

ParameterValue/RangeNotes
Reactants
3-Methyl-2-butanone1.0 - 1.5 molar eq.Ketone substrate.
Cyanoacetamide1.0 molar eq.Active methylene nitrile.
Elemental Sulfur1.0 - 1.5 molar eq.Sulfur source.
Base (e.g., Morpholine)0.8 - 1.2 molar eq.Catalyst.
Reaction Conditions
SolventEthanol, Methanol, or DMF
Temperature45 - 55 °CConventional or microwave heating.[1]
Reaction Time1 - 3 hoursMonitored by TLC.[1]
Product
YieldHigh (typically)Yields for similar reactions are often high.
Melting PointNot reportedTo be determined experimentally.
Spectroscopic Data
¹H NMRNot reportedExpected signals for isopropyl, amino, amide, and thiophene protons.
¹³C NMRNot reportedExpected signals for all unique carbon atoms.
IR (cm⁻¹)Not reportedExpected peaks for N-H, C=O, and C-S bonds.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the amino group protons (a broad singlet), the amide protons (a broad singlet), and a singlet for the proton at the 4-position of the thiophene ring.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the isopropyl group, the thiophene ring, the carboxamide group, and the carbon attached to the amino group.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups (typically in the range of 3200-3500 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-S stretching vibrations.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To determine the purity of the final compound.

Conclusion

The Gewald reaction provides an efficient and straightforward method for the synthesis of this compound. This in-depth guide outlines the fundamental principles, a representative experimental protocol, and the necessary data for the successful synthesis and characterization of this compound. The versatility of the Gewald reaction allows for the generation of a diverse library of substituted 2-aminothiophenes, which are valuable scaffolds in the field of drug discovery and development.

References

Spectroscopic Characterization of 2-Amino-5-Alkylthiophene-3-Carboxamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-amino-5-alkylthiophene-3-carboxamides, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a deeper understanding of their structural elucidation.

Introduction

2-Amino-5-alkylthiophene-3-carboxamides are versatile scaffolds in the synthesis of various biologically active molecules. Their structural confirmation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the characteristic spectral features of these compounds, using 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide as a primary example.[1]

Synthesis Overview

The synthesis of 2-amino-5-alkylthiophene-3-carboxamides often follows the Gewald reaction, a multicomponent reaction that is efficient for constructing the thiophene ring.[2][3] The general scheme involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Gewald_Synthesis reagents Alkyl Ketone or Aldehyde + Activated Nitrile + Elemental Sulfur product 2-Amino-5-alkylthiophene-3-carboxamide reagents->product Gewald Reaction base Base (e.g., Morpholine)

Caption: Generalized synthetic route for 2-amino-5-alkylthiophene-3-carboxamides.

Spectroscopic Analysis Workflow

The structural elucidation of the target compounds typically follows a standardized workflow that integrates multiple spectroscopic techniques to provide complementary information.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation synthesis Synthesized Compound ftir FT-IR Spectroscopy synthesis->ftir Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Connectivity & Chemical Environment ms Mass Spectrometry synthesis->ms Molecular Weight uv_vis UV-Vis Spectroscopy synthesis->uv_vis Electronic Transitions structure Structural Confirmation ftir->structure nmr->structure ms->structure uv_vis->structure

Caption: Experimental workflow for spectroscopic characterization.

Detailed Methodologies and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-amino-5-alkylthiophene-3-carboxamides. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[1][5]

¹H NMR Spectral Data: The proton NMR spectrum exhibits characteristic signals for the amino, amide, and alkyl protons, as well as the proton on the thiophene ring.

Proton Chemical Shift (δ, ppm) Multiplicity Notes
-NH₂ (amino)~ 5.0 - 7.0Broad SingletPosition can vary with concentration and solvent.
-NH (amide)~ 7.0 - 8.5Singlet/TripletCoupling may be observed with adjacent protons.
Thiophene H-4~ 6.5 - 7.5SingletA characteristic signal for the single proton on the thiophene ring.
Alkyl Protons~ 0.9 - 3.0VariousDependent on the specific alkyl group at the C-5 position.

Table 1: General ¹H NMR chemical shifts for 2-amino-5-alkylthiophene-3-carboxamides.

¹³C NMR Spectral Data: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Carbon Chemical Shift (δ, ppm) Notes
C=O (amide)~ 165 - 175Carbonyl carbon of the carboxamide group.
Thiophene C-5~ 135 - 150Substituted with the alkyl group.
Thiophene C-2~ 155 - 165Substituted with the amino group.
Thiophene C-3~ 100 - 115Substituted with the carboxamide group.
Thiophene C-4~ 115 - 125Unsubstituted carbon.
Alkyl Carbons~ 10 - 40Dependent on the specific alkyl group.

Table 2: General ¹³C NMR chemical shifts for 2-amino-5-alkylthiophene-3-carboxamides.

For 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide, specific experimental chemical shifts have been reported in DMSO-d₆.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FT-IR spectra are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.[1] Samples can be prepared as KBr pellets or analyzed as a solid using an attenuated total reflectance (ATR) accessory.[4]

Characteristic Vibrational Frequencies:

Functional Group Vibrational Mode Frequency (cm⁻¹)
N-H (amino)Stretching3400 - 3200 (often two bands)
N-H (amide)Stretching~ 3200
C-H (alkyl)Stretching2960 - 2850
C=O (amide I)Stretching1680 - 1630
N-H (amide II)Bending1640 - 1550
C=C (thiophene)Stretching1580 - 1450
C-NStretching1400 - 1200

Table 3: Characteristic FT-IR absorption bands for 2-amino-5-alkylthiophene-3-carboxamides.[1][6]

For 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide, bands have been observed at 2919 and 2858 cm⁻¹ corresponding to C-H vibrations.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.

Experimental Protocol: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The compound is dissolved in a suitable solvent, such as ethanol, methanol, or THF, at a concentration typically around 1 x 10⁻⁵ mol dm⁻³.[7][8] The spectrum is scanned over a range of 200-800 nm.[8]

Spectral Data: 2-Amino-5-alkylthiophene-3-carboxamides typically exhibit two main absorption bands:

  • π → π* transitions: Occurring at shorter wavelengths (around 250-300 nm), associated with the aromatic thiophene ring.

  • n → π* transitions: Occurring at longer wavelengths (around 320-380 nm), associated with the non-bonding electrons on the nitrogen and oxygen atoms in conjugation with the thiophene ring.

The position of the maximum absorption (λmax) can be influenced by the solvent polarity.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Experimental Protocol: Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for these types of molecules.[1] The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation: The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the molecular weight of the compound. For example, 2-amino-5-ethylthiophene-3-carboxamide has a molecular weight of 170.23 g/mol .[10] The fragmentation pattern can reveal the loss of specific groups, such as the alkyl chain or parts of the carboxamide moiety, which helps to piece together the molecular structure.

Conclusion

The spectroscopic characterization of 2-amino-5-alkylthiophene-3-carboxamides is a multi-faceted process that requires the integration of data from NMR, FT-IR, UV-Vis, and Mass Spectrometry. This guide provides the fundamental protocols and expected spectral data to aid researchers in the unambiguous structural elucidation of this important class of compounds. The provided workflows and tabulated data serve as a practical reference for laboratory work.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-isopropylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-5-isopropylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogs and general experimental protocols for property determination.

Chemical Identity and Core Properties

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group, an isopropyl group, and a carboxamide group. The 2-aminothiophene scaffold is recognized in medicinal chemistry as a versatile building block for biologically active compounds, exhibiting a wide range of activities including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The presence of amino and carboxamide functional groups makes it a valuable synthon for creating diverse chemical libraries for drug discovery.[1]

Table 1: Core Chemical Data for this compound

PropertyValueSource
CAS Number 343272-23-1--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₁₂N₂OS--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 184.26 g/mol --INVALID-LINK--
Purity ≥95%--INVALID-LINK--

Physicochemical Properties: Experimental and Predicted Data

Table 2: Experimental Data for Analogous Compounds and Predicted Values

PropertyValueMethod/CompoundNotes
Melting Point 120-124 °CExperimental (3-Aminothiophene-2-carboxamide)This is a structural isomer and may have a different melting point.
XLogP3-AA 2.2Computed (2-Amino-5-(4-nitrophenyl)thiophene-3-carboxamide)PubChem prediction for a different, more complex analog.[2] The isopropyl group would likely lead to a higher logP.
Topological Polar Surface Area (TPSA) 143 ŲComputed (2-Amino-5-(4-nitrophenyl)thiophene-3-carboxamide)PubChem prediction for an analog.[2] The TPSA is expected to be similar for the target compound.
Hydrogen Bond Donor Count 2ComputedBased on the two N-H bonds in the amino and amide groups.
Hydrogen Bond Acceptor Count 3ComputedBased on the nitrogen and oxygen atoms.
Rotatable Bond Count 1ComputedThe bond between the thiophene ring and the isopropyl group.

Synthesis and Experimental Protocols

The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald reaction.[1][3] This one-pot, multicomponent condensation efficiently constructs the 2-aminothiophene core.[1] For this compound, this would typically involve the reaction of 3-methyl-2-butanone (isopropyl methyl ketone), cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[1][3]

Gewald_Reaction ketone 3-Methyl-2-butanone product 2-Amino-5-isopropyl- thiophene-3-carboxamide ketone->product Gewald Reaction cyanoacetamide Cyanoacetamide cyanoacetamide->product sulfur Sulfur sulfur->product base Basic Catalyst (e.g., Morpholine) base->product

Caption: Gewald reaction for the synthesis of the target compound.

General Experimental Protocol for Synthesis and Characterization

The following protocol is adapted from the synthesis and characterization of the closely related analog, 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide, and can serve as a template.

Synthesis:

  • To a mixture of the appropriate ketone (e.g., 3-methyl-2-butanone) (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a basic catalyst like morpholine.

  • Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.

Characterization:

  • Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.

  • FT-IR Spectroscopy: Record the FT-IR spectrum to identify characteristic functional group vibrations (e.g., N-H, C=O, C-S).

  • NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry: Obtain the mass spectrum (e.g., using ESI-MS) to determine the molecular weight and confirm the molecular formula.

  • UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum in a suitable solvent to determine the wavelength of maximum absorption (λmax).

Physicochemical Characterization Workflow

The determination of key physicochemical properties is crucial for evaluating the drug-like potential of a compound. The following workflow outlines a general approach.

PhysChem_Workflow start Synthesized Compound structure Structural Confirmation (NMR, MS, IR) start->structure purity Purity Analysis (HPLC, LC-MS) structure->purity solubility Solubility Determination (Kinetic, Thermodynamic) purity->solubility lipophilicity Lipophilicity (logP/logD) (Shake-flask, HPLC) purity->lipophilicity pka pKa Determination (Potentiometric, Spectrophotometric) purity->pka stability Chemical Stability (pH, Temperature) purity->stability data Data Analysis & Reporting solubility->data lipophilicity->data pka->data stability->data

Caption: General workflow for physicochemical characterization.

Conclusion

This compound is a compound of interest with a scaffold known for its biological activities. While direct experimental data on its physicochemical properties are scarce, this guide provides a framework for understanding its chemical nature based on its structure, synthesis, and comparison with related analogs. The provided experimental protocols and characterization workflow offer a practical approach for researchers to determine the key physicochemical parameters necessary for advancing this and similar compounds in drug discovery and development pipelines. Further experimental investigation is required to fully elucidate the properties of this specific molecule.

References

Technical Guide: 2-Amino-5-isopropylthiophene-3-carboxamide (CAS No. 343272-23-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-isopropylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry. Due to the limited availability of data on this specific compound, this guide leverages information on the broader class of 2-aminothiophene-3-carboxamides to infer its properties, synthesis, and potential biological activities.

Chemical Identity and Properties

CAS Number: 343272-23-1

This compound belongs to the class of 2-aminothiophenes, which are recognized as privileged scaffolds in drug discovery. The core structure consists of a thiophene ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and an isopropyl group at the 5-position.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC8H12N2OS-
Molecular Weight184.26 g/mol -
XLogP31.8PubChem
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Exact Mass184.06699 g/mol PubChem
Monoisotopic Mass184.06699 g/mol PubChem
Topological Polar Surface Area91.8 ŲPubChem
Heavy Atom Count12PubChem
Formal Charge0PubChem
Complexity208PubChem

Synthesis

The primary and most efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

For the synthesis of this compound, the likely starting materials are:

  • Ketone: Methyl isopropyl ketone

  • Active Methylene Nitrile: Cyanoacetamide

  • Sulfur Source: Elemental sulfur

  • Base Catalyst: A tertiary amine such as morpholine, piperidine, or triethylamine.

Proposed Synthesis Workflow

The logical workflow for the synthesis via the Gewald reaction is depicted below.

Gewald Reaction Workflow Gewald Reaction for this compound reagents Starting Materials: - Methyl Isopropyl Ketone - Cyanoacetamide - Elemental Sulfur - Base Catalyst (e.g., Morpholine) mixing Mixing in Solvent (e.g., Ethanol, DMF) reagents->mixing reaction Heating and Stirring (e.g., 40-80 °C) mixing->reaction workup Reaction Work-up: - Cooling - Precipitation/Extraction reaction->workup purification Purification: - Recrystallization - Chromatography workup->purification product Final Product: 2-Amino-5-isopropylthiophene- 3-carboxamide purification->product

Caption: A logical workflow for the synthesis of this compound via the Gewald reaction.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a 2-aminothiophene-3-carboxamide via the Gewald reaction. This protocol is based on procedures for structurally similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

  • Methyl isopropyl ketone (1.0 eq)

  • Cyanoacetamide (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (0.5 eq)

  • Ethanol (as solvent)

Procedure:

  • To a stirred solution of methyl isopropyl ketone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Slowly add morpholine (0.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid precipitate by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Table 2: Representative Reaction Parameters

ParameterCondition
Temperature40-80 °C
Reaction Time1-6 hours
SolventEthanol, Methanol, DMF, Dioxane
CatalystMorpholine, Piperidine, Triethylamine
Yield60-90% (typical for Gewald reactions)

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the 2-aminothiophene-3-carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities.

Table 3: Reported Biological Activities of 2-Aminothiophene-3-carboxamide Derivatives

ActivityDescription
Antibacterial Active against both Gram-positive and Gram-negative bacteria.
Antifungal Shows inhibitory activity against various fungal strains.
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Demonstrates anti-inflammatory properties in various models.
Antiviral Some derivatives have shown activity against certain viruses.
Kinase Inhibition Can act as inhibitors of various protein kinases involved in cell signaling.

The diverse biological activities of these compounds suggest their interaction with multiple cellular targets and signaling pathways. For instance, their anticancer effects could be mediated through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for a 2-aminothiophene derivative as a kinase inhibitor in a cancer cell signaling pathway.

Kinase Inhibition Pathway Hypothetical Kinase Inhibition by a 2-Aminothiophene Derivative ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Activates erk ERK mek->erk Activates proliferation Cell Proliferation and Survival erk->proliferation Promotes inhibitor 2-Aminothiophene Derivative inhibitor->raf Inhibits

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by a 2-aminothiophene derivative.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. Its synthesis is readily achievable through the well-established Gewald reaction. Based on the known biological activities of the 2-aminothiophene-3-carboxamide scaffold, this compound is a promising candidate for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. Further experimental studies are warranted to elucidate the specific biological profile and mechanism of action of this particular derivative.

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the Gewald reaction, a cornerstone of heterocyclic chemistry for the synthesis of highly functionalized 2-aminothiophenes. This document elucidates the core mechanism, presents quantitative data on the influence of various reaction parameters, details experimental protocols for key methodologies, and provides visual representations of the reaction pathways and experimental workflows.

Core Mechanism of the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that typically involves an α-methylene ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1] While the reaction has been known for decades, recent computational studies have provided a more nuanced understanding of its mechanism.[2]

The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[2] Following this, the elemental sulfur ring (most commonly S8) is opened by a nucleophile. Computational studies suggest that the deprotonated α,β-unsaturated nitrile is the most likely nucleophile to initiate this process, leading to the formation of polysulfide intermediates.[2][3]

These polysulfide intermediates can then undergo a series of interconversions and decomposition pathways, including unimolecular cyclization and nucleophilic degradation.[2] Protonation of these intermediates can alter their electrophilic character and facilitate their breakdown.[2] Ultimately, a monosulfide intermediate is formed, which then undergoes intramolecular cyclization via the attack of the sulfur anion on the nitrile group. A final tautomerization and aromatization step yields the stable 2-aminothiophene product.[2] The overall thermodynamic driving force of the reaction is the formation of the aromatic thiophene ring.[2]

Gewald_Mechanism reagents Ketone/Aldehyde + Activated Nitrile + S8 + Base knoevenagel Knoevenagel-Cope Condensation reagents->knoevenagel unsaturated_nitrile α,β-Unsaturated Nitrile knoevenagel->unsaturated_nitrile sulfur_opening Sulfur Ring Opening (Nucleophilic Attack) unsaturated_nitrile->sulfur_opening polysulfides Polysulfide Intermediates (Sn-) sulfur_opening->polysulfides decomposition Decomposition/ Interconversion polysulfides->decomposition monosulfide Monosulfide Intermediate decomposition->monosulfide cyclization Intramolecular Cyclization monosulfide->cyclization intermediate_imine Cyclized Intermediate (Thiophene Imine) cyclization->intermediate_imine tautomerization Tautomerization & Aromatization intermediate_imine->tautomerization product 2-Aminothiophene tautomerization->product

Figure 1: Core mechanism of the Gewald reaction.

Data Presentation: Influence of Reaction Parameters

The yield and efficiency of the Gewald reaction are significantly influenced by the choice of catalyst, solvent, and the nature of the substituents on the starting materials.

Effect of Catalyst on Reaction Yield

A variety of bases have been successfully employed to catalyze the Gewald reaction. The choice of catalyst can have a substantial impact on the reaction time and yield.

CatalystCatalyst Loading (mol%)Temperature (°C)TimeYield (%)Reference
None-RT>24 hNo Reaction[4]
Pyrrolidinium borate2010025 min95
Piperidinium borate2010020 min96
Morpholinium borate2010025 min92
L-proline1060-84
Pyrrolidine-5030 min92[5]
KF-Alumina-MW3.5 - 8 min52-92[6]

Table 1: Comparison of different catalysts for the Gewald reaction of cyclohexanone, malononitrile, and sulfur.

Effect of Solvent on Reaction Yield

The polarity of the solvent can influence the rate and yield of the Gewald reaction. Polar solvents generally favor the reaction.

SolventTemperature (°C)Time (min)Yield (%)Reference
Water10015068
Methanol1008582
Ethanol1003086
Methanol/Water (9:1)1004579
Ethanol/Water (9:1)1002596
DMF60-84

Table 2: Effect of different solvents on the Gewald reaction using a piperidinium borate catalyst.

Effect of Substituents on Thiophene Yield

The electronic and steric nature of the substituents on the carbonyl and activated nitrile starting materials can affect the reaction outcome. Generally, electron-donating groups on the carbonyl component can lead to higher yields.

R1 (on Carbonyl)R2 (on Carbonyl)X (on Nitrile)Yield (%)Reference
- (CH2)4 -CN92[7]
- (CH2)4 -CO2Et80[7]
MeMeCN75[7]
MeMeCO2Et65[7]
PhHCN60[7]
PhHCO2Et52[7]
p-MeO-PhHCN78[8]
p-Cl-PhHCN55[8]

Table 3: Representative yields of the Gewald reaction with various substituents.

Experimental Protocols

General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.[9]

Materials:

  • Ketone or aldehyde (1.0 equiv)

  • Activated methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equiv)

  • Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, activated methylene nitrile, elemental sulfur, and the solvent.

  • Add the base to the mixture.

  • Heat the reaction mixture to a temperature between 50-80°C and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.

  • If no precipitate forms, pour the reaction mixture into ice-water and stir until a precipitate is formed. Collect the solid by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Confirm the structure of the purified product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[5][10]

Materials:

  • Ketone or aldehyde (1.0 mmol)

  • Active methylene nitrile (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., pyrrolidine) (1.0 mmol)

  • Solvent (e.g., DMF) (3 mL)

  • Microwave reactor with a sealed vessel

Procedure:

  • In a microwave reaction vial, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the base.

  • Add the solvent to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using appropriate analytical techniques.

Experimental_Workflow start Start reagents Combine Reactants: - Ketone/Aldehyde - Activated Nitrile - Sulfur - Base - Solvent start->reagents reaction Reaction (Conventional Heating or Microwave) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Precipitation/Extraction) monitoring->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the Gewald reaction.
Computational Methodology for Mechanistic Studies

The detailed mechanistic insights presented in this guide are supported by computational studies using Density Functional Theory (DFT). A representative protocol is outlined below, based on the work of Sharma and Champagne (2024).[11]

Computational Details:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT) calculations were performed using the M06-2X or ωB97X-D functional.

  • Basis Set: The aug-cc-pV(T+d)Z basis set was employed.

  • Solvation Model: The effect of the solvent (ethanol) was included using the SMD (Solvation Model based on Density) continuum solvation model.

  • Procedure:

    • Geometry optimizations of all reactants, intermediates, transition states, and products were performed without constraints.

    • Frequency calculations were carried out at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermal corrections to the Gibbs free energies at a standard state of 298.15 K and 1 atm.

    • Intrinsic Reaction Coordinate (IRC) calculations were performed to verify that the transition states connect the correct reactants and products.

This computational approach allows for the elucidation of the reaction pathways, the identification of key intermediates and transition states, and the calculation of the energetic profile of the reaction, providing a deep understanding of the underlying mechanism.[11]

References

An In-depth Technical Guide to the Synthesis of 2-Aminothiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-aminothiophene-3-carboxamide, a crucial scaffold in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the requisite starting materials, reaction conditions, and experimental protocols.

Introduction

Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds, widely recognized as versatile building blocks for the synthesis of agrochemicals, dyes, and pharmacologically active agents.[1][2][3] Among these, the 2-aminothiophene-3-carboxamide core is of particular interest due to its prevalence in a variety of biologically active molecules.[1] The most established and convergent method for the preparation of these compounds is the Gewald reaction.[1][4] This multicomponent reaction offers a straightforward approach to constructing the polysubstituted thiophene ring system from readily available starting materials.[5][6]

The Gewald Reaction: Primary Synthetic Route

The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound (an aldehyde or ketone), a compound containing an active methylene group (in this case, cyanoacetamide to yield the 3-carboxamide), and elemental sulfur in the presence of a basic catalyst.[4][6]

The fundamental starting materials for the synthesis of 2-aminothiophene-3-carboxamide via the Gewald reaction are:

  • A Carbonyl Compound: An aldehyde or a ketone provides the R1 and R2 substituents at the 4- and 5-positions of the thiophene ring.

  • Cyanoacetamide (2-cyanoacetamide): This molecule provides the 2-amino and 3-carboxamide functionalities of the final product.

  • Elemental Sulfur: This serves as the source of the sulfur atom for the thiophene ring.

  • A Basic Catalyst: An organic base such as morpholine, triethylamine, or piperidine is commonly used to facilitate the condensation reactions.[1]

Reaction Mechanism and Experimental Workflow

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and cyanoacetamide, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[4] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[4]

Generalized Reaction Scheme

G cluster_reactants Starting Materials cluster_process Reaction Ketone Ketone/Aldehyde Condensation Knoevenagel Condensation Ketone->Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition & Cyclization Sulfur->Sulfur_Addition Base Base (catalyst) Base->Condensation Condensation->Sulfur_Addition Product 2-Aminothiophene-3-carboxamide Sulfur_Addition->Product

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamide.

Detailed Mechanistic Pathway

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Sulfur Addition cluster_step3 Step 3: Cyclization & Tautomerization r1 Ketone (1) i1 Stable Intermediate (3) r1->i1 Base r2 Cyanoacetamide (2) r2->i1 i2 Postulated Intermediate (4) i1->i2 Sulfur i3 Cyclized Intermediate (5) i2->i3 Cyclization p1 2-Aminothiophene-3-carboxamide (6) i3->p1 Tautomerization

Caption: Mechanistic steps of the Gewald reaction.

Quantitative Data Summary

The efficiency of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxamides is influenced by various factors including the choice of catalyst, solvent, and energy input. The following tables summarize quantitative data from different methodologies.

Table 1: Conventional Heating Methods

Carbonyl CompoundActive MethyleneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Various KetonesCyanoacetamideMorpholineEthanol/DMF/DioxaneRoom Temp.-High[1]
Appropriate KetoneMethyl/Ethyl CyanoacetateMorpholineMethanol45370-85[7]
KetonesMalonodinitrile/Ethyl CyanoacetateTriethylamineWaterRoom Temp.-75-98[5]
KetonesMalonodinitrilenano-ZnO-100637-86[5]
KetonesMalonodinitrile/CyanoacetateNaAlO₂Ethanol-1026-94[5]
CyclohexanoneMalononitirlePiperidinium Borate (20 mol%)--0.3396[8]

Table 2: Alternative Energy Input Methods

MethodCarbonyl CompoundActive MethyleneCatalystTemp. (°C)TimeYield (%)Reference
MicrowaveKetone/AldehydeAcetonitrile AmideTriethylamine45-551-3 hHigh[9]
UltrasoundKetonesMalonodinitrileNone (Sodium Polysulfides)700.5-1 h42-90[5]
Ball-millingEthyl AcetoacetateMalonodinitrileNone-30 minHigh[10]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-aminothiophene-3-carboxamide derivatives based on the Gewald reaction.

Protocol 1: Conventional Synthesis using Morpholine Catalyst[7]
  • Reaction Setup: To a mixture of an appropriate ketone (0.05 mol), cyanoacetamide (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

  • Reaction: The reaction mixture is then stirred at 45 °C for 3 hours.

  • Work-up and Purification: After cooling to room temperature, the precipitate is filtered off and washed with ethanol. The crude product is then recrystallized from ethanol to yield the pure 2-aminothiophene-3-carboxamide derivative.

Protocol 2: Microwave-Assisted Synthesis[9]
  • Reactant Preparation: Weigh acetonitrile amide, sulfur, and a ketone or aldehyde in a molar ratio of 1:1-1.5:1-1.5.

  • Initial Heating: Dissolve the acetonitrile amide and sulfur in an organic solvent (e.g., anhydrous ethanol) and heat via microwave to 25-35 °C for 20-40 minutes.

  • Catalyst and Carbonyl Addition: Add a weak base, such as triethylamine (in a molar ratio of 0.8-1.2:1 with the acetonitrile amide), dropwise. Subsequently, add the ketone or aldehyde.

  • Final Reaction: Magnetically stir the mixture and heat via microwave to 45-55 °C for 1-3 hours.

  • Isolation: Dilute the reaction solution with water, then concentrate and recrystallize the product to obtain the 2-aminothiophene-3-carboxamide derivative.

Protocol 3: Catalyst-Free Ball-Milling Synthesis[10]
  • Reaction Setup: Place the carbonyl compound (e.g., ethyl acetoacetate, 0.02 mol), the active methylene compound (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) into tempered vials containing tempered balls (a ball weight to reagent weight ratio of 5 is suggested).

  • Milling: Close the vials and place them in a planetary micro mill. The reaction is typically complete within 30 minutes of milling time.

  • Purification: The crude product is purified via recrystallization from a suitable solvent, such as ethyl acetate.

Conclusion

The Gewald reaction remains the most prominent and versatile method for the synthesis of 2-aminothiophene-3-carboxamides. The choice of starting materials, including various ketones and aldehydes, allows for the creation of a diverse library of substituted thiophenes. Furthermore, modern advancements in synthetic methodology, such as the use of microwave irradiation, ultrasound, and ball-milling, offer more sustainable and efficient alternatives to traditional heating methods, often resulting in higher yields and shorter reaction times. This guide provides a foundational understanding for researchers to select and optimize the synthesis of these valuable heterocyclic compounds for a range of applications.

References

Structural Elucidation of Novel 2-Aminothiophene Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 2-aminothiophene derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide will detail the key experimental protocols, present essential quantitative data in a structured format, and visualize complex workflows and pathways to facilitate a deeper understanding of this important class of heterocyclic compounds.

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][5] This one-pot, multi-component reaction offers a versatile and efficient route to a wide range of derivatives.

Protocol:

  • Reactant Preparation: In a round-bottom flask, combine the starting carbonyl compound (ketone or aldehyde) (1.0 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol, methanol, or dimethylformamide.

  • Catalyst Addition: Add a basic catalyst, such as morpholine, piperidine, or triethylamine (0.1-0.2 eq.), to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux (typically 50-80 °C) for a period ranging from 1 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of novel 2-aminothiophene derivatives.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (typically 400 MHz or higher). Standard experiments include ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC to enable full spectral assignment.[6][7][8][9]

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts (δ), integration, and coupling constants (J) to identify the number and connectivity of protons. The protons of the amino group typically appear as a broad singlet. Protons on the thiophene ring and substituents will have characteristic chemical shifts and coupling patterns.

    • ¹³C NMR: Identify the number of unique carbon atoms and their chemical environment. The chemical shifts of the thiophene ring carbons are characteristic. DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR: Use COSY to establish proton-proton correlations, HSQC to correlate protons to their directly attached carbons, and HMBC to identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[6][7][8][9]

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for key functional groups. For 2-aminothiophene derivatives, look for N-H stretching vibrations of the amino group (typically in the range of 3500-3300 cm⁻¹), C≡N stretching for cyano groups (around 2200 cm⁻¹), and C=O stretching for ester or ketone groups (around 1700 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺). Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for 2-aminothiophenes may involve cleavage of substituents from the thiophene ring.[10]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the 2-aminothiophene derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal vibrations).

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation

Spectroscopic Data

The following tables summarize typical spectroscopic data for a novel 2-aminothiophene derivative.

Table 1: ¹H NMR and ¹³C NMR Data for a Representative 2-Aminothiophene Derivative

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
NH₂5.5-7.0br s--
Thiophene-H6.0-7.5m-110-140
Substituent Protons1.0-8.0variousvarious15-160

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.[11]

Table 2: IR and Mass Spectrometry Data for a Representative 2-Aminothiophene Derivative

Spectroscopic TechniqueParameterValueAssignment
IR Spectroscopy Wavenumber (cm⁻¹)3450-3300N-H stretch (amino group)
2220-2260C≡N stretch (nitrile group)
1680-1720C=O stretch (ester/ketone)
Mass Spectrometry m/z[M]⁺Molecular Ion
m/z[M-R]⁺Loss of a substituent
Crystallographic Data

The following table presents example crystallographic data for a novel 2-aminothiophene derivative.

Table 3: Example Crystallographic Data

ParameterValue
Chemical FormulaC₁₄H₁₂N₂OS
Formula Weight268.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)10.123(3)
c (Å)15.678(4)
β (°)98.76(1)
Volume (ų)1340.5(6)
Z4
R-factor (%)4.5

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structural elucidation and biological activity of novel 2-aminothiophene derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_elucidation Structural Elucidation cluster_bioactivity Biological Evaluation s1 Starting Materials (Ketone, Nitrile, Sulfur) s2 Gewald Reaction s1->s2 s3 Crude Product s2->s3 s4 Purification (Recrystallization/Chromatography) s3->s4 e1 Purified Compound s4->e1 e2 NMR Spectroscopy (1H, 13C, 2D) e1->e2 e3 IR Spectroscopy e1->e3 e4 Mass Spectrometry e1->e4 e5 X-ray Crystallography e1->e5 e6 Structure Confirmed e2->e6 e3->e6 e4->e6 e5->e6 b1 In vitro Assays (e.g., Kinase Inhibition) e6->b1 b2 Cell-based Assays (e.g., Anticancer Activity) e6->b2 b3 Structure-Activity Relationship (SAR) b1->b3 b2->b3

Caption: Experimental workflow for the synthesis, structural elucidation, and biological evaluation of novel 2-aminothiophene derivatives.

kinase_inhibition_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by 2-Aminothiophene Derivative growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor 2-Aminothiophene Kinase Inhibitor inhibitor->raf Inhibition inhibitor->mek Inhibition

Caption: Inhibition of a representative kinase signaling pathway by a novel 2-aminothiophene derivative.[12][13][14]

structure_activity_relationship cluster_sar Structure-Activity Relationship (SAR) scaffold 2-Aminothiophene Core r1 R¹ Substituent (e.g., Aryl, Alkyl) scaffold:f1->r1 r2 R² Substituent (e.g., -CN, -COOR) scaffold:f2->r2 r3 R³ Substituent (e.g., H, Alkyl) scaffold:f3->r3 activity Biological Activity (e.g., Anticancer Potency) r1->activity Modulates Potency and Selectivity r2->activity Influences Receptor Binding r3->activity Affects Physicochemical Properties

Caption: Logical relationship illustrating the structure-activity relationship (SAR) of 2-aminothiophene derivatives.[5][15]

References

The Enduring Versatility of the 2-Aminothiophene Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the 2-aminothiophene core represents a privileged scaffold, a foundational structure renowned for its synthetic accessibility and broad pharmacological potential. This technical guide provides a comprehensive exploration of the reactivity of this versatile heterocycle, offering detailed experimental protocols, quantitative data summaries, and visual representations of its chemical behavior and biological interactions.

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, from kinase inhibitors in oncology to potent antimicrobial and anti-inflammatory agents.[1][2] Its value stems from the electron-rich nature of the thiophene ring, further activated by the amino group at the C2 position, which makes it amenable to a variety of chemical transformations. Understanding the nuances of its reactivity is paramount for the rational design and synthesis of novel therapeutic agents.

I. Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The most prevalent and efficient method for constructing the 2-aminothiophene scaffold is the Gewald multicomponent reaction.[3][4] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[5]

Gewald_Reaction_Workflow Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base (e.g., Morpholine, Triethylamine) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate Sulfur_Addition Sulfur Addition Intermediate->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Product 2-Aminothiophene Scaffold Cyclization->Product

Table 1: Representative Yields for the Gewald Synthesis of 2-Aminothiophenes

Ketone/AldehydeActive Methylene NitrileBaseSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanolReflux295[1]
AcetoneEthyl CyanoacetateDiethylamineEthanol45582[6]
4-MethylcyclohexanoneMalononitrileL-ProlineDMF60388[4]
PropiophenoneMalononitrilePiperidinium BorateEtOH/H₂O1000.494[7]
CyclopentanoneCyanoacetamideTriethylamineEthanolReflux285[8]
Detailed Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]

Materials:

  • Cyclohexanone (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Elemental Sulfur (1.1 mmol)

  • Triethylamine (1.0 mmol)

  • Ethanol (12 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.

  • To this suspension, add triethylamine as a catalyst.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure product.

II. Reactivity of the 2-Aminothiophene Scaffold

The inherent reactivity of the 2-aminothiophene core allows for a diverse range of functionalizations at the amino group and the thiophene ring.

Reactivity_Map Scaffold 2-Aminothiophene Scaffold N_Acylation N-Acylation (Amide formation) Scaffold->N_Acylation Acyl Chloride, Anhydride N_Alkylation N-Alkylation Scaffold->N_Alkylation Alkyl Halide, Base Thieno_Pyrimidines Thieno[2,3-d]pyrimidines (Cyclization) Scaffold->Thieno_Pyrimidines Formamide, DMF-DMA Electrophilic_Subst Electrophilic Aromatic Substitution Scaffold->Electrophilic_Subst Cross_Coupling Metal-Catalyzed Cross-Coupling Scaffold->Cross_Coupling After Halogenation or Borylation Halogenation Halogenation (C5 position) Electrophilic_Subst->Halogenation NBS, NCS Formylation Vilsmeier-Haack Formylation (C5 position) Electrophilic_Subst->Formylation POCl3, DMF Suzuki Suzuki Coupling Cross_Coupling->Suzuki Buchwald Buchwald-Hartwig Amination Cross_Coupling->Buchwald

Reactions at the Amino Group

The nucleophilic amino group readily participates in acylation and alkylation reactions, providing a straightforward handle for introducing diverse substituents.

N-Acylation: The reaction with acyl chlorides or anhydrides proceeds smoothly to yield the corresponding N-acyl-2-aminothiophenes. This transformation is often used to protect the amino group or to introduce functionalities that can modulate biological activity.

Table 2: N-Acylation of 2-Aminothiophene Derivatives

2-Aminothiophene DerivativeAcylating AgentSolventConditionsYield (%)Reference
2-Aminothiophene-3-carbonitrile2-(Thiophen-2-yl)acetyl chlorideTHFrt, 15 h-[9]
2-Amino-3-benzoylthiopheneAcetic Anhydride-Reflux, 1 h92[10]

Materials:

  • 2-Aminothiophene-3-carbonitrile (10 mmol)

  • Triethylamine (10 mmol)

  • 2-(Thiophen-2-yl)acetyl chloride (11 mmol)

  • Tetrahydrofuran (THF, 22 mL)

Procedure:

  • Dissolve 2-aminothiophene-3-carbonitrile in 12 mL of THF and add triethylamine.

  • Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride in 10 mL of THF to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 hours.

  • Filter the reaction mixture to remove the salt residue.

  • Wash the solid product with water several times, filter, dry, and crystallize from acetonitrile.

N-Alkylation: Direct N-alkylation of 2-aminothiophenes can be challenging. However, methods utilizing protected amino groups, such as 2-carbamoylamino or 2-acylamino derivatives, in the presence of a base like cesium carbonate have been developed for successful N-alkylation under milder conditions.[11][12][13]

Electrophilic Aromatic Substitution

The electron-donating amino group strongly activates the thiophene ring towards electrophilic attack, with the C5 position being the most favored site of substitution.

Halogenation: Regioselective halogenation at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo-2-aminothiophenes are valuable intermediates for further functionalization, particularly in cross-coupling reactions.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C5 position of the 2-aminothiophene ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[14][15][16][17] The resulting 2-amino-5-formylthiophenes are versatile building blocks for the synthesis of more complex heterocyclic systems.

Materials:

  • Substrate (e.g., an activated 2-aminothiophene derivative) (44.5 mmol)

  • (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) (1.5 equiv)

  • Dimethylformamide (DMF) (440 mL)

  • Sodium Acetate (NaOAc) (5.6 equiv)

  • Water

  • Diethyl ether (Et₂O)

Procedure:

  • To a solution of the substrate in DMF at 0 °C, add the Vilsmeier reagent.

  • Stir the mixture for 6.5 hours at room temperature.

  • Cool the reaction mixture to 0 °C and add a solution of NaOAc in water. Stir for 10 minutes at 0 °C.

  • Dilute the reaction mixture with water and extract with Et₂O.

  • Wash the organic layer with brine and dry over Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the aldehyde.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen or a boronic acid/ester group onto the 2-aminothiophene scaffold opens the door to a wide range of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: 5-Bromo-2-aminothiophene derivatives are excellent substrates for Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids, providing access to a diverse library of 5-aryl-2-aminothiophenes.[18]

Table 3: Suzuki-Miyaura Coupling of 2-Thienylboronic Acid Derivatives with Aryl Halides

Thiophene DerivativeAryl HalideCatalystBaseSolventYield (%)Reference
2-Thienylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O92[18]
2-Thienylboronic acid4-ChlorobenzonitrilePd(OAc)₂/RuPhosK₃PO₄Dioxane/H₂O82[2]

Buchwald-Hartwig Amination: This reaction allows for the coupling of 5-halo-2-aminothiophenes with a variety of primary and secondary amines to form 5-amino-substituted 2-aminothiophenes.[19][20][21]

III. The 2-Aminothiophene Scaffold in Drug Discovery: Kinase Inhibition

The 2-aminothiophene scaffold is a prominent feature in many kinase inhibitors. Its ability to be readily functionalized allows for the fine-tuning of interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. For example, derivatives of the thieno[2,3-d]pyrimidine class, which are synthesized from 2-aminothiophene precursors, have shown significant activity against kinases such as the Epidermal Growth Factor Receptor (EGFR).[11][22]

EGFR_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP EGFR->ATP Activates Kinase Domain RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Inhibitor 2-Aminothiophene Derivative (e.g., Thieno[2,3-d]pyrimidine) Inhibitor->EGFR Blocks ATP Binding Site ADP ADP ATP->ADP Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes

The aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[23] 2-Aminothiophene-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking the downstream signaling events.

Table 4: Biological Activity of Representative 2-Aminothiophene Derivatives as Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Thieno[2,3-d]pyrimidineEGFR18[24]
Thieno[2,3-d]pyrimidinePI3Kα5.2[11]
2-Ureidothiophenep38 MAPK150[25]
Diaryl urea thiopheneB-RAF11[26]

Conclusion

The 2-aminothiophene scaffold continues to be a rich source of innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with a predictable and versatile reactivity profile, allows for the creation of diverse and complex molecular architectures. The proven success of 2-aminothiophene derivatives as potent biological agents, particularly as kinase inhibitors, ensures that this remarkable heterocycle will remain a focus of research and development for years to come. This guide provides a foundational understanding and practical protocols to aid in the exploration and exploitation of the 2-aminothiophene core in the quest for new scientific discoveries and therapeutic breakthroughs.

References

The Chemistry of 2-Aminothiophene-3-Carboxamides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and therapeutic potential of the 2-aminothiophene-3-carboxamide scaffold, a cornerstone in modern medicinal chemistry.

The 2-aminothiophene-3-carboxamide core is a privileged heterocyclic motif that has garnered significant attention from researchers in organic synthesis and drug development. Its versatile chemical nature and presence in a multitude of biologically active compounds have established it as a valuable building block for the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemistry of 2-aminothiophene-3-carboxamides, with a focus on their synthesis, key reactions, and applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Synthesis: The Gewald Reaction as the Primary Route

The most prominent and widely employed method for the synthesis of polysubstituted 2-aminothiophenes, including the 3-carboxamide derivatives, is the Gewald multicomponent reaction.[1][2][3] This one-pot synthesis is valued for its operational simplicity, the accessibility of starting materials, and its generally mild reaction conditions.[3][4]

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, cyanoacetamide) in the presence of elemental sulfur and a base.[1] The reaction mechanism is understood to proceed through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times.[1]

// Nodes Start [label="Ketone/Aldehyde +\nα-Cyanoacetamide + Sulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Intermediate1 [label="α,β-Unsaturated Nitrile\n(Stable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfur_Addition [label="Sulfur Addition", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Intermediate2 [label="Thiolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Cyclization", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Intermediate3 [label="Thiophene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Tautomerization [label="Tautomerization", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Product [label="2-Aminothiophene-3-carboxamide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Knoevenagel [label="Base"]; Knoevenagel -> Intermediate1; Intermediate1 -> Sulfur_Addition [label="Sulfur"]; Sulfur_Addition -> Intermediate2; Intermediate2 -> Cyclization; Cyclization -> Intermediate3; Intermediate3 -> Tautomerization; Tautomerization -> Product; }

Caption: Generalized mechanism of the Gewald reaction.

Experimental Protocols

Several variations of the Gewald reaction have been developed to accommodate a wide range of substrates and to improve yields.[3] Below are representative experimental protocols.

Protocol 1: General One-Pot Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carboxamides [5]

This one-pot procedure is a convenient and extensively used method for the synthesis of 2-aminothiophene-3-carboxamides.

  • Reagents: A ketone (1.0 eq.), cyanoacetamide (1.0 eq.), elemental sulfur (1.1 eq.), and a base such as morpholine or triethylamine (catalytic to stoichiometric amounts).

  • Solvent: Ethanol, dimethylformamide (DMF), or dioxane.

  • Procedure:

    • To a stirred solution of the ketone and cyanoacetamide in the chosen solvent, add the base.

    • Add elemental sulfur portion-wise to the reaction mixture.

    • The reaction is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until completion (monitored by TLC).

    • Upon completion, the reaction mixture is poured into ice-water.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene-3-carboxamide.

Protocol 2: Two-Step Procedure for Less Reactive Ketones [3]

For alkyl aryl ketones and certain cycloalkyl ketones that may not react efficiently under one-pot conditions, a two-step procedure is often preferred.[3]

  • Step 1: Knoevenagel-Cope Condensation

    • A mixture of the ketone (1.0 eq.) and cyanoacetamide (1.0 eq.) is dissolved in a suitable solvent (e.g., benzene or toluene) containing a catalytic amount of a base (e.g., piperidine or diethylamine).

    • The mixture is refluxed with a Dean-Stark apparatus to remove water.

    • After completion, the solvent is removed under reduced pressure to yield the crude α,β-unsaturated nitrile.

  • Step 2: Thiophene Ring Formation

    • The crude α,β-unsaturated nitrile is dissolved in ethanol or DMF.

    • Elemental sulfur (1.1 eq.) and a base (e.g., morpholine) are added.

    • The mixture is stirred at room temperature or slightly warmed until the reaction is complete.

    • Work-up is performed as described in Protocol 1.

Protocol 3: Microwave-Assisted Gewald Synthesis [6]

The use of microwave irradiation can significantly accelerate the reaction.

  • Procedure:

    • A mixture of the ketone (1.0 eq.), cyanoacetamide (1.0 eq.), and elemental sulfur (1.0 eq.) is placed in a microwave vial.

    • A suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., piperidine) are added.

    • The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

    • After cooling, the product is isolated using the standard work-up procedure.

Tabulated Synthesis Data

The yields of the Gewald reaction can vary depending on the substrates and reaction conditions.

Ketone/Aldehydeα-Cyanoacetamide DerivativeBase/CatalystConditionsYield (%)Reference
CyclohexanoneCyanoacetamideMorpholineEthanol, 45°C, 3h85-90[5]
AcetophenoneCyanoacetamideTriethylamineDMF, 60°C, 5h~41[7]
Ethyl acetoacetateMalononitrileNone (Ball-milling)750 rpm, 30 min97[6]
CyclohexanoneMalononitrilePiperidinium borate (20 mol%)Ethanol/Water (9:1), 100°C, 25 min96[8]

Reactivity and Further Transformations

The 2-aminothiophene-3-carboxamide scaffold possesses multiple reactive sites, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.[5] The primary reactive centers are the 2-amino group, the 3-carboxamide moiety, and the C5 position of the thiophene ring.

  • Reactions of the 2-Amino Group: The nucleophilic 2-amino group readily undergoes acylation, alkylation, and condensation reactions with various electrophiles. For example, reaction with acetic anhydride yields the corresponding 2-acetamido derivative.[7] Condensation with aldehydes and ketones forms Schiff bases, which can be further cyclized.

  • Reactions involving both 2-Amino and 3-Carboxamide Groups: The ortho positioning of the amino and carboxamide groups facilitates cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[5]

  • Electrophilic Substitution on the Thiophene Ring: The C5 position is susceptible to electrophilic attack, such as nitration or halogenation, allowing for further functionalization of the thiophene core.

// Core Molecule Core [label="2-Aminothiophene-3-carboxamide", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactive Sites Amino [label="2-Amino Group\n(Nucleophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxamide [label="3-Carboxamide Group", fillcolor="#FBBC05", fontcolor="#202124"]; ThiopheneRing [label="Thiophene Ring\n(C5 Position)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactions Acylation [label="Acylation,\nAlkylation,\nCondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization to\nThieno[2,3-d]pyrimidines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ElectrophilicSub [label="Electrophilic\nSubstitution\n(Nitration, Halogenation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Core -> Amino; Core -> Carboxamide; Core -> ThiopheneRing; Amino -> Acylation; {Amino, Carboxamide} -> Cyclization [dir=none]; Cyclization -> {Amino, Carboxamide} [dir=both, arrowtail=none, arrowhead=normal]; ThiopheneRing -> ElectrophilicSub; }

Caption: Key reactive sites of the 2-aminothiophene-3-carboxamide scaffold.

Spectroscopic Data of a Representative Compound

Characterization of the synthesized compounds relies on standard spectroscopic techniques. Below is an example of the data for N-(3-acetyl-5-nitro-2-thienyl)acetamide.[7]

Data TypeValues
Melting Point 178–179 °C
IR (KBr, cm⁻¹) 3182, 3079 (N-H), 1683, 1655 (C=O)
¹H-NMR (DMSO-d₆, δ ppm) 11.94 (s, 1H, NH), 8.55 (s, 1H, H4), 2.57 (s, 3H, COCH₃), 2.36 (s, 3H, NCOCH₃)
¹³C-NMR (DMSO-d₆, δ ppm) 195.6 (CO), 170.2 (NCO), 151.4 (C5), 139.8 (C2), 129.2 (C4), 119.7 (C3), 28.6 (COCH₃), 23.1 (NCOCH₃)
MS (m/z, %) 228 (M⁺, 4), 186 (20), 69 (42), 43 (100)

Applications in Medicinal Chemistry and Drug Development

The 2-aminothiophene-3-carboxamide scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad range of therapeutic effects including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][9]

Anticancer Activity: VEGFR-2 Inhibition

A significant area of research has focused on 2-aminothiophene-3-carboxamide derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10][11] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.

Several studies have reported the design and synthesis of ortho-amino thiophene carboxamides as potent VEGFR-2 inhibitors.[12][13] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its activation.

// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=hexagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="2-Aminothiophene-3-\ncarboxamide Derivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Receptor\nDimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; CellResponse [label="Cellular Responses:\n- Proliferation\n- Migration\n- Survival\n- Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges VEGF -> VEGFR2 [label="Binds"]; Inhibitor -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; VEGFR2 -> Dimerization; Dimerization -> {PLCg, PI3K, Ras}; PLCg -> PKC; PI3K -> Akt; Ras -> ERK; {PKC, Akt, ERK} -> CellResponse; }

Caption: Inhibition of the VEGFR-2 signaling pathway.

Biological Activity Data

The following table summarizes the in vitro activity of selected 2-aminothiophene-3-carboxamide derivatives against VEGFR-2 and cancer cell lines.

CompoundTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)Reference
Derivative 5 VEGFR-20.59HepG-2-[12]
Derivative 21 VEGFR-21.29HepG-2-[12]
Derivative 14d VEGFR-20.191HCT116-[11]
Compound 2b --Hep3B5.46[14]
Compound 2d --Hep3B8.85[14]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new 2-aminothiophene-3-carboxamide-based drug candidates follows a structured workflow.

// Stages Synthesis [label="1. Synthesis\n(e.g., Gewald Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="2. Purification & Characterization\n(Chromatography, Recrystallization,\nNMR, MS, IR)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="3. In Vitro Biological Screening\n(Kinase Assays, Cell Proliferation Assays)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="4. Structure-Activity\nRelationship (SAR) Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LeadOpt [label="5. Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="6. In Vivo Studies\n(Animal Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclinical [label="7. Preclinical Development", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> SAR; SAR -> LeadOpt [label="Iterative Design"]; LeadOpt -> Synthesis [style=dashed]; SAR -> InVivo [label="Promising Candidates"]; InVivo -> Preclinical; }

Caption: A typical workflow for drug discovery.

This workflow begins with the chemical synthesis of a library of derivatives, followed by rigorous purification and structural confirmation. The compounds are then subjected to a battery of in vitro biological assays to determine their potency and selectivity against the intended target and cancer cell lines. The data from these assays are used to establish structure-activity relationships (SAR), which guide the design and synthesis of new, improved analogues in an iterative process of lead optimization. Promising candidates from this cycle may then advance to in vivo studies in animal models to evaluate their efficacy and safety profiles before being considered for preclinical development.

Conclusion

The 2-aminothiophene-3-carboxamide scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its straightforward and versatile synthesis via the Gewald reaction, coupled with its amenability to a wide range of chemical transformations, makes it an ideal starting point for the development of novel small-molecule therapeutics. The demonstrated success of its derivatives as potent kinase inhibitors, particularly against VEGFR-2, underscores the significant potential of this heterocyclic system in the ongoing search for more effective and targeted cancer therapies. This guide serves as a foundational resource for researchers looking to explore and exploit the rich chemistry of 2-aminothiophene-3-carboxamides.

References

The 2-Aminothiophene Core: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent structural features allow for extensive functionalization, leading to a diverse array of derivatives with a broad spectrum of biological activities. This versatility, combined with its accessibility through robust synthetic routes like the Gewald reaction, makes the 2-aminothiophene core a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological potential of this core structure, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Synthetic Accessibility: The Gewald Reaction

A key factor in the widespread investigation of 2-aminothiophenes is the efficiency of their synthesis. The Gewald three-component reaction is the most common and versatile method for preparing polysubstituted 2-aminothiophenes. This one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene compound) and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.

Detailed Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • α-Methylene carbonyl compound (e.g., cyclohexanone)

  • Active nitrile compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur (S₈)

  • Base catalyst (e.g., morpholine, triethylamine, piperidine)

  • Solvent (e.g., ethanol, methanol, or solvent-free)

  • Reaction vessel (Round-bottom flask)

  • Magnetic stirrer and hotplate

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the ketone (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Catalyst Addition: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of the base catalyst (e.g., morpholine, 1.2 equivalents) while stirring. The reaction is often exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period ranging from 30 minutes to several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is often cooled in a refrigerator or ice bath to facilitate the precipitation of the product.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold ethanol or water to remove unreacted starting materials and catalyst.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure 2-aminothiophene derivative.

G Gewald Reaction Experimental Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation & Purification Ketone Ketone/Aldehyde Mix Mix Reactants + Solvent Ketone->Mix Nitrile Active Methylene Nitrile Nitrile->Mix Sulfur Elemental Sulfur Sulfur->Mix AddBase Add Base Catalyst (e.g., Morpholine) Mix->AddBase Stir Stir at RT or Heat (Monitor by TLC) AddBase->Stir Cool Cool to Precipitate Stir->Cool Filter Vacuum Filtration Cool->Filter Recrystallize Recrystallize Filter->Recrystallize FinalProduct Pure 2-Aminothiophene Product Recrystallize->FinalProduct G EGFR Inhibition by Thieno[2,3-d]pyrimidines cluster_pathway EGFR Signaling Pathway cluster_inhibition Mechanism of Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Binding Binds to ATP-binding site of EGFR Kinase Domain Inhibitor->Binding Competitive Inhibition Binding->Dimerization Blocks G Nrf2 Pathway Activation by 2-Aminothiophenes cluster_basal Basal State (Cytoplasm) cluster_activation Activated State Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Proteasome Proteasome Degradation Ub->Proteasome Inhibitor 2-Aminothiophene Derivative Inhibitor->Keap1 Disrupts Interaction Nrf2_free Nrf2 Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Upregulation of Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Genes Binding & Transcription

Methodological & Application

Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene-3-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The synthetic routes described herein start from readily accessible 2-aminothiophene-3-carboxamides, which are themselves synthesized via the versatile Gewald reaction.

Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and have been extensively investigated as inhibitors of various protein kinases, playing a crucial role in anticancer and anti-inflammatory drug discovery. This document outlines several common and effective methods for the cyclization of 2-aminothiophene-3-carboxamides to the desired thieno[2,3-d]pyrimidine scaffold.

I. Synthesis of the Starting Material: 2-Aminothiophene-3-carboxamides via the Gewald Reaction

The Gewald reaction is a one-pot, multi-component synthesis of highly substituted 2-aminothiophenes. This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., cyanoacetamide) and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

This protocol describes the synthesis of a common 2-aminothiophene-3-carboxamide intermediate.

Materials:

  • Cyclohexanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Ethanol

  • Triethylamine (TEA) or Morpholine

  • Standard laboratory glassware with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend cyclohexanone (1.0 mmol), cyanoacetamide (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of triethylamine or morpholine (approximately 0.1 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.

Quantitative Data for Gewald Reaction:

Reactant/ParameterMolar Ratio/ValueNotes
Ketone/Aldehyde1.0
Active Methylene Nitrile1.0e.g., cyanoacetamide, malononitrile
Sulfur1.1
Base (e.g., TEA)Catalytic (0.1)
SolventEthanol
TemperatureReflux (~78°C)
Reaction Time2-4 hoursMonitored by TLC
Typical Yield70-90%Varies with substrates

II. Synthesis of Thieno[2,3-d]pyrimidines

The prepared 2-aminothiophene-3-carboxamides can be cyclized into the thieno[2,3-d]pyrimidine ring system using various reagents. The choice of reagent determines the substitution pattern on the pyrimidine ring.

Method 1: Cyclization with Formamide to Yield Thieno[2,3-d]pyrimidin-4(3H)-ones

This is a straightforward method to synthesize 4-oxo-thieno[2,3-d]pyrimidines.

Experimental Protocol:

  • Place the 2-aminothiophene-3-carboxamide derivative (1.0 mmol) in a round-bottom flask.

  • Add an excess of formamide (10-15 mL).

  • Heat the mixture to reflux (approximately 180-190°C) and maintain this temperature for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data for Formamide Cyclization:

Reagent/ParameterAmount/ValueNotes
2-Aminothiophene-3-carboxamide1.0 mmol
Formamide10-15 mL (excess)Acts as both reactant and solvent
Temperature180-190°C
Reaction Time2-3 hours
Typical Yield60-85%
Method 2: Cyclization with Triethyl Orthoformate

This method also leads to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones.

Experimental Protocol:

  • A mixture of the 2-aminothiophene-3-carboxamide (1.0 mmol) and triethyl orthoformate (5 mL) is heated under reflux for 4-6 hours.

  • The excess triethyl orthoformate is removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and dried to give the desired product.

Quantitative Data for Triethyl Orthoformate Cyclization:

Reagent/ParameterAmount/ValueNotes
2-Aminothiophene-3-carboxamide1.0 mmol
Triethyl Orthoformate5 mL
TemperatureReflux (~148°C)
Reaction Time4-6 hours
Typical Yield75-90%
Method 3: Cyclization with Nitriles

This method allows for the introduction of a substituent at the 2-position of the thieno[2,3-d]pyrimidine core.

Experimental Protocol:

  • A solution of the 2-aminothiophene-3-carboxamide (1.0 mmol) in dry dioxane (20 mL) is saturated with dry hydrogen chloride gas.

  • The appropriate nitrile (1.2 mmol) is added, and the mixture is refluxed for 6-8 hours.

  • The solvent is evaporated under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate.

  • The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data for Nitrile Cyclization:

Reagent/ParameterAmount/ValueNotes
2-Aminothiophene-3-carboxamide1.0 mmol
Nitrile1.2 mmole.g., acetonitrile, benzonitrile
SolventDioxane
CatalystHCl gas
TemperatureReflux (~101°C)
Reaction Time6-8 hours
Typical Yield50-70%

III. Biological Significance and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have emerged as a significant class of compounds in drug discovery, particularly as kinase inhibitors. Their structural similarity to the native purine core allows them to compete with ATP for the binding site of various kinases, thereby inhibiting their activity and modulating downstream signaling pathways implicated in diseases like cancer and inflammation.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Thieno[2,3-d]pyrimidines have been developed as potent VEGFR-2 inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->VEGFR2 Inhibits PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->PI3K Inhibits Experimental_Workflow Start Starting Materials (Ketone/Aldehyde, Nitrile, Sulfur) Gewald Gewald Reaction Start->Gewald Intermediate 2-Aminothiophene-3-carboxamide Gewald->Intermediate Cyclization Cyclization Reaction (Formamide, Orthoester, etc.) Intermediate->Cyclization Product Thieno[2,3-d]pyrimidine Cyclization->Product Purification Purification (Recrystallization, Chromatography) Product->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Kinase Assays) Characterization->BioAssay

The Versatile Scaffold: Harnessing 2-Amino-5-isopropylthiophene-3-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene-3-carboxamide core is a privileged scaffold in medicinal chemistry, recognized for its synthetic accessibility and the diverse biological activities exhibited by its derivatives.[1] This document provides detailed application notes and experimental protocols for the utilization of a specific analog, 2-Amino-5-isopropylthiophene-3-carboxamide, as a foundational structure in drug discovery programs targeting a range of therapeutic areas, including oncology and infectious diseases. While specific biological data for the 5-isopropyl derivative is limited in publicly available literature, the data presented for analogous compounds provide a strong rationale for its investigation.

Synthetic Strategy: The Gewald Reaction

The synthesis of 2-aminothiophene-3-carboxamides is most commonly achieved through the Gewald multicomponent reaction.[1] This one-pot synthesis is highly efficient and versatile, allowing for the facile creation of a library of derivatives. The general workflow for the synthesis of the 2-aminothiophene scaffold is depicted below.

G reagents Ketone/Aldehyde + α-Cyanoacetamide + Elemental Sulfur reaction Gewald Reaction (One-Pot Synthesis) reagents->reaction base Base Catalyst (e.g., Morpholine, Triethylamine) base->reaction solvent Solvent (e.g., Ethanol, DMF) solvent->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product 2-Aminothiophene-3-carboxamide Derivative purification->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophene derivatives.

Experimental Protocol: Synthesis of 2-Amino-5-alkylthiophene-3-carboxamide

This protocol is a general procedure based on the Gewald reaction, which can be adapted for the synthesis of this compound by using 3-methyl-2-butanone as the ketone starting material.

Materials:

  • Appropriate ketone (e.g., 3-methyl-2-butanone for the 5-isopropyl derivative)

  • Cyanoacetamide

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol or methanol)

  • Standard laboratory glassware and stirring apparatus

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • To a stirred mixture of the ketone (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent (e.g., methanol, 30 mL for a 0.05 mol scale reaction), slowly add the base catalyst (e.g., morpholine, 0.1 equivalents) over a period of 30 minutes at 35-40 °C.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 45 °C) for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates from the solution. Collect the precipitate by filtration.

  • Wash the crude product with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-alkylthiophene-3-carboxamide derivative.

Biological Activities and Potential Applications

Derivatives of the 2-aminothiophene-3-carboxamide scaffold have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of 2-aminothiophene-3-carboxamide derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Ortho-amino thiophene carboxamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[1]

  • EGFR Inhibition: Trisubstituted thiophene-3-carboxamide selenide derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.

  • BCR-ABL Inhibition: The 2-acylaminothiophene-3-carboxamide scaffold has been identified as a starting point for the development of multitarget inhibitors against both BCR-ABL kinase and microtubules.[2]

Antiproliferative Activity: Thiophene derivatives have shown significant antiproliferative effects against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Thiophene carboxamide derivative 2b Hep3B5.46[3]
Thiophene carboxamide derivative 2e Hep3B12.58[3]
2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g L12100.21[4]
2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene 5g HeLa0.20[4]
Trisubstituted thiophene-3-carboxamide selenide derivative 16e HCT1163.20[5]

Table 1: Anticancer Activity of Selected 2-Aminothiophene-3-carboxamide Derivatives.

Antibacterial Activity

The 2-aminothiophene-3-carboxamide scaffold has also been explored for the development of novel antibacterial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6][7]

Derivative ClassBacterial StrainActivity/MICReference
3-Amino thiophene-2-carboxamide derivativesS. aureus, B. subtilisRanged from 40.0 to 86.9% inhibition[7]
2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideAntibacterial and antifungal activities reportedNot specified[6]

Table 2: Antibacterial Activity of Selected 2-Aminothiophene-3-carboxamide Derivatives.

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.

G start Prepare serial dilutions of This compound derivative incubation1 Pre-incubate kinase, buffer, and inhibitor start->incubation1 reaction_start Initiate reaction with ATP and substrate incubation1->reaction_start incubation2 Incubate at controlled temperature reaction_start->incubation2 detection Stop reaction and add detection reagent incubation2->detection readout Measure signal (Luminescence/Fluorescence) detection->readout analysis Calculate % inhibition and determine IC50 readout->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test compound (this compound derivative) dissolved in DMSO

  • 96- or 384-well plates

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase buffer, the specific kinase enzyme, and the test compound at various concentrations.

  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the assay kit manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the bacterial growth medium.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to the appropriate final concentration in the growth medium.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis via the Gewald reaction allows for the rapid generation of diverse chemical libraries. The broad spectrum of biological activities observed in analogous compounds, particularly in the areas of oncology and infectious diseases, strongly supports the further investigation of this scaffold. The provided protocols offer a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this compound derivatives in their drug discovery endeavors.

References

Development of Kinase Inhibitors from 2-Aminothiophene-3-carboxamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This document provides a comprehensive guide to the development of kinase inhibitors derived from 2-aminothiophene-3-carboxamide, encompassing synthetic protocols, biological evaluation assays, and data presentation. Detailed methodologies for the widely employed Gewald synthesis of the core scaffold and for in vitro kinase inhibition and cell viability assays are provided. Additionally, this guide includes a summary of representative compounds and their inhibitory activities against various kinases, presented in a structured tabular format for ease of comparison. Visual diagrams of a generic kinase signaling pathway, a typical experimental workflow, and the chemical synthesis process are included to facilitate understanding.

Introduction

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, thereby regulating a vast array of cellular processes such as proliferation, differentiation, apoptosis, and metabolism. The aberrant activity of protein kinases is a common driver of cancer and other diseases, making them attractive targets for therapeutic intervention. The 2-aminothiophene-3-carboxamide core has proven to be a valuable starting point for the design of kinase inhibitors due to its favorable physicochemical properties and its ability to be readily functionalized, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This scaffold has been successfully utilized to develop inhibitors targeting a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and BCR-ABL.

Data Presentation: Inhibitory Activity of 2-Aminothiophene-3-carboxamide Derivatives

The following tables summarize the in vitro inhibitory activity of representative 2-aminothiophene-3-carboxamide derivatives against various protein kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Table 1: VEGFR-2 Inhibitory Activity

Compound IDModificationsIC50 (nM)Reference
14d Phenyl and substituted phenyl moieties191.1[1]
5 Substituted phenyl and acetamido groups590[2]
21 Substituted phenyl and acetamido groups1290[2]

Table 2: EGFR Inhibitory Activity

Compound IDModificationsIC50 (nM)Reference
16e Trisubstituted thiophene-3-carboxamide selenide derivative94.44[3]

Table 3: JNK1 Inhibitory Activity

Compound IDModificationsIC50 (µM)Reference
1 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)26.0[4]
26 Chlorine at position 2 on the benzene ring1.4[4]
27 Chlorine at position 3 on the benzene ring2.6[4]
5g Unsubstituted thiophene5.4[4]

Table 4: BCR-ABL (Wild-Type and T315I Mutant) Inhibitory Activity

Compound IDModificationsBCR-ABL (WT) IC50 (µM)BCR-ABL (T315I) IC50 (µM)Reference
A 2-Acylaminothiophene-3-carboxamide scaffoldLow micromolarLow micromolar[5]

(Note: Specific IC50 values for compound "A" were not explicitly provided in the source material, but were described as being in the "low micromolar" range.)

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiophene-3-carboxamide Derivatives via the Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[6][7][8] This protocol describes a general one-pot procedure.

Materials:

  • Appropriate ketone or aldehyde

  • Cyanoacetamide

  • Elemental sulfur

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol, DMF, or dioxane)

  • Standard laboratory glassware and purification apparatus (e.g., for filtration and recrystallization or column chromatography)

Procedure:

  • To a round-bottom flask, add the ketone or aldehyde (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq).

  • Add the solvent (e.g., ethanol) to the flask.

  • Add the basic catalyst (e.g., morpholine, 0.1-0.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for the appropriate time (typically several hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product by standard analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general procedure for determining the in vitro potency of a test compound against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[3][5][6]

Materials:

  • Recombinant purified kinase (e.g., VEGFR-2, EGFR)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (2-aminothiophene-3-carboxamide derivative) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX)

  • White, opaque 96-well or 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be ≤1%.

  • Assay Plate Setup:

    • Add the diluted test compound to the appropriate wells of the microplate.

    • Include positive control wells (enzyme, substrate, ATP, and DMSO without the test compound) and blank/negative control wells (substrate, ATP, and DMSO without the enzyme).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer.

    • Add the master mix to all wells except the blank controls.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45-60 minutes).[5]

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to stabilize the luminescent signal.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence of the blank wells from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.

Protocol 3: Cell Viability (MTT/MTS) Assay

This protocol is used to assess the cytotoxic effects of the synthesized kinase inhibitors on cancer cell lines.[9][10][11][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • 96-well sterile microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT/MTS Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible. Then, add the solubilization solution to dissolve the formazan crystals.[10]

    • For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours.[11][12]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

G Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_Domain Kinase Domain Receptor->Kinase_Domain Activation Ligand Growth Factor (e.g., VEGF, EGF) Ligand->Receptor Binding & Dimerization Inhibitor 2-Aminothiophene-3-carboxamide Kinase Inhibitor Inhibitor->Kinase_Domain Inhibition ADP ADP Kinase_Domain->ADP Substrate Substrate Protein Kinase_Domain->Substrate Phosphorylation ATP ATP ATP->Kinase_Domain Phospho_Substrate Phosphorylated Substrate Protein Downstream_Signaling Downstream Signaling Cascade Phospho_Substrate->Downstream_Signaling Transcription Gene Transcription Downstream_Signaling->Transcription Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription->Cellular_Response

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

G Experimental Workflow for Kinase Inhibitor Development cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (Ketone, Cyanoacetamide, Sulfur) Gewald Gewald Reaction Start->Gewald Purification Purification & Characterization Gewald->Purification Library Compound Library Purification->Library Kinase_Assay In Vitro Kinase Assay Library->Kinase_Assay Cell_Assay Cell-Based Viability Assay Library->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cytotoxicity Cytotoxicity Assessment (IC50) Cell_Assay->Cytotoxicity Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Experimental Workflow for Kinase Inhibitor Development.

G Gewald Synthesis of 2-Aminothiophene-3-carboxamide Ketone Ketone/Aldehyde Intermediate Knoevenagel Condensation Intermediate Ketone->Intermediate Cyanoacetamide Cyanoacetamide Cyanoacetamide->Intermediate Sulfur Sulfur (S₈) Thiolate Thiolate Intermediate Sulfur->Thiolate Base Base (e.g., Morpholine) Base->Intermediate Catalyzes Base->Thiolate Catalyzes Intermediate->Thiolate Product 2-Aminothiophene-3-carboxamide Thiolate->Product Cyclization & Tautomerization

Caption: Gewald Synthesis of 2-Aminothiophene-3-carboxamide.

References

Application Notes and Protocols: In Vitro Anticancer Activity of 2-Aminothiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer activity of 2-aminothiophene-3-carboxamide derivatives. This document includes a summary of their cytotoxic effects, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of 2-Aminothiophene-3-carboxamide Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various 2-aminothiophene-3-carboxamide derivatives against several human cancer cell lines. This data provides a quantitative comparison of their cytotoxic potential.

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 2b Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)5.46[1][2]
Compound 2d Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)8.85[1][2]
Compound 2e Phenyl-thiophene-carboxamideHep3B (Hepatocellular Carcinoma)12.58[1][2]
Compound 5 ortho-amino thiophene carboxamideHepG-2 (Hepatocellular Carcinoma)More potent than Sorafenib[3][4][5][6]
Compound 21 ortho-amino thiophene carboxamideHepG-2 (Hepatocellular Carcinoma)More potent than Sorafenib[3][4][5][6]
MB-D2 Thiophene carboxamide scaffoldA375 (Melanoma), HT-29 (Colorectal), MCF-7 (Breast)Significant cytotoxic effect[7][8]
Compound 2 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylateMCF-7 (Breast)4.3 µg/mL[9]
Compound 3 2-aminothiophene-3-carboxylic acid esterProstate, T-cell lymphoma, Kidney, HepatomaHigh nanomolar range[10][11]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro anticancer activity of 2-aminothiophene-3-carboxamide derivatives.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation start Synthesized 2-Aminothiophene-3-carboxamide Derivatives assay1 Cytotoxicity Assay (MTT/MTS) start->assay1 decision1 Active? assay1->decision1 Select active compounds (low IC50 values) assay2 Apoptosis Assay (Annexin V/PI Staining) decision1->assay2 assay3 Cell Cycle Analysis (Flow Cytometry) decision1->assay3 assay4 Target-Based Assays (e.g., Kinase Inhibition) decision1->assay4 pathway Signaling Pathway Analysis (e.g., Western Blot) assay2->pathway assay3->pathway assay4->pathway end Lead Compound Identification pathway->end Identify molecular targets

Caption: A typical workflow for in vitro anticancer drug discovery.

Signaling Pathway

This diagram illustrates a simplified signaling pathway for VEGFR-2 inhibition, a common mechanism of action for some 2-aminothiophene-3-carboxamide derivatives, leading to apoptosis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inhibition & Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits apoptosis by activating Apoptosis Apoptosis Akt->Apoptosis Inhibition of Akt leads to Bcl2->Apoptosis Prevents Inhibitor 2-Aminothiophene-3- carboxamide Derivative Inhibitor->VEGFR2 Blocks

Caption: VEGFR-2 signaling pathway and its inhibition-induced apoptosis.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2-aminothiophene-3-carboxamide derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the 2-aminothiophene-3-carboxamide derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[10]

Cell Cycle Analysis

This protocol determines the effect of the compounds on the cell cycle progression.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1][12]

VEGFR-2 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on VEGFR-2 activity.

Materials:

  • Recombinant human VEGFR-2

  • Kinase buffer

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • 2-aminothiophene-3-carboxamide derivatives

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Add kinase buffer, substrate, and the test compounds at various concentrations to the wells of a 96-well plate.

  • Initiate the reaction by adding ATP and VEGFR-2 enzyme.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer or spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.[13]

Tubulin Polymerization Inhibition Assay

This assay determines if the compounds interfere with microtubule formation.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (with GTP)

  • 2-aminothiophene-3-carboxamide derivatives

  • Positive control (e.g., colchicine) and negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Protocol:

  • Reconstitute tubulin in ice-cold polymerization buffer.

  • In a pre-warmed 96-well plate, add the test compounds at various concentrations.

  • Add the tubulin solution to each well to initiate polymerization.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the change in absorbance at 340 nm every minute for 60 minutes.[14][15]

  • Analyze the polymerization curves to determine the inhibitory effect of the compounds.

References

Application of 2-Aminothiophene Derivatives in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-aminothiophene derivatives in various fields of materials science. These compounds serve as versatile building blocks for the synthesis of a wide range of functional materials, including dyes and pigments, corrosion inhibitors, and active components in organic electronics.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides an efficient and versatile route to highly functionalized 2-aminothiophenes.[1][2] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone and elemental sulfur in the presence of a basic catalyst.

General Experimental Protocol:

Materials:

  • Ketone or aldehyde (1 equivalent)

  • Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)

  • Elemental sulfur (1 equivalent)

  • Base catalyst (e.g., morpholine, piperidine, triethylamine, or a solid catalyst like L-proline or nano-ZnO)[1][2][3]

  • Solvent (e.g., ethanol, methanol, DMF, or water)[1][2]

Procedure:

  • In a round-bottom flask, dissolve the ketone/aldehyde and the active methylene nitrile in the chosen solvent.

  • Add elemental sulfur to the mixture.

  • Add the base catalyst to the reaction mixture.

  • The reaction can be carried out under different conditions:

    • Conventional heating: Reflux the mixture for a specified time (typically 1-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

    • Microwave irradiation: Heat the reaction mixture in a microwave reactor at a specific temperature and time to accelerate the reaction.

    • Ultrasound activation: Sonicate the reaction mixture at a specific frequency and temperature.[1]

    • Ball-milling: Perform the reaction in a ball mill under solvent-free conditions for a green and efficient synthesis.[3]

  • After completion of the reaction (indicated by TLC), cool the mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with a suitable cold solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2-aminothiophene derivative.[1][2]

  • Dry the purified product in a vacuum oven.

Gewald_Reaction_Workflow reagents Ketone/Aldehyde + Active Methylene Nitrile + Sulfur + Base reaction Reaction (Heating/Microwave/ Ultrasound/Ball-milling) reagents->reaction workup Work-up (Cooling, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product 2-Aminothiophene Derivative purification->product

Application in Dyes and Pigments

2-Aminothiophene derivatives are important intermediates in the synthesis of azo dyes, which are known for their bright colors and good fastness properties on synthetic fibers like polyester and nylon.[4][5][6]

Synthesis of Azo Dyes from 2-Aminothiophene Derivatives

The synthesis involves a two-step process: diazotization of the 2-aminothiophene derivative followed by a coupling reaction with a suitable coupling component.[7]

Part A: Diazotization of 2-Aminothiophene Derivative

  • Suspend the 2-aminothiophene derivative (1 equivalent) in a mixture of glacial acetic acid and propionic acid.[7]

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.[7]

  • Separately, prepare nitrosylsulfuric acid by dissolving sodium nitrite in concentrated sulfuric acid at a temperature below 20 °C.[7]

  • Slowly add the cold nitrosylsulfuric acid to the stirred thiophene suspension, maintaining the temperature between 0 and 5 °C.[7]

  • Stir the mixture for an additional 2 hours at 0-5 °C to ensure complete diazotization. The resulting clear solution is the diazonium salt solution.[7]

Part B: Azo Coupling

  • Dissolve the coupling component (e.g., an aromatic amine or a phenol derivative, 1 equivalent) in an appropriate acidic or alkaline solution and cool to 0-5 °C.[7]

  • Slowly add the cold diazonium salt solution from Part A to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.[7]

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to complete the coupling reaction.

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude dye can be purified by recrystallization from a suitable solvent.

Azo_Dye_Synthesis_Pathway cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-Aminothiophene 2-Aminothiophene Diazonium Salt Diazonium Salt 2-Aminothiophene->Diazonium Salt NaNO2, H2SO4 0-5 °C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling Component 0-5 °C Coupling Component Coupling Component Coupling Component->Azo Dye

Performance Data of 2-Aminothiophene Azo Dyes on Synthetic Fibers

The dyeing performance of these dyes is evaluated based on their exhaustion, fixation, and fastness properties on fabrics.

Dye Structure (General)Fiber TypeColor ShadeLight FastnessWashing FastnessRubbing FastnessSublimation FastnessReference
Thienyl-azo-N-arylmaleimideNylonYellowish brown to reddish violetPoorGood to ExcellentGood to ExcellentGood to Excellent[6]
Bis-hetaryl monoazo dyesPolyesterGrey to blueGoodVery GoodVery GoodExcellent[5]
Azo dyes with nitro groupsCellulose AcetateDeep blues to greensModerate--Superior gas-fume fastness[6]
Polymeric azo dyesNylon, PolyesterVariousGoodVery Good to Excellent--[4][8]

Application as Corrosion Inhibitors

2-Aminothiophene derivatives have shown significant potential as corrosion inhibitors for metals, particularly for mild steel in acidic media.[9][10][11] Their effectiveness is attributed to the presence of heteroatoms (N, S) and the aromatic thiophene ring, which facilitate their adsorption onto the metal surface, forming a protective layer.[9]

Evaluation of Corrosion Inhibition Efficiency

The inhibition efficiency is typically evaluated using weight loss measurements and electrochemical techniques.

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄)

  • 2-Aminothiophene derivative inhibitor

  • Analytical balance

  • Abrasive papers, acetone, distilled water

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.

  • Initial Weighing: Accurately weigh the cleaned and dried coupons (W_initial).

  • Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of the 2-aminothiophene inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and weigh them again (W_final).

  • Calculation:

    • Corrosion Rate (CR) = (W_initial - W_final) / (A * t), where A is the surface area and t is the immersion time.

    • Inhibition Efficiency (IE %) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Corrosion_Inhibition_Workflow start Start prep Prepare Mild Steel Coupons (Polish, Clean, Weigh) start->prep immerse Immerse in Corrosive Medium (with and without inhibitor) prep->immerse weigh_final Remove, Clean, and Weigh Final Coupons immerse->weigh_final calculate Calculate Corrosion Rate and Inhibition Efficiency weigh_final->calculate end End calculate->end

Quantitative Data on Corrosion Inhibition

The inhibition efficiency of 2-aminothiophene derivatives is dependent on their concentration and the nature of the corrosive medium.

InhibitorMetalCorrosive MediumMax. Inhibition Efficiency (%)ConcentrationReference
2-Amino-4-phenylthiophene-3-carbonitrile (APTC)Carbon SteelPerchloric Acid>90 (inferred)Not specified[9]
2-Amino-4-p-tolylthiophene-3-carbonitrile (ATTC)Carbon SteelPerchloric Acid>90 (inferred)Not specified[9]
2-Ethylamine thiopheneSteel0.5 M H₂SO₄985 x 10⁻³ M[11]
Thiophene derivatives (general)Carbon Steel1 M HCl>9012 x 10⁻⁵ M[10]

Application in Organic Electronics

Thiophene-based polymers are widely studied for their applications in organic electronics due to their good charge transport properties and environmental stability.[12][13][14] While research on polymers derived specifically from 2-aminothiophenes is emerging, the general protocols for device fabrication are applicable.

Synthesis of Poly(2-aminothiophene) Derivatives

Conductive polymers can be synthesized through chemical or electrochemical oxidative polymerization.

Materials:

  • 2-Aminothiophene monomer derivative

  • Oxidizing agent (e.g., anhydrous iron(III) chloride, FeCl₃)

  • Dry solvent (e.g., chloroform)[12]

  • Methanol

Procedure:

  • Dissolve the 2-aminothiophene monomer in dry chloroform in a reaction flask under an inert atmosphere (e.g., nitrogen).

  • Add the oxidizing agent (e.g., FeCl₃) to the solution and stir the mixture at room temperature for a specified time (e.g., 24 hours).[12]

  • The polymer will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the polymer repeatedly with methanol to remove residual oxidant and unreacted monomer.

  • Purify the polymer by Soxhlet extraction with methanol and then ethanol to remove oligomers.[12]

  • Dry the final polymer product under vacuum.

Characterization of Polymers

The synthesized polymers are characterized to determine their structural, thermal, and electronic properties.

Characterization TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR)Confirmation of polymer structure and functional groups.[12]
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the polymer's chemical structure.[12]
UV-Vis SpectroscopyDetermination of the optical band gap and absorption properties.[12]
Thermogravimetric Analysis (TGA)Evaluation of the thermal stability of the polymer.[15]
Differential Scanning Calorimetry (DSC)Determination of glass transition temperature and other thermal transitions.[15]
Cyclic Voltammetry (CV)Estimation of HOMO and LUMO energy levels.[16]
Scanning Electron Microscopy (SEM)Investigation of the surface morphology of the polymer films.[12]

Note: As the field of 2-aminothiophene-based polymers for electronics is still developing, specific quantitative data for a wide range of these polymers in devices like organic solar cells and transistors is not yet extensively available in the literature. The provided protocols are based on general procedures for thiophene-based polymers and can be adapted for 2-aminothiophene derivatives.

References

Application Notes and Protocols for the Design and Synthesis of Novel Antibacterial Agents from 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and antibacterial evaluation of novel compounds derived from the 2-aminothiophene scaffold. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potent antibacterial properties.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. 2-Aminothiophenes represent a promising class of compounds in this endeavor. The inherent structural features of the 2-aminothiophene core allow for diverse chemical modifications, enabling the generation of large libraries of compounds for screening and optimization of antibacterial activity.

Data Presentation

The following table summarizes the antibacterial activity of a selection of 2-aminothiophene derivatives against various bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency, representing the lowest concentration that inhibits the visible growth of a microorganism.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
AT-1 Ethyl 2-amino-4-phenylthiophene-3-carboxylateBacillus subtilis0.81 (mM/mL)[1]
Staphylococcus aureus0.81 (mM/mL)[1]
Escherichia coli0.81 (mM/mL)[1]
Salmonella typhi0.81 (mM/mL)[1]
AT-2 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileStreptococcus pneumoniae-[2]
Bacillus subtilis-[2]
Pseudomonas aeruginosa-[2]
Escherichia coli-[2]
Thiophene Derivative 4 (Structure not fully specified)Colistin-Resistant Acinetobacter baumannii16-32 (MIC50)[3][4]
Colistin-Resistant Escherichia coli8-32 (MIC50)[3][4]
Thiophene Derivative 5 (Structure not fully specified)Colistin-Resistant Acinetobacter baumannii16-32 (MIC50)[3]
Colistin-Resistant Escherichia coli8-32 (MIC50)[3]
Thiophene Derivative 8 (Structure not fully specified)Colistin-Resistant Acinetobacter baumannii16-32 (MIC50)[3]
Colistin-Resistant Escherichia coli8-32 (MIC50)[3]

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a robust and widely used one-pot synthesis for preparing substituted 2-aminothiophenes.[5][6] It involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.

General Protocol for Gewald Synthesis:

G start Start reactants Combine ketone/aldehyde, active methylene nitrile, and elemental sulfur in a suitable solvent. start->reactants catalyst Add a basic catalyst (e.g., morpholine, triethylamine, or piperidine). reactants->catalyst reaction Stir the mixture at room temperature or with gentle heating. catalyst->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Upon completion, perform aqueous workup (e.g., add water and extract with an organic solvent). monitoring->workup Reaction Complete purification Purify the crude product by recrystallization or column chromatography. workup->purification characterization Characterize the final product using NMR, IR, and Mass Spectrometry. purification->characterization end End characterization->end

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Specific Protocol: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (AT-1) [7][8]

  • Reactant Preparation: In a round-bottom flask, combine acetophenone (1.20 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: To the stirred mixture, add triethylamine (1.4 mL, 10 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A solid precipitate will form.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol to yield the pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent against a specific microorganism.[9][10][11][12][13]

Protocol for Broth Microdilution Assay:

G start Start prep_compound Prepare a stock solution of the 2-aminothiophene derivative in DMSO. start->prep_compound prep_inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to the final concentration (approx. 5 x 10^5 CFU/mL). start->prep_inoculum serial_dilution Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). prep_compound->serial_dilution inoculation Inoculate each well of the microtiter plate with the bacterial suspension. serial_dilution->inoculation prep_inoculum->inoculation controls Include positive (no drug) and negative (no bacteria) controls. inoculation->controls incubation Incubate the plate at 37°C for 18-24 hours. controls->incubation read_mic Visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth. incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

  • Preparation of Test Compound: Dissolve the synthesized 2-aminothiophene derivative in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to the highest desired starting concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

  • Inoculation: Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Mechanism of Action

While the precise mechanism of action can vary between different 2-aminothiophene derivatives, several studies suggest potential molecular targets and pathways.

Disruption of Bacterial Cell Membrane: Some thiophene-based compounds are thought to exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[14][15][16][17][18][19] This can lead to the leakage of intracellular components and ultimately cell death.

G cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer compound 2-Aminothiophene Derivative disruption Membrane Disruption compound->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Proposed mechanism of bacterial cell membrane disruption.

Inhibition of Bacterial Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein.[14] FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis.

G compound 2-Aminothiophene Derivative ftsz FtsZ Protein inhibition Inhibition compound->inhibition polymerization FtsZ Polymerization ftsz->polymerization inhibition2 Inhibition z_ring Z-ring Formation polymerization->z_ring cell_division Bacterial Cell Division z_ring->cell_division inhibition->polymerization

References

Application Notes and Protocols: 2-Amino-5-isopropylthiophene-3-carboxamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential agrochemical applications of 2-amino-5-isopropylthiophene-3-carboxamide and its derivatives. The 2-aminothiophene scaffold is a recognized building block in the development of biologically active compounds, demonstrating a range of activities relevant to the agrochemical industry.[1]

Agrochemical Applications

Substituted 2-aminothiophene-3-carboxamides are versatile precursors for the synthesis of various agrochemicals.[1] The primary application highlighted in the literature for this class of compounds is in the development of novel fungicides . Furthermore, derivatives have also been investigated for insecticidal and herbicidal activities.

Fungicidal Activity

Thiophene-3-carboxamide derivatives have shown significant potential as fungicides, particularly as Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs disrupt the mitochondrial electron transport chain in fungi, a crucial pathway for energy production.[2][3] This mode of action is a well-established target for commercial fungicides.

Several studies have demonstrated the efficacy of thiophene carboxamide derivatives against a range of plant pathogenic fungi. For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamides have exhibited potent activity against Sclerotinia sclerotiorum.[2][3] The structure-activity relationship (SAR) of these compounds is a key area of research, with modifications to the N-substituent on the amide and the alkyl group on the thiophene ring influencing the fungicidal spectrum and efficacy.[4]

Table 1: Fungicidal Activity of Thiophene Carboxamide Derivatives

CompoundTarget PathogenEC50 (mg/L)Reference
4aPseudoperonospora cubensis4.69[5]
4fPseudoperonospora cubensis1.96[5]
4iSclerotinia sclerotiorum0.140 ± 0.034[2][3]
4gSclerotinia sclerotiorum1.1 (approx.)[2][3]
4hSclerotinia sclerotiorum1.1 (approx.)[2][3]
Boscalid (Reference)Sclerotinia sclerotiorum0.645 ± 0.023[2][3]

Table 2: SDH Inhibitory Activity of Thiophene Carboxamide Derivatives

CompoundIC50 (µM)Reference
4g1.01 ± 0.21[2][3]
4i4.53 ± 0.19[2][3]
Boscalid (Reference)3.51 ± 2.02[2][3]
Insecticidal and Herbicidal Activities

While the primary focus has been on fungicidal properties, the 2-aminothiophene scaffold has also been explored for other agrochemical applications. Certain thienylpyridine and thienylthieno[2,3-b]pyridine derivatives have demonstrated insecticidal activity against pests such as Aphis gossypi.[6] Additionally, some pyrimidine carboxylic acid derivatives containing a substituted phenyl group, which can be synthesized from aminothiophene precursors, have been investigated as herbicides.

Synthesis Protocols

The most common and efficient method for synthesizing the 2-aminothiophene core is the Gewald reaction , a one-pot, multicomponent condensation.[1] This reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

Protocol 1: Synthesis of this compound via Gewald Reaction

This protocol describes a plausible method for the synthesis of the title compound based on the established Gewald reaction for analogous 5-alkyl derivatives. The ketone, 3-methyl-2-butanone, will provide the isopropyl group at the 5-position of the thiophene ring.

Materials:

  • 3-Methyl-2-butanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or another suitable base like triethylamine)

  • Ethanol

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide (10 mmol) and 3-methyl-2-butanone (10 mmol) in ethanol (30 mL).

  • To this solution, add elemental sulfur (10 mmol) and morpholine (2 mmol) as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent to yield this compound.

Expected Outcome:

A solid product with a defined melting point. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

2-Aminothiophene-3-carboxamides are excellent starting materials for the synthesis of fused heterocyclic systems like thieno[2,3-d]pyrimidines, which also exhibit a wide range of biological activities.[7][8]

Materials:

  • This compound (from Protocol 1)

  • Formamide

  • Phosphorus oxychloride (POCl₃) (optional, for chlorination)

  • Substituted amine (for subsequent nucleophilic substitution)

  • Suitable solvent (e.g., DMF, dioxane)

Procedure:

  • Cyclization: In a round-bottom flask, heat a mixture of this compound (10 mmol) and an excess of formamide (e.g., 20 mL) at reflux (around 210 °C) for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid, which is the 4-hydroxythieno[2,3-d]pyrimidine derivative, by filtration, wash with water, and dry.

  • (Optional) Chlorination: To introduce further functionality, the 4-hydroxy group can be converted to a chloro group. Reflux the product from the previous step with an excess of phosphorus oxychloride for 2-3 hours. Carefully quench the reaction mixture by pouring it onto crushed ice. Collect the 4-chlorothieno[2,3-d]pyrimidine derivative by filtration.

  • Nucleophilic Substitution: The 4-chloro derivative can be reacted with various nucleophiles, such as primary or secondary amines, to introduce a diverse range of substituents. Dissolve the 4-chloro compound (5 mmol) in a suitable solvent like ethanol or isopropanol, add the desired amine (5.5 mmol) and a base like triethylamine (if necessary), and reflux for 2-4 hours.

  • After completion, cool the reaction mixture, and the product will often precipitate. Collect the product by filtration and purify by recrystallization.

Visualizations

Experimental Workflow: Gewald Synthesis

Gewald_Synthesis Reactants Ketone (3-Methyl-2-butanone) + Cyanoacetamide + Sulfur Reaction Reflux (2-4 hours) Reactants->Reaction Solvent_Base Ethanol Morpholine Solvent_Base->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization Filtration->Purification Product 2-Amino-5-isopropyl- thiophene-3-carboxamide Purification->Product

Caption: Workflow for the Gewald synthesis of this compound.

Signaling Pathway: SDHI Mode of Action

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQH2 Coenzyme QH2 (Ubihydroquinol) SDH->CoQH2 CoQ Coenzyme Q (Ubiquinone) CoQ->SDH Reduction Complex_III Complex III CoQH2->Complex_III ATP_Production ATP Production Complex_III->ATP_Production ...Electron Transport Chain SDHI Thiophene Carboxamide (SDHI Fungicide) SDHI->SDH Inhibition

Caption: Inhibition of the fungal respiratory chain by SDHI fungicides.

References

Application Notes and Protocols: Creating a Chemical Library of 2-Aminothiophene-3-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 2-aminothiophene-3-carboxamide, in particular, have garnered significant attention due to their demonstrated efficacy as antimicrobial, anti-inflammatory, anticancer, and kinase inhibitory agents.[1][2][3] This document provides detailed protocols and application notes for the creation of a chemical library of 2-aminothiophene-3-carboxamide analogs, their subsequent biological screening, and data presentation.

The primary synthetic route highlighted is the versatile Gewald three-component reaction, which offers a straightforward and efficient method for generating a diverse library of polysubstituted 2-aminothiophenes.[1][4][5][6] Microwave-assisted organic synthesis (MAOS) is also presented as a modern approach to significantly accelerate this reaction, leading to improved yields and cleaner reaction profiles.[4][6]

I. Chemical Synthesis: The Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that involves the condensation of a ketone or aldehyde, an active methylene nitrile (in this case, cyanoacetamide), and elemental sulfur in the presence of a base.[5][6] This reaction is highly adaptable for library synthesis due to the commercial availability of a wide variety of starting materials.

General Experimental Workflow for Library Synthesis

The following diagram outlines the general workflow for the synthesis of a 2-aminothiophene-3-carboxamide library.

synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Gewald Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage Ketone Ketone/ Aldehyde Reaction Reaction Setup (Conventional or Microwave) Ketone->Reaction Cyanoacetamide Cyanoacetamide Cyanoacetamide->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base (e.g., Morpholine) Base->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Storage Library Storage Analysis->Storage

Caption: General experimental workflow for the synthesis of a 2-aminothiophene-3-carboxamide library.

Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-Carboxamides

This protocol is a generalized procedure based on commonly reported methods for rapid library synthesis.[4][7]

Materials:

  • Selected ketone or aldehyde (1.0 mmol)

  • Cyanoacetamide (1.1 mmol)

  • Elemental sulfur (1.1 mmol)

  • Base (e.g., morpholine or piperidine, 1.0 mmol)

  • Solvent (e.g., ethanol or DMF, 3 mL)

  • 5 mL microwave reaction vial with a stir bar

  • Microwave reactor

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL microwave reaction vial, add the ketone or aldehyde (1.0 mmol), cyanoacetamide (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

  • Add the appropriate solvent (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 5-30 minutes).[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure 2-aminothiophene-3-carboxamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

II. Biological Screening of the Chemical Library

Once the library of 2-aminothiophene-3-carboxamide analogs has been synthesized and characterized, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) methodologies are often employed for this purpose.[8][9]

General Experimental Workflow for Biological Screening

The following diagram illustrates a typical workflow for the biological screening of the synthesized library.

screening_workflow cluster_prep Library Preparation cluster_screening Screening Assays cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Follow-up Library Synthesized Chemical Library Plating Assay-Ready Plate Preparation Library->Plating PrimaryScreen Primary Screen (e.g., Cell Viability) Plating->PrimaryScreen SecondaryScreen Secondary Screen (e.g., Kinase Inhibition, Antimicrobial MIC) PrimaryScreen->SecondaryScreen DataAnalysis Data Analysis (e.g., IC50/MIC Calculation) SecondaryScreen->DataAnalysis HitID Hit Identification DataAnalysis->HitID HitToLead Hit-to-Lead Optimization (SAR) HitID->HitToLead

Caption: General experimental workflow for the biological screening of a chemical library.

Application Note 1: Anticancer Activity Screening

Several 2-aminothiophene-3-carboxamide derivatives have shown potent anticancer activity, often through the inhibition of key signaling pathways.[10][11][12] For instance, some analogs act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[11][12]

Signaling Pathway: VEGFR-2 in Angiogenesis

The diagram below illustrates a simplified VEGFR-2 signaling pathway, a common target for anticancer drug development.

vegfr2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-Aminothiophene-3- carboxamide Analog Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway targeted by some 2-aminothiophene-3-carboxamide analogs.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HepG-2, HCT-116)[11][12]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib).[11]

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Anticancer Activity

The following table summarizes representative cytotoxic activity data for selected 2-aminothiophene-3-carboxamide analogs against hepatocellular carcinoma (HepG-2) cells.

Compound IDIC₅₀ (µM) vs. HepG-2Reference
5 HPhenylamino4-Methoxyphenyl0.59 [11][12]
21 HVariousVarious1.29 [11][12]
Sorafenib ---2.3 - 2.8 [11][12]

Data is compiled from multiple sources for illustrative purposes and may not be from a single study.

Application Note 2: Antimicrobial Activity Screening

2-aminothiophene derivatives are also known for their broad-spectrum antimicrobial activity.[1][2][3][13]

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[1][14]

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ampicillin, Streptomycin)[2]

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Dispense 50 µL of sterile MHB into each well of a 96-well plate.

  • Add 50 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: Antimicrobial Activity

The following table presents representative MIC values for a series of 2-aminothiophene-3-carboxamide analogs against various bacterial strains.

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. E. coliReference
7b Methoxy~17 ~17 ~25 [14]
2c 4-hydroxyphenylamino>50 12.5 25 [2]
Ampicillin -25 12.5 12.5 [2]
Streptomycin -12.5 12.5 25 [2]

Data is compiled from multiple sources for illustrative purposes and may not be from a single study. Conversion from mM to µg/mL may be necessary for direct comparison and is approximated here.

Conclusion

The creation of a 2-aminothiophene-3-carboxamide library via the Gewald reaction provides a robust platform for the discovery of novel therapeutic agents. The detailed protocols for synthesis and biological screening outlined in this document offer a comprehensive guide for researchers in the field of drug discovery. The versatility of the 2-aminothiophene scaffold, combined with high-throughput screening methods, ensures that this class of compounds will remain a significant area of interest for future drug development endeavors.

References

Application Notes and Protocols: Exploring the Structure-Activity Relationship (SAR) of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 2-aminothiophene derivatives, a versatile class of heterocyclic compounds with a wide range of biological activities.[1][2] This document includes detailed experimental protocols for their synthesis and biological evaluation, along with data presented in a clear, comparative format to facilitate SAR analysis.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a key building block for various therapeutic agents.[3][2][4] Derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, as well as modulators of various cellular targets.[1][5][6][7] Understanding the relationship between their chemical structure and biological activity is crucial for the rational design of new and more potent therapeutic candidates.

I. Structure-Activity Relationship (SAR) Summary

The biological activity of 2-aminothiophene derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize the quantitative SAR data from various studies, highlighting key structural modifications and their impact on biological efficacy.

Table 1: SAR of 2-Aminothiophene Derivatives as Anticancer Agents
Compound IDR1R2R3Cell LineIC50 (µM)Citation
Series A H-COOEtFused CyclohexylHeLa>50[8]
6CN14 H-CNFused CyclohexylHeLa~10[8]
7CN09 H-CNFused CyclopentylHeLa~25[8]
Series B H-COOEtFused CyclohexylPANC-1>50[8]
6CN14 H-CNFused CyclohexylPANC-1~25[8]
7CN11 H-CNFused CycloheptylPANC-1~50[8]
Compound 3 Substituted Phenyl-COOEtArylProstate Cancer CellsHigh nM range[9]

Note: The data indicates that a cyano group at the R2 position can enhance antiproliferative activity compared to an ester group. The nature of the fused ring at R3 also influences potency.[8] Some derivatives have shown selective cytostatic effects on specific cancer cell lines, inducing apoptosis and causing cell cycle arrest in the G1 phase.[9]

Table 2: SAR of 2-Aminothiophene Derivatives as Antimicrobial Agents
Compound IDR1R2R3OrganismMIC (µg/mL)Citation
Series C H-COOEtPhenylS. aureus>100[1]
2a H-COOEt4-ChlorophenylS. aureus50[1]
2f H-COOEt4-NitrophenylS. aureus25[1]
Series D H-COOEtPhenylE. coli>100[1]
2d H-COOEt4-MethoxyphenylE. coli50[1]
7b -CONH-Aryl-NH2Substituted ArylP. aeruginosa- (86.9% inhibition)[10]
7b -CONH-Aryl-NH2Substituted ArylS. aureus- (83.3% inhibition)[10]

Note: The antimicrobial activity is significantly affected by the substituents on the phenyl ring at the R3 position, with electron-withdrawing groups like nitro enhancing activity.[1] Furthermore, amino-substituted thiophene-2-carboxamides have demonstrated potent antibacterial effects.[10] Some derivatives act as efflux pump inhibitors, restoring the sensitivity of resistant bacterial strains to antibiotics.[11]

II. Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 2-aminothiophene derivatives are provided below.

Protocol 1: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald three-component reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes.[12][13][14]

Materials:

  • Appropriate ketone or aldehyde

  • Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine, diethylamine, pyrrolidine)[13]

  • Solvent (e.g., ethanol, dimethylformamide (DMF))[13]

  • Microwave reactor (optional, for microwave-assisted synthesis)[13]

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve the ketone or aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol).

  • Add the base (e.g., morpholine, 1.2 eq.) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice or cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13]

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[5]

Procedure (Microwave-Assisted Synthesis): [13]

  • In a microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[13]

  • Add the appropriate solvent (3 mL).[13]

  • Seal the vial and place it in the microwave reactor.[13]

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 5-30 minutes).[13]

  • After cooling, work up the reaction mixture as described in the conventional heating protocol.[13]

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., HeLa, PANC-1) and a non-tumor cell line (e.g., 3T3)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (2-aminothiophene derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO).[8] Include a positive control (e.g., Doxorubicin).[8]

  • Incubate the plates for another 24 or 48 hours.[8]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Ampicillin, Streptomycin)[1]

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the diluted compounds.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 2-aminothiophene derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis start Starting Materials (Ketone, Nitrile, Sulfur) gewald Gewald Reaction start->gewald derivatives 2-Aminothiophene Derivatives gewald->derivatives bio_assay Biological Assays (Anticancer, Antimicrobial) derivatives->bio_assay activity_data Activity Data (IC50, MIC) bio_assay->activity_data sar Structure-Activity Relationship (SAR) activity_data->sar lead_opt Lead Optimization sar->lead_opt lead_opt->gewald Design New Derivatives

Caption: General workflow for the structure-activity relationship (SAR) study of 2-aminothiophene derivatives.

Kinase_Inhibition_Pathway receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor 2-Aminothiophene Kinase Inhibitor inhibitor->kinase Inhibits apoptosis Apoptosis inhibitor->apoptosis Induces

Caption: Representative signaling pathway showing kinase inhibition by 2-aminothiophene derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data Data Analysis start Synthesized 2-Aminothiophene Derivatives mtt MTT Assay (Cytotoxicity) start->mtt mic MIC Assay (Antimicrobial Activity) start->mic ic50 IC50 Determination mtt->ic50 mic_val MIC Determination mic->mic_val sar_analysis SAR Analysis ic50->sar_analysis mic_val->sar_analysis

References

Troubleshooting & Optimization

"optimization of Gewald reaction conditions for higher yield"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Gewald reaction for higher yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the Gewald reaction in a question-and-answer format, offering specific solutions to improve reaction outcomes.

Q1: I am observing a low or no yield of my desired 2-aminothiophene product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield is a common issue in the Gewald reaction and can stem from several factors throughout the reaction process. Here’s a step-by-step guide to diagnosing and solving the problem:

  • Inefficient Initial Condensation: The first step, a Knoevenagel condensation, is critical.[1][2][3][4][5]

    • Base Selection: The choice of base is crucial. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine are commonly used.[2] For less reactive ketones, a stronger base might be necessary. Consider screening different bases to find the optimal one for your specific substrates.[2][5]

    • Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.[2]

    • Confirmation: You can confirm the success of the initial condensation by running a small-scale reaction with only the carbonyl compound and the active methylene nitrile with the base. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS before proceeding with the addition of sulfur.[5]

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: The solubility and reactivity of elemental sulfur are highly dependent on the solvent. Polar solvents like ethanol, methanol, or DMF are generally recommended.[2][6]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can improve the reactivity of sulfur.[2] However, be cautious as excessive heat can lead to the formation of side products.[2]

    • Sulfur Quality: Use finely powdered, high-purity sulfur to ensure its reactivity.[7]

  • Suboptimal Reaction Temperature: The ideal temperature can vary. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.[5]

  • Incorrect Stoichiometry: Ensure that all starting materials are pure and measured accurately.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_condensation Check Knoevenagel Condensation (TLC/LC-MS of intermediate) start->check_condensation condensation_ok Condensation Successful check_condensation->condensation_ok Yes condensation_fail Condensation Failed/ Incomplete check_condensation->condensation_fail No check_sulfur Investigate Sulfur Addition & Cyclization condensation_ok->check_sulfur optimize_condensation Optimize Condensation: - Screen bases (morpholine, piperidine, triethylamine) - Remove water (Dean-Stark) - Adjust temperature condensation_fail->optimize_condensation optimize_condensation->check_condensation sulfur_issue Issue with Sulfur/Cyclization check_sulfur->sulfur_issue Low Yield Persists optimize_sulfur Optimize Conditions: - Screen polar solvents (EtOH, MeOH, DMF) - Optimize temperature (e.g., 40-60°C) - Use high-purity, powdered sulfur sulfur_issue->optimize_sulfur yield_improved Yield Improved optimize_sulfur->yield_improved

Caption: Troubleshooting logic for low product yield in Gewald reaction.

Q2: My reaction is producing significant byproducts. How can I minimize their formation?

A2: Side reactions can compete with the formation of the desired 2-aminothiophene, reducing the overall yield and complicating purification.

  • Unreacted Starting Materials: If your crude product contains a large amount of starting materials, this indicates an incomplete reaction.

    • Solution: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[2]

  • Knoevenagel Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization steps are slow.

    • Solution: Ensure sufficient sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization to proceed.[2]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense or polymerize.[2]

    • Solution: Adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[2]

Q3: I am having difficulty purifying my 2-aminothiophene product. What are the best practices?

A3: Effective purification is key to obtaining a high-purity final product.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

  • Washing: A simple wash of the crude product with water can help remove inorganic salts and other polar impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[2] The mechanism is generally understood to proceed in three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene compound (like an α-cyanoester) forms an α,β-unsaturated nitrile intermediate.[1][2][3][4][5]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate. The exact mechanism of this step is complex and is thought to be promoted by the base.[3][5]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1][4][5]

Q2: Can microwave irradiation improve the yield and reaction time?

A2: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly shorter reaction times and improved yields, especially for challenging substrates.[1][2][5][8]

Q3: Is it possible to run the Gewald reaction under solvent-free conditions?

A3: Yes, solvent-free Gewald reactions have been successfully performed, often using techniques like high-speed ball milling or heating in a conventional oven.[5][9] These methods align with the principles of green chemistry and can simplify the workup procedure.[5][9]

Q4: How does the choice of solvent affect the reaction?

A4: The solvent can significantly impact the reaction outcome. Polar solvents such as ethanol, methanol, and DMF generally favor the reaction by enhancing the solubility of sulfur and promoting the condensation of intermediates.[2][5][6]

Data on Reaction Condition Optimization

The following table summarizes the impact of different reaction conditions on the yield of 2-aminothiophenes, comparing classical heating with microwave irradiation.

Reactant X in α-activated acetonitrileClassical Conditions Yield (%)Microwave Conditions Yield (%)Reference
CO₂Me5582[8]
CONH₂7878[8]
CONHPh5587[8]
CO-t-Bu-81[8]
CN5860[8]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes (Classical Method)

This protocol provides a general procedure for the synthesis of 2-aminothiophenes.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[2]

  • Add a suitable polar solvent, such as ethanol or methanol (20-30 mL).[2]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[2]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.[2]

  • Isolate the product. If a precipitate forms, collect it by filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[7]

Experimental Workflow Diagram

ExperimentalWorkflow start Start add_reagents 1. Add carbonyl compound, active methylene compound, and sulfur to flask start->add_reagents add_solvent_base 2. Add solvent (e.g., EtOH) and base (e.g., morpholine) add_reagents->add_solvent_base react 3. Stir at RT or heat (40-50°C) (2-24 hours) add_solvent_base->react monitor 4. Monitor reaction by TLC react->monitor reaction_complete Reaction Complete? monitor->reaction_complete reaction_complete->react No cool 5. Cool to room temperature reaction_complete->cool Yes isolate 6. Isolate Product cool->isolate precipitate Precipitate forms isolate->precipitate Yes no_precipitate No precipitate isolate->no_precipitate No filter Filter and wash with cold ethanol precipitate->filter evaporate Evaporate solvent no_precipitate->evaporate end End filter->end purify Purify by recrystallization or column chromatography evaporate->purify purify->end

Caption: General experimental workflow for the Gewald reaction.

References

"troubleshooting low yield in 2-aminothiophene-3-carboxamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Aminothiophene-3-Carboxamide

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-aminothiophene-3-carboxamide and its derivatives, primarily focusing on the Gewald reaction.

Troubleshooting Guide

Low product yield in the Gewald synthesis of 2-aminothiophene-3-carboxamides can arise from several factors, from the purity of starting materials to suboptimal reaction conditions. This guide addresses common issues in a question-and-answer format to help diagnose and resolve experimental challenges.

Q1: I am observing very low or no product yield. What are the most critical factors to investigate first?

A1: The initial and most crucial stage of the Gewald reaction is the Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene compound (e.g., cyanoacetamide).[1][2][3] If this condensation fails, the subsequent steps to form the thiophene ring cannot proceed.

  • Checklist for initial troubleshooting:

    • Purity of Starting Materials: Ensure all reactants (carbonyl compound, cyanoacetamide, and sulfur) are pure and dry. Impurities can inhibit the reaction or lead to side products.[4]

    • Base Catalyst: The choice and amount of base are critical. Common bases include morpholine, triethylamine, or piperidine.[5][6] Ensure the correct molar equivalent is used, as insufficient base will result in a sluggish or incomplete Knoevenagel condensation.

    • Reaction Temperature: The initial condensation is often performed at room temperature or with gentle heating (40-50 °C).[4] Excessively high temperatures can promote side reactions.

Q2: My reaction mixture shows the presence of unreacted starting materials and byproducts. How can I identify and mitigate them?

A2: The presence of byproducts often complicates the purification process and reduces the overall yield. Common byproducts and mitigation strategies are outlined below:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe unreacted carbonyl and active methylene compounds.

    • Troubleshooting: Increase the reaction time, optimize the temperature, or consider a more effective catalyst.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[4]

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.

    • Troubleshooting: Ensure that sufficient elemental sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step.[4]

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.

    • Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[4]

Q3: I am struggling with the purification of the final product. What are the recommended procedures?

A3: Isolating the pure 2-aminothiophene-3-carboxamide from the crude reaction mixture can be challenging. The following purification methods are commonly employed:

  • Recrystallization: This is often the most effective method for purifying solid products.[4]

    • Common Solvents: Ethanol, methanol, or mixtures of ethyl acetate and hexanes are frequently used.[4][7] The choice of solvent may require some screening to achieve optimal purity and recovery.[1]

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography can be used.[4][8]

    • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis for 2-aminothiophene-3-carboxamide?

A1: The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes.[4] The mechanism is generally understood to proceed through three main stages:

  • Knoevenagel-Cope Condensation: A base-catalyzed condensation between an active methylene compound (like cyanoacetamide) and a carbonyl compound (a ketone or aldehyde) forms an α,β-unsaturated nitrile intermediate.[1][2][3][4]

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and is believed to be promoted by the base.[1][4]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[1][2][3][4] The aromatization to the thiophene ring is a significant thermodynamic driving force for the reaction.[2]

Q2: What are the typical starting materials for the synthesis of 2-aminothiophene-3-carboxamide via the Gewald reaction?

A2: The versatility of the Gewald reaction allows for a wide variety of commercially available starting materials. These typically include:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones might require modified reaction conditions.[4]

  • Active Methylene Compounds: For 2-aminothiophene-3-carboxamide synthesis, cyanoacetamide is the key active methylene compound.

  • Sulfur Source: Elemental sulfur (S₈) is the most commonly used sulfur source.[7]

Q3: Can microwave irradiation or solvent-free conditions improve the reaction yield and time?

A3: Yes, both microwave-assisted synthesis and solvent-free conditions have been shown to be beneficial for the Gewald reaction.

  • Microwave Irradiation: This technique often leads to shorter reaction times and improved yields.[1][3] A patented method describes microwave heating to 45-55°C for 1-3 hours.[8]

  • Solvent-Free Conditions: Solvent-free reactions, often utilizing high-speed ball milling or conventional heating, have been successfully implemented.[1][9] These methods align with the principles of green chemistry and can simplify the workup procedure.[1]

Q4: How does the choice of solvent affect the Gewald reaction?

A4: The solvent can significantly impact the reaction outcome, with polar solvents generally favoring the reaction.[1] Commonly used solvents include ethanol, methanol, and DMF.[5][6] Some studies have also explored the use of water as a solvent, with some success.[7] The use of ionic liquids has also been reported to give good yields.[7]

Data Presentation

Table 1: Effect of Different Catalysts on Yield

CatalystYield (%)Reference
ZnO/nanoclinoptilolite30-76[7]
l-proline-[7]
MgO-CeO₂ nanocomposite-[7]
Piperidinium borate-[1]

Table 2: Effect of Different Solvents and Conditions on Yield

Solvent/ConditionYield (%)Reference
Water with triethylamine75-98[7]
Water with sodium polysulfides (ultrasound)42-90[7]
1-butyl-3-methylimidazolium hydroxide ([bmIm]OH)35-92[7]
Solvent-free (ball milling)up to 97[9]
Dihydrothiophene intermediate route40-69[7]
Chalcone-based route48-82[7]

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophene-3-carboxamides [4][5]

  • To a suitable reaction vessel, add the carbonyl compound (10 mmol), cyanoacetamide (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, the solvent is typically removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Two-Step Synthesis via α,β-Unsaturated Nitrile Intermediate [5]

  • Step 1: Knoevenagel-Cope Condensation

    • Synthesize the α,β-unsaturated nitrile intermediate by reacting the carbonyl compound with cyanoacetamide in the presence of a base.

    • Isolate and purify the intermediate.

  • Step 2: Thiophene Ring Formation

    • Treat the isolated α,β-unsaturated nitrile with elemental sulfur and a base in a suitable solvent.

    • Work up and purify the final 2-aminothiophene-3-carboxamide product as described in the one-pot procedure.

Visualizations

Gewald_Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Carbonyl Carbonyl (Ketone/Aldehyde) Condensation Knoevenagel-Cope Condensation Carbonyl->Condensation Cyanoacetamide Cyanoacetamide Cyanoacetamide->Condensation + Base Sulfur Elemental Sulfur (S8) Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Condensation->Sulfur_Addition α,β-Unsaturated Nitrile Intermediate Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Sulfur Adduct Product 2-Aminothiophene- 3-carboxamide Cyclization->Product

Caption: The reaction mechanism of the Gewald synthesis.

Experimental_Workflow Start Mix Reactants: Carbonyl, Cyanoacetamide, Sulfur Add_Solvent_Base Add Solvent and Base Start->Add_Solvent_Base Reaction Stir at RT or Heat (40-50°C) Monitor by TLC Add_Solvent_Base->Reaction Workup Cool to Room Temperature Reaction->Workup Precipitate Precipitate Forms? Workup->Precipitate Filter Filter and Wash Solid Precipitate->Filter Yes Concentrate Concentrate in vacuo Precipitate->Concentrate No Purify Purify by Recrystallization or Column Chromatography Filter->Purify Concentrate->Purify End Pure Product Purify->End

Caption: General experimental workflow for the Gewald synthesis.

Troubleshooting_Tree Start Low Yield Issue Check_Condensation Is Knoevenagel intermediate formed? (Check TLC) Start->Check_Condensation No_Intermediate No Intermediate Check_Condensation->No_Intermediate No Yes_Intermediate Intermediate Present Check_Condensation->Yes_Intermediate Yes Fix_Condensation Action: - Check reactant purity - Verify base/catalyst - Optimize temperature No_Intermediate->Fix_Condensation Check_Cyclization Is product formed from intermediate? Yes_Intermediate->Check_Cyclization No_Product No Product Check_Cyclization->No_Product No Yes_Product Product is Formed Check_Cyclization->Yes_Product Yes Fix_Cyclization Action: - Ensure sufficient sulfur - Increase reaction time - Adjust temperature No_Product->Fix_Cyclization Purification_Issue Action: - Screen recrystallization solvents - Optimize chromatography - Check for byproducts Yes_Product->Purification_Issue

Caption: A decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of 2-Amino-5-isopropylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-5-isopropylthiophene-3-carboxamide via recrystallization.

Troubleshooting & FAQs

This section addresses common issues that may arise during the recrystallization of this compound and related thiophene derivatives.

Q1: My compound will not dissolve in the chosen solvent, even when heated.

A1: This indicates an unsuitable solvent choice for your compound at the current volume. Consider the following steps:

  • Increase Solvent Volume: You may not have reached the saturation point. Add small, incremental amounts of the hot solvent until the solid dissolves completely.[1]

  • Select a Different Solvent: The polarity of your current solvent may be inappropriate. For ortho-amino thiophene carboxamide derivatives, polar solvents like ethanol or DMF have been used successfully.[2] A systematic approach to solvent screening is recommended.

Q2: The compound dissolved, but no crystals have formed after cooling.

A2: This is a frequent issue in recrystallization, often stemming from one of two causes:

  • Excessive Solvent: If too much solvent was used, the solution will not be saturated enough at the lower temperature for crystals to form.[1] You can carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3][4]

  • Supersaturation: The solution may be supersaturated, a state where it holds more dissolved solute than is thermodynamically stable.[1] Crystallization can be induced by:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. This creates nucleation sites for crystal growth.[5][6]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution to initiate crystallization.[5][6][7]

Q3: My compound has separated as an oil instead of crystals ("oiling out").

A3: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid.[7] This is common for compounds with low melting points.[3] To resolve this:

  • Reheat and Add Solvent: Heat the solution to redissolve the oil, then add a small amount of additional solvent to reduce the level of supersaturation.[7][8]

  • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure a gradual temperature decrease, which favors crystal formation over oiling.[4][7]

  • Change Solvent System: Experiment with a different solvent or a mixed-solvent system.[7] Dissolve the compound in a small amount of a "good" solvent where it is highly soluble, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid, then allow it to cool slowly.[5]

Q4: My final yield of purified crystals is very low.

A4: A low recovery can be caused by several factors during the process:

  • Using Too Much Solvent: The more solvent used, the more of your compound will remain dissolved in the mother liquor after cooling.[1][4][9] Always use the minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Premature Crystallization: Product can be lost if crystals form during a hot filtration step.[1] To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.[1] Using a slight excess of solvent can also help, which can then be evaporated after filtration.[3][6]

  • Incomplete Crystallization: Make sure the solution has been cooled sufficiently and for an adequate amount of time to maximize crystal formation. An ice bath is often used after the solution has cooled to room temperature.[5][10]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve some of the product.[5][9]

Q5: The purified crystals are still colored.

A5: If colored impurities are present, they may sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the carbon.

  • Procedure: After dissolving your compound in the hot solvent, cool the solution slightly so it is no longer boiling. Add a small amount of decolorizing charcoal and then reheat the mixture to boiling for a few minutes.[6] Perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.[6][11] Be aware that using too much charcoal can lead to the loss of your desired product.

Data Presentation: Solvent Selection

Choosing the right solvent is critical for successful recrystallization.[9] The ideal solvent will dissolve the this compound completely at its boiling point but poorly at room temperature or below.[1] The following table lists common laboratory solvents that can be screened for this purpose.

SolventPolarityBoiling Point (°C)Notes
Water High100May be a good choice for polar compounds, often used in a solvent pair with a more organic solvent like ethanol.[12]
Ethanol High78A common and effective solvent for recrystallizing many organic compounds, including thiophene derivatives.[2][12][13]
Methanol High65Similar to ethanol but with a lower boiling point.
Isopropanol Medium-High82Another alcohol that is frequently used for recrystallization.
Acetone Medium56A versatile solvent, often used in a solvent pair with a non-polar solvent like hexanes.[12]
Ethyl Acetate Medium77A good choice for compounds of intermediate polarity.[12]
Toluene Low111Suitable for less polar compounds; its high boiling point allows for a large solubility difference with temperature.[6]
Hexanes/Heptane Low~69 / ~98Typically used for non-polar compounds or as the "poor" solvent in a mixed-solvent system.[12]

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound.

  • Solvent Selection: In small test tubes, test the solubility of a few milligrams of the crude compound in various solvents to find a suitable one (dissolves when hot, sparingly soluble when cold).[1]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate, adding the solvent portion-wise until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.[6]

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove them. Pour the hot solution through the filter in portions.[6][11]

  • Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature without being disturbed.[5][10] Rapid cooling can lead to the formation of small, impure crystals.[4][10]

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][11]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.[5]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. For more thorough drying, transfer the crystals to a watch glass or use a vacuum oven.[5]

Visualization

The following workflow diagram illustrates the troubleshooting process for common recrystallization issues.

G start Start Recrystallization: Dissolve Crude Solid in Hot Solvent dissolved Did the solid dissolve? start->dissolved cool Cool Solution Slowly dissolved->cool Yes troubleshoot_dissolve Troubleshoot: 1. Add more hot solvent. 2. Choose a different, more   suitable solvent. dissolved->troubleshoot_dissolve No oiling_out Did the compound 'oil out'? cool->oiling_out crystals_form Did crystals form? collect Collect Crystals via Vacuum Filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: 1. Scratch inner surface of flask. 2. Add a seed crystal. 3. Evaporate excess solvent   and re-cool. crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: 1. Reheat to dissolve oil. 2. Add a small amount of   extra solvent. 3. Cool mixture very slowly. oiling_out->troubleshoot_oiling Yes end Pure Crystals Obtained collect->end troubleshoot_dissolve->start Retry troubleshoot_no_crystals->cool Retry troubleshoot_oiling->cool Retry

Caption: Troubleshooting workflow for the recrystallization process.

References

Navigating the Maze of Impurities in Gewald Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Gewald synthesis of 2-aminothiophenes is a cornerstone in heterocyclic chemistry, prized for its efficiency in constructing this valuable scaffold. However, like any multicomponent reaction, it is not without its challenges. The formation of impurities can complicate purification, reduce yields, and impact the quality of downstream products. This technical support center provides a comprehensive guide to identifying, troubleshooting, and minimizing common impurities encountered during the Gewald synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my Gewald reaction?

A1: The most frequently observed impurities in a Gewald synthesis are:

  • Unreacted Starting Materials: Residual carbonyl compounds (ketones or aldehydes) and active methylene nitriles.

  • Knoevenagel-Cope Condensation Intermediate: The α,β-unsaturated nitrile formed in the first step of the reaction.[1][2]

  • Dimeric and Polymeric Byproducts: Self-condensation products of the starting materials or intermediates.[2][3]

  • Elemental Sulfur: Unreacted sulfur can remain in the crude product.[3]

Q2: My reaction has a low yield and seems to have stalled. What is the likely cause?

A2: A low or stalled reaction is often due to an incomplete Knoevenagel-Cope condensation, which is the initial and crucial step of the Gewald synthesis.[4][5] This can be caused by an inappropriate choice of base, suboptimal temperature, or the presence of water, which can inhibit the condensation.

Q3: I see a significant amount of a byproduct that is less polar than my desired 2-aminothiophene. What could it be?

A3: A prominent, less polar byproduct is often the Knoevenagel-Cope condensation intermediate (the α,β-unsaturated nitrile).[2] This occurs when the subsequent addition of sulfur and cyclization are slow or incomplete.

Q4: How can I minimize the formation of dimeric and polymeric byproducts?

A4: Dimerization and polymerization can be significant side reactions, particularly with reactive starting materials.[6] To minimize these, you can try:

  • Adjusting Reactant Concentration: Lowering the concentration of the reactants can disfavor bimolecular side reactions.

  • Controlling the Rate of Reagent Addition: Slow, controlled addition of one of the reactants can help to maintain a low concentration of reactive intermediates.

  • Optimizing Temperature: Both excessively high and low temperatures can favor side reactions. Careful temperature optimization is crucial.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to impurity formation in the Gewald synthesis.

Issue 1: Presence of Unreacted Starting Materials

Symptoms:

  • TLC analysis shows spots corresponding to the starting ketone/aldehyde and/or active methylene nitrile.

  • NMR of the crude product shows characteristic signals of the starting materials.

Troubleshooting Workflow:

start Unreacted Starting Materials Detected check_stoichiometry Verify Stoichiometry and Reagent Purity start->check_stoichiometry optimize_base Optimize Base (Type and Amount) check_stoichiometry->optimize_base If correct increase_temp Increase Reaction Temperature optimize_base->increase_temp If issue persists increase_time Increase Reaction Time increase_temp->increase_time If issue persists end Problem Resolved increase_time->end

Caption: Troubleshooting unreacted starting materials.

Mitigation Strategies & Protocols:

  • Verify Stoichiometry and Purity: Ensure accurate measurement and high purity of all starting materials.

  • Optimize Base: The choice and amount of base are critical for the initial condensation. Commonly used bases include morpholine, piperidine, and triethylamine.[2] For less reactive ketones, a stronger base might be necessary.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can drive the reaction to completion. However, excessive heat can promote side reactions.

  • Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed.

Issue 2: Presence of Knoevenagel-Cope Intermediate

Symptoms:

  • A significant spot on the TLC plate, typically less polar than the product.

  • Characteristic signals of an α,β-unsaturated nitrile in the NMR spectrum of the crude product.

Troubleshooting Workflow:

start Knoevenagel Intermediate Detected check_sulfur Ensure Sufficient and Soluble Sulfur start->check_sulfur optimize_temp_base Optimize Temperature and Base for Cyclization check_sulfur->optimize_temp_base If sufficient two_step Consider a Two-Step Procedure optimize_temp_base->two_step If issue persists end Problem Resolved two_step->end

Caption: Troubleshooting Knoevenagel intermediate.

Mitigation Strategies & Protocols:

  • Ensure Sufficient Sulfur: Use a slight excess of elemental sulfur (e.g., 1.1-1.2 equivalents).

  • Improve Sulfur Solubility: Use a polar solvent like ethanol, methanol, or DMF to enhance sulfur's solubility and reactivity.[2]

  • Optimize Cyclization Conditions: The cyclization step is also base and temperature-dependent. Ensure the conditions are suitable for this step to proceed after the initial condensation.

  • Two-Step Procedure: For challenging substrates, consider a two-step approach. First, isolate the Knoevenagel-Cope intermediate, and then react it with sulfur and base in a separate step.

Issue 3: Formation of Dimeric/Polymeric Byproducts

Symptoms:

  • Complex mixture of byproducts observed on TLC, often as a smear or multiple spots.

  • Broad, unresolved signals in the NMR spectrum.

Troubleshooting Workflow:

start Dimeric/Polymeric Byproducts Detected adjust_concentration Lower Reactant Concentrations start->adjust_concentration control_addition Slow Addition of a Reactant adjust_concentration->control_addition If issue persists optimize_temp Optimize Reaction Temperature control_addition->optimize_temp If issue persists end Problem Resolved optimize_temp->end

Caption: Troubleshooting dimeric/polymeric byproducts.

Mitigation Strategies & Protocols:

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

  • Slow Addition: Adding one of the reactants (e.g., the carbonyl compound) dropwise to the mixture of the other components can help to control the concentration of reactive intermediates.

  • Temperature Control: Carefully screen a range of temperatures to find an optimum that favors the desired reaction pathway over side reactions.

Data Presentation: Influence of Reaction Conditions on Impurity Profile

While specific quantitative data is highly substrate-dependent, the following table summarizes the general trends observed when modifying reaction parameters.

ParameterEffect on Unreacted SMsEffect on Knoevenagel IntermediateEffect on Dimer/Polymer
↑ Temperature ↓ (initially), then may ↑ with side reactions
↑ Base Conc.
↑ Reactant Conc.
Polar Solvent

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq).

  • Add a suitable solvent (e.g., ethanol, 3-5 mL per mmol of carbonyl compound).

  • Add the base (e.g., morpholine, 0.1-0.2 eq).

  • Stir the mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the 2-aminothiophene product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[2]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities (like excess sulfur), perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase: A common eluent system is a gradient of ethyl acetate in hexanes.[2] The starting polarity should be low enough that the Knoevenagel intermediate (if present) has a high Rf, and the product has an Rf of ~0.2-0.3.

  • Packing: Prepare the column by packing the silica gel as a slurry in the initial, least polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the column.

  • Elution: Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities. Gradually increase the polarity (e.g., to 20-30% ethyl acetate in hexanes) to elute the desired 2-aminothiophene.

  • Fraction Collection: Collect fractions and monitor by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

Visualizing Impurity Formation Pathways

The formation of the primary byproduct, the Knoevenagel-Cope intermediate, is an integral part of the main reaction pathway. Dimerization, however, represents a significant deviation.

cluster_main Main Gewald Pathway cluster_side Dimerization Side Reaction Ketone Ketone/ Aldehyde Knoevenagel Knoevenagel-Cope Intermediate Ketone->Knoevenagel Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur_Addition Sulfur Addition & Cyclization Knoevenagel->Sulfur_Addition Knoevenagel2 Knoevenagel-Cope Intermediate Product 2-Aminothiophene Sulfur_Addition->Product Dimer Dimeric Byproduct Knoevenagel2->Dimer Self- Condensation

Caption: Main vs. side reaction pathways.

By understanding the common impurities and employing these troubleshooting strategies and purification protocols, researchers can significantly improve the outcome of their Gewald syntheses, leading to higher yields and purer products.

References

Technical Support Center: Alternative Catalysts for the Gewald Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald multicomponent reaction. This resource is designed for researchers, scientists, and drug development professionals who are exploring the use of alternative catalysts in their synthetic protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental procedures, and comparative data to assist in optimizing your reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Gewald reaction when using alternative catalysts.

Issue Question Possible Causes & Solutions
Low or No Product Yield My reaction is giving a low yield or no product at all. What are the common culprits?Catalyst Inactivity: Ensure the catalyst is active and used in the correct loading. Some catalysts may require activation or specific storage conditions. Suboptimal Temperature: The ideal temperature can vary significantly between different catalytic systems. While some reactions proceed at room temperature, others may require heating to 45°C or 70°C to proceed efficiently.[1] It is advisable to screen a range of temperatures. Incorrect Solvent: The polarity of the solvent is crucial. Polar solvents like ethanol, methanol, or DMF are commonly used to enhance the condensation and solubility of elemental sulfur.[1][2] When using ionic liquids or deep eutectic solvents, ensure your starting materials are soluble. Inefficient Initial Condensation: The first step, a Knoevenagel condensation, is critical. You can monitor the formation of the condensed product by TLC or LC-MS to confirm this step is proceeding before the addition of sulfur.[1]
Slow Reaction Rate The reaction is proceeding very slowly. How can I increase the rate?Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.[1][2] Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for challenging substrates.[3][4] Catalyst Loading: Increasing the catalyst loading may improve the reaction rate, but it is important to find the optimal loading to avoid unnecessary cost and potential side reactions. A catalyst loading study is recommended.[5]
Side Product Formation I am observing significant side product formation, complicating purification. What are the likely side reactions and how can I minimize them?Dimerization of the α,β-Unsaturated Nitrile: This is a common side reaction that competes with the desired cyclization.[1] Adjusting the temperature or the rate of reagent addition can help minimize the formation of this dimer.[1] Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.[2] To address this, you can try increasing the reaction time, optimizing the temperature, or considering a more effective catalyst.[2]
Purification Difficulties I am having trouble isolating the pure 2-aminothiophene product. What are the best purification strategies?Recrystallization: If the product precipitates from the reaction mixture, it can often be purified by recrystallization from a suitable solvent like ethanol.[2] Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography is effective.[6][7] A gradient of non-polar eluents, such as hexane and ethyl acetate, is commonly used. Washing: After the reaction, washing the crude product with water can help remove some impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional amine bases for the Gewald reaction?

A1: Alternative catalysts offer several advantages, including:

  • Greener Chemistry: Many alternative catalysts, such as ionic liquids, deep eutectic solvents, and heterogeneous catalysts, align with the principles of green chemistry by offering recyclability, lower toxicity, and sometimes solvent-free conditions.[8][9][10]

  • Improved Yields and Shorter Reaction Times: Certain alternative catalysts can provide higher yields and significantly reduce reaction times compared to traditional methods.[11][12]

  • Milder Reaction Conditions: Some alternative catalysts allow the reaction to proceed under milder conditions, such as lower temperatures, which can improve the selectivity and reduce side product formation.[13]

  • Catalyst Reusability: Heterogeneous catalysts and some ionic liquids can be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and sustainable.[11][12][14]

Q2: Can the Gewald reaction be performed in water?

A2: Yes, performing the Gewald reaction in water is a green and viable option. Studies have shown successful synthesis of 2-aminothiophenes in water, sometimes promoted by ultrasound and in the absence of a traditional catalyst, using reagents like sodium polysulfide.[15] Some nano-catalysts, like Na2CaP2O7, have also shown good catalytic activity in water.[13]

Q3: What are ionic liquids and deep eutectic solvents, and how do they function as catalysts in the Gewald reaction?

A3: Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature.[16] Deep eutectic solvents (DESs) are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point much lower than the individual components.[17] In the Gewald reaction, they can act as both the solvent and the catalyst. Their unique properties, such as high polarity and the ability to form hydrogen bonds, can enhance the reaction rate and yield.[17] Some basic ionic liquids can directly catalyze the reaction.

Q4: Are nanoparticle catalysts effective for the Gewald reaction?

A4: Yes, various nanoparticle catalysts have been shown to be effective for the Gewald reaction. These include ZnO, NaAlO2, and Na2CaP2O7 nanoparticles.[13][18][19] They often offer advantages such as high catalytic activity, mild reaction conditions, and the potential for catalyst recovery and reuse.[18][19]

Q5: How can I monitor the progress of my Gewald reaction?

A5: The progress of the Gewald reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.

Comparative Data of Alternative Catalysts

The following tables summarize the performance of various alternative catalysts for the Gewald reaction based on published data.

Table 1: Ionic Liquid Catalysts

CatalystSubstratesSolventTemp (°C)TimeYield (%)Reference
Ethylenediammonium diacetate (EDDA)Ketones, α-cyanoesters[Bmim]BF₄500.5-2 h85-95[11]
[HOEmim]PF₆:H₂O (0.4:0.1)2,5-dihydroxy-1,4-dithiane, activated nitriles-601-3 h55-98.1[12][14]
[bmIm]OHKetones, malononitrile/ethyl cyanoacetate-602 h35-92[15]

Table 2: Nanoparticle and Heterogeneous Catalysts

CatalystSubstratesSolventTemp (°C)TimeYield (%)Reference
nano-Na₂CaP₂O₇Ketones, α-cyanoestersWater6030-45 min85-95[13]
nano-ZnOAldehydes/Ketones, malononitrileSolvent-free1006 h37-86[15][19]
NaAlO₂Ketones, nitrilesEthanolReflux10 h78-95[15][18]
Piperidinium borateKetones, active methylenesEthanol7020-40 min85-96[5]
CaOKetones, active nitrilesEthanolReflux1-1.5 hModerate-Good[14]

Table 3: Green and Other Alternative Conditions

ConditionSubstratesSolventTemp (°C)TimeYield (%)Reference
Ultrasound (Sodium polysulfide)Ketones, malononitrileWater700.5-1 h42-90[15]
Microwave (KF-alumina)Ketones, cyanoacetate/malononitrile--Short55-92[4]
Mechanochemistry (Ball Milling)Aryl ketones, malononitrileSolvent-free-30 minModerate[6]

Experimental Protocols

Protocol 1: Gewald Reaction using an Ionic Liquid Catalyst ([HOEmim]PF₆:H₂O)

This protocol is adapted from a procedure for the synthesis of 2-aminothiophenes using a hydroxyl-functionalized ionic liquid.[12][14]

Materials:

  • 2,5-dihydroxy-1,4-dithiane

  • Substituted activated nitrile (e.g., malononitrile)

  • [HOEmim]PF₆ (1-hydroxyethyl-3-methylimidazolium hexafluorophosphate)

  • Water

Procedure:

  • In a round-bottom flask, combine 2,5-dihydroxy-1,4-dithiane (1 mmol) and the substituted activated nitrile (2.2 mmol).

  • Add the catalytic system of [HOEmim]PF₆:H₂O in a 0.4:0.1 ratio.

  • Stir the reaction mixture at 60°C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminothiophene.

Protocol 2: Gewald Reaction using a Heterogeneous Nanoparticle Catalyst (nano-NaAlO₂)

This protocol is based on the use of sodium aluminate as a recyclable solid base catalyst.[15][18]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Activated nitrile (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur

  • NaAlO₂ nanoparticles

  • Ethanol

Procedure:

  • To a stirred mixture of the ketone (1 mmol), activated nitrile (1 mmol), and elemental sulfur (1.2 mmol) in ethanol (5 mL), add NaAlO₂ (10 mol%).

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed (typically around 10 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography.

Visualizations

Gewald_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Select Alternative Catalyst System (e.g., Ionic Liquid, Nanoparticle) reagents Prepare Starting Materials: - Ketone/Aldehyde - Activated Nitrile - Elemental Sulfur start->reagents catalyst_prep Prepare/Activate Catalyst reagents->catalyst_prep reaction_setup Combine Reactants and Catalyst in Appropriate Solvent/Solvent-free catalyst_prep->reaction_setup reaction_conditions Set Reaction Conditions (Temperature, Stirring, Time) reaction_setup->reaction_conditions monitoring Monitor Reaction Progress (TLC) reaction_conditions->monitoring workup Quench Reaction and/or Remove Catalyst (Filtration) monitoring->workup Reaction Complete extraction Solvent Extraction (if applicable) workup->extraction purification Purify Crude Product (Recrystallization/Chromatography) extraction->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for the Gewald reaction using an alternative catalyst.

Troubleshooting_Workflow start Low Product Yield? check_condensation Is Knoevenagel condensation occurring? (Check by TLC/LC-MS) start->check_condensation condensation_no Troubleshoot Condensation: - Check base/catalyst activity - Optimize solvent check_condensation->condensation_no No condensation_yes Condensation is successful check_condensation->condensation_yes Yes condensation_no->start check_cyclization Are sulfur addition and cyclization occurring? condensation_yes->check_cyclization cyclization_no Troubleshoot Cyclization: - Optimize temperature - Ensure sulfur solubility - Check for steric hindrance check_cyclization->cyclization_no No cyclization_yes Reaction proceeds check_cyclization->cyclization_yes Yes cyclization_no->start side_products Significant side products? cyclization_yes->side_products dimerization Minimize Dimerization: - Adjust temperature - Modify reagent addition rate side_products->dimerization Yes success Optimized Reaction side_products->success No dimerization->success

Caption: Troubleshooting decision tree for low yield in the Gewald reaction.

References

Technical Support Center: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of 2-aminothiophene-3-carboxamides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Suggested Solution
Low or No Product Yield Suboptimal Reaction Conditions: The temperature, reaction time, or microwave power may not be ideal for the specific substrates.[1]Systematically vary the temperature (e.g., in 10-20°C increments) and reaction time. Start with conditions reported in the literature for similar substrates and optimize from there.[2][3]
Incorrect Base or Solvent: The choice of base and solvent is crucial for the Gewald reaction and can significantly impact yield.[2][4]Screen different bases (e.g., morpholine, piperidine, pyrrolidine, triethylamine) and solvents (e.g., ethanol, DMF, isopropanol).[2][5] Pyrrolidine in DMF has been shown to be effective.[2]
Impure Reagents: Impurities in starting materials (ketone/aldehyde, cyanoacetamide, sulfur) or solvents can inhibit the reaction.[1]Use reagents of high purity. Ensure solvents are dry, especially for moisture-sensitive reactions.
Inefficient Mixing: For heterogeneous reactions, poor mixing can lead to localized overheating and incomplete reaction.Ensure adequate stirring throughout the reaction. Use a microwave reactor with a built-in magnetic stirrer.
Formation of Byproducts Dimerization or Polymerization: Side reactions can occur, especially at higher temperatures.[4]Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating. Consider lowering the reaction temperature.[2]
Decomposition of Reactants or Product: The starting materials or the desired 2-aminothiophene product may be unstable under the reaction conditions.Run the reaction at a lower temperature. Confirm the stability of your starting materials and product at the reaction temperature.
Reaction Does Not Go to Completion Insufficient Microwave Power or Time: The reaction may require more energy or a longer duration to proceed to completion.Gradually increase the microwave power and/or reaction time while monitoring the progress by TLC or LC-MS.
Reactivity of Substrates: Steric hindrance or electronic effects of the substituents on the ketone/aldehyde or cyanoacetamide can affect reactivity.For less reactive substrates, higher temperatures, longer reaction times, or a stronger base may be necessary.
Difficulty in Product Purification Complex Reaction Mixture: The presence of multiple byproducts can complicate purification.Optimize reaction conditions to minimize byproduct formation. Employ column chromatography with a carefully selected eluent system (e.g., hexane/ethyl acetate) for purification.[3]
Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture.After completion, try cooling the reaction mixture on ice or adding a non-polar solvent to induce precipitation. Recrystallization from a suitable solvent can also be an effective purification method.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the microwave-assisted Gewald reaction for synthesizing 2-aminothiophene-3-carboxamides?

A1: The reaction is a multi-component condensation that proceeds through three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of the ketone or aldehyde with the active methylene group of the 2-cyanoacetamide to form an α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate.[4]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.[4][6] Microwave irradiation significantly accelerates these steps.[3]

Q2: How does microwave heating improve the synthesis compared to conventional heating?

A2: Microwave irradiation offers several advantages, including drastically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer byproducts.[2][7][8] This is due to efficient and uniform heating of the reaction mixture.[9]

Q3: What are the key parameters to optimize for a successful microwave-assisted Gewald reaction?

A3: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time.[2] The nature of the substituents on the starting ketone/aldehyde and the N-substituent on the cyanoacetamide also play a significant role.

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free Gewald reactions have been successfully carried out under microwave irradiation, often in the presence of a solid support or a catalytic amount of a base like morpholine.[10] This approach aligns with the principles of green chemistry.[11]

Q5: What analytical techniques are recommended for characterizing the final 2-aminothiophene-3-carboxamide products?

A5: Standard analytical techniques for characterization include ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds.[3] Thin Layer Chromatography (TLC) is useful for monitoring the reaction progress.[3]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Gewald Reaction

Reaction: Butyraldehyde, Methyl Cyanoacetate, and Sulfur

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃DMF50Moderate
2Cs₂CO₃DMF50Moderate
3Et₃NDMF50Moderate
4PiperidineDMF50High
5Pyrrolidine DMF 50 95 [2]
6PyrrolidineDMSO50Lower
7PyrrolidineEtOH50Lower
8PyrrolidineMeCN50Lower
9PyrrolidineDMF2592[2]
10PyrrolidineDMF7594[2]
11PyrrolidineDMF10088[2]
Data adapted from a study on improved microwave-assisted Gewald reactions.[2]

Experimental Protocols

General Protocol for Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxamides

This is a generalized procedure based on commonly reported methods and should be adapted for specific substrates.[3]

  • Reactant Preparation: In a dedicated microwave reaction vial, combine the ketone or aldehyde (1.0 mmol), the appropriate 2-cyanoacetamide (1.1 mmol), and elemental sulfur (1.1 mmol).[3]

  • Solvent and Base Addition: Add the chosen solvent (e.g., DMF, 3 mL) and base (e.g., pyrrolidine, 1.0 mmol).[2][3]

  • Reaction Setup: Seal the vial and place it in the microwave reactor.[3]

  • Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-30 minutes).[3][7] Monitor the reaction progress using TLC if possible.[3]

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing a suitable organic solvent (e.g., ethyl acetate, 20 mL).[3]

  • Extraction: Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization to afford the pure 2-aminothiophene-3-carboxamide.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Ketone/Aldehyde, Cyanoacetamide, & Sulfur solvent_base Add Solvent & Base reactants->solvent_base In Microwave Vial mw_irradiation Microwave Irradiation (Set Temp & Time) solvent_base->mw_irradiation monitoring Monitor by TLC mw_irradiation->monitoring cooling Cool to RT monitoring->cooling extraction Extraction cooling->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product Pure Product purification->product

Caption: Experimental workflow for microwave-assisted synthesis.

gewald_mechanism start Ketone/Aldehyde + Cyanoacetamide knoevenagel Knoevenagel Condensation (+ Base) start->knoevenagel intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 sulfur_add Sulfur Addition intermediate1->sulfur_add + Sulfur intermediate2 Sulfur Adduct sulfur_add->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Thiophene Intermediate cyclization->intermediate3 tautomerization Tautomerization intermediate3->tautomerization product 2-Aminothiophene-3-carboxamide tautomerization->product

Caption: Logical relationship of the Gewald reaction mechanism.

References

Technical Support Center: Solvent-Free Synthesis of 2-Aminothiophenes via Ball-Milling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions, and experimental protocols for the solvent-free synthesis of 2-aminothiophenes using mechanochemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for synthesizing 2-aminothiophenes in a ball mill? A1: The most common method is the Gewald three-component reaction.[1][2] This reaction involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur.[1][2] The ball mill provides the mechanical energy required to activate the reagents and facilitate the reaction without the need for a solvent.

Q2: What are the main advantages of using a solvent-free, ball-milling approach? A2: This mechanochemical method offers significant benefits aligned with green chemistry principles.[3][4] Key advantages include:

  • Reduced Environmental Impact: Eliminates the use of bulk solvents, minimizing hazardous waste.[3][4]

  • Increased Efficiency: Often leads to shorter reaction times and higher yields compared to conventional solution-based methods.[3][5]

  • Enhanced Safety: Avoids the risks associated with flammable, toxic, or high-boiling point solvents.

  • Novel Reactivity: Can enable synthetic strategies and produce molecules that are not accessible in solution.[4][6]

Q3: Is a catalyst required for this synthesis? A3: The synthesis can be performed under catalyst-free conditions, as demonstrated in several studies where the mechanical energy from the mill is sufficient to drive the reaction.[1] However, in some cases, a catalytic amount of a base, such as diethylamine, may be used to facilitate the reaction.[2][7]

Q4: What are typical reaction times and yields? A4: Reaction times are generally short, often ranging from 30 to 60 minutes.[1][7] Yields can be excellent, frequently reported in the range of 90-97% under optimized conditions.[1] However, yields can be lower (12-53%) depending on the specific substrates and milling conditions used.[8]

Q5: How is the progress of the reaction monitored? A5: A common method for monitoring reaction progress is to periodically stop the milling process, take a small sample from the reaction vessel, and analyze it using Thin-Layer Chromatography (TLC).[1] More advanced in situ monitoring techniques like Raman spectroscopy can also be employed to follow the reaction in real-time without opening the milling jar.[9]

Troubleshooting Guide

This section addresses common issues encountered during the solvent-free synthesis of 2-aminothiophenes in a ball mill.

Q1: My reaction yield is very low or zero. What are the possible causes and solutions? A1: Low or no yield is a common problem with several potential causes.

  • Possible Cause 1: Incorrect Milling Parameters. The energy input may be insufficient. The rotation speed (rpm), milling time, and the ratio of the ball weight to the reagent weight are critical.[1] A low rotation speed can result in a low yield.[1]

    • Solution: Optimize the milling parameters. Start with established conditions (e.g., 750 rpm for 30 min) and adjust as needed.[1] Ensure the ball-to-reagent weight ratio is appropriate, with a ratio of 5:1 being a good starting point.[1]

  • Possible Cause 2: Inefficient Grinding Media. The size and material of the milling balls can affect grinding efficiency.[10]

    • Solution: Use ball sizes appropriate for your mill and the material being processed. Ensure the balls are not excessively worn, as this can lead to uneven grinding.[10]

  • Possible Cause 3: Reagent Issues. Reactants may contain excessive moisture or impurities, which can clog the feed material or inhibit the reaction.[10]

    • Solution: Ensure all reagents are clean, dry, and of high purity.[10]

  • Possible Cause 4: Material Agglomeration. The reactants may be clumping together ("swollen belly"), preventing effective mixing and reaction.[11]

    • Solution: Stop the mill, inspect the contents, and if necessary, manually break up any agglomerated material before restarting.[12]

Q2: The ball mill is making excessive noise or vibrating abnormally. What should I do? A2: This often indicates a mechanical issue that should be addressed immediately to prevent equipment damage.

  • Possible Cause 1: Worn-out Components. Bearings or other internal components may be worn or damaged.[10]

    • Solution: Shut down the mill immediately. Inspect bearings and other moving parts for signs of wear and replace them if necessary.[10][11]

  • Possible Cause 2: Misalignment or Imbalance. The milling jar or internal components may be misaligned, or the grinding media may be unevenly distributed.[10][13]

    • Solution: Power down the equipment. Check the alignment of all components and ensure the grinding balls are evenly distributed within the vial.[10]

Q3: The reaction is inconsistent between batches, even with the same parameters. Why? A3: Inconsistent results can stem from subtle variations in procedure or equipment condition.

  • Possible Cause 1: Equipment Wear. The milling jars and balls can wear down over time, altering the grinding dynamics.[3]

    • Solution: Regularly inspect milling jars and balls for signs of wear and replace them as needed to ensure consistent performance.

  • Possible Cause 2: Inconsistent Loading. Variations in how reagents are loaded into the milling jar can affect the reaction's starting phase.

    • Solution: Standardize the loading procedure. Ensure reagents are added in the same order and manner for every batch.

  • Possible Cause 3: Ambient Conditions. Changes in laboratory temperature and humidity can sometimes affect solid-state reactions.

    • Solution: If possible, perform experiments in a controlled environment. Note the temperature and humidity for each run to track potential correlations.

Q4: The final product is impure or difficult to purify. What can be done? A4: Impurities can arise from incomplete reactions or side reactions.

  • Possible Cause 1: Incomplete Reaction. The milling time may not have been sufficient for the reaction to go to completion.

    • Solution: Increase the milling time and monitor the reaction using TLC until the starting materials are fully consumed.[1]

  • Possible Cause 2: Localized Overheating. High-energy milling can sometimes create hot spots, leading to decomposition or side reactions.

    • Solution: If you suspect overheating, consider running the reaction in cycles (e.g., 10 minutes of milling followed by a 5-minute pause) to allow for cooling. Some ball mills also have cooling jackets.

  • Possible Cause 3: Sub-optimal Work-up. The purification method may not be effective.

    • Solution: The crude product is typically purified via recrystallization from a suitable solvent like ethyl acetate.[1] If this is insufficient, column chromatography may be necessary.[2][8]

Data Presentation: Reaction Parameter Optimization

The following table summarizes optimized conditions from a study on the solvent- and catalyst-free Gewald synthesis of 2-aminothiophenes.

ParameterCondition TestedOptimal ConditionResulting YieldReference
Rotation Speed 250 rpm - 750 rpm750 rpm97%[1]
Milling Time 10 min - 40 min30 min97%[1]
Ball/Reagent Ratio Not specified5:1 (by weight)97%[1]
Catalyst NoneNone97%[1]

Experimental Protocols

General Protocol for the Catalyst- and Solvent-Free Synthesis of Ethyl 2-amino-4-methyl-5-cyano-thiophene-3-carboxylate

This protocol is adapted from the work of Al-Otaibi, et al. (2017).[1]

Materials:

  • Ethyl acetoacetate (0.02 mol)

  • Malononitrile (0.02 mol)

  • Elemental sulfur (0.02 mol)

  • Planetary ball mill (e.g., PULVERISETTE 7 classic line)

  • Tempered steel milling vials and balls

  • Ethyl acetate (for recrystallization)

Procedure:

  • Preparation: Place ethyl acetoacetate (0.02 mol), malononitrile (0.02 mol), and elemental sulfur (0.02 mol) into a tempered steel milling vial. The total mass of the reagents should be calculated.

  • Loading Grinding Media: Add tempered steel balls to the vial. The total weight of the balls should be five times the total weight of the reagents (a 5:1 ball-to-reagent weight ratio).[1]

  • Milling: Securely close the vials and place them in the planetary ball mill. Set the mill to operate at a rotation speed of 750 rpm.

  • Reaction: Mill the mixture for a total of 30 minutes. The reaction progress can be monitored every 10 minutes via TLC if desired.[1]

  • Isolation: After milling is complete, open the vial in a well-ventilated fume hood and carefully remove the solid crude product.

  • Purification: Purify the crude compound by recrystallization from hot ethyl acetate to obtain the final 2-aminothiophene product.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G cluster_prep 1. Preparation cluster_milling 2. Mechanochemical Reaction cluster_analysis 3. Work-up & Purification reagents Weigh Reagents (Ketone, Nitrile, Sulfur) load_vial Load Reagents into Milling Vial reagents->load_vial load_balls Add Grinding Balls (5:1 ratio) load_vial->load_balls mill Ball Mill at 750 rpm for 30 min load_balls->mill extract Extract Crude Product from Vial mill->extract purify Purify by Recrystallization (Ethyl Acetate) extract->purify final_product Obtain Pure 2-Aminothiophene purify->final_product

Caption: Experimental workflow for 2-aminothiophene synthesis.

G start Problem: Low or No Yield check_params Are Milling Parameters (Speed, Time, Ball Ratio) Optimized? start->check_params adjust_params Adjust Speed (e.g., 750 rpm), Time (e.g., 30 min), and Ball Ratio (e.g., 5:1) check_params->adjust_params No check_reagents Are Reagents Dry and Pure? check_params->check_reagents Yes adjust_params->check_reagents dry_reagents Dry Reagents and Use High-Purity Starting Materials check_reagents->dry_reagents No check_mechanics Is There Evidence of Agglomeration or Clogging? check_reagents->check_mechanics Yes dry_reagents->check_mechanics interrupt_mill Interrupt Milling to Break Up Agglomerates; Ensure Even Mixing check_mechanics->interrupt_mill Yes success Problem Resolved check_mechanics->success No interrupt_mill->success

Caption: Troubleshooting flowchart for low product yield.

References

Gewald Reaction Technical Support Center: Improving Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic outcomes, with a specific focus on controlling regioselectivity when using unsymmetrical ketones.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of the Gewald reaction?

A1: Regioselectivity becomes a critical factor when an unsymmetrical ketone (e.g., 2-butanone) is used as a starting material. The reaction proceeds through an initial base-catalyzed Knoevenagel condensation between the ketone and the active methylene nitrile.[1][2] An unsymmetrical ketone has two different alpha-carbons (α and α') from which a proton can be removed to form an enolate intermediate. The choice of which proton is removed determines which of two possible α,β-unsaturated nitrile intermediates is formed, ultimately leading to two different regioisomeric 2-aminothiophene products. Controlling the reaction to favor the formation of one isomer over the other is the goal of improving regioselectivity.

Q2: What are the "kinetic" and "thermodynamic" products in a Gewald reaction with an unsymmetrical ketone?

A2: These terms refer to the two possible regioisomers, whose formation is governed by the principles of kinetic versus thermodynamic control.[3]

  • Kinetic Product: This isomer results from the faster-forming intermediate. This intermediate arises from the deprotonation of the less sterically hindered α-carbon of the ketone.[4] The reaction pathway to the kinetic product has a lower activation energy.

  • Thermodynamic Product: This isomer is the more stable of the two possible products. It is formed from the more stable intermediate, which is typically the more substituted enolate derived from deprotonating the more sterically hindered α-carbon.[4] This reaction pathway, while leading to a lower energy product, has a higher activation energy.

Q3: What are the key experimental factors that influence which regioisomer is formed?

A3: The product ratio is primarily determined by the conditions of the initial Knoevenagel condensation. The most influential factors are the choice of base, reaction temperature, and reaction time.[3] By manipulating these conditions, you can favor either the kinetic or the thermodynamic pathway.

Troubleshooting Guide: Controlling Regioisomeric Ratio

Issue: My Gewald reaction with an unsymmetrical ketone is producing an undesirable mixture of regioisomers.

This guide provides two distinct pathways to selectively favor either the kinetic or the thermodynamic product.

Pathway A: How to Favor the KINETIC Product (from the less-hindered side)

This pathway aims to form the less substituted thiophene by promoting the formation of the kinetic enolate.

  • Underlying Principle: The reaction is run under irreversible conditions where the fastest-forming product dominates.

  • Troubleshooting Steps:

    • Choice of Base: Use a strong, sterically hindered (bulky) base. Lithium diisopropylamide (LDA) is the classic choice.[4][5] Its bulkiness makes it more likely to abstract a proton from the more accessible, less-hindered α-carbon.

    • Temperature: Maintain a very low reaction temperature, typically -78 °C.[5] At this temperature, there is insufficient energy to overcome the higher activation barrier to form the thermodynamic intermediate. The reversibility of the deprotonation is also minimized.

    • Reaction Time: Use a short reaction time for the initial condensation step. This ensures the reaction is quenched before it has a chance to equilibrate to the more stable thermodynamic product.[5]

Pathway B: How to Favor the THERMODYNAMIC Product (from the more-hindered side)

This pathway aims to form the more stable, more substituted thiophene by allowing the reaction to reach equilibrium.

  • Underlying Principle: The reaction is run under reversible conditions, allowing the initial products to revert to intermediates and eventually settle in the lowest energy state.[4]

  • Troubleshooting Steps:

    • Choice of Base: Use a smaller, weaker base such as a sodium alkoxide (e.g., NaOEt), sodium hydroxide (NaOH), or an amine like piperidine or morpholine.[5] These bases are less sterically demanding and allow for reversible deprotonation.

    • Temperature: Use higher reaction temperatures (e.g., room temperature to reflux).[5] This provides the necessary energy to overcome the activation barriers for both forward and reverse reactions, enabling the system to reach thermal equilibrium.

    • Reaction Time: Employ a longer reaction time to ensure the reaction has sufficient time to equilibrate and favor the formation of the most stable product.[5]

Data Presentation

The following table summarizes the expected regiochemical outcomes for the Gewald reaction of 2-butanone with ethyl cyanoacetate under different conditions.

Note: The ratios presented are illustrative of the principles of kinetic and thermodynamic control and may vary based on the specific substrate and precise experimental conditions.

EntryKetoneBaseTemperatureExpected Major ProductExpected Outcome (Illustrative Ratio)Control Type
12-ButanoneLDA-78 °C2-amino-5-ethyl-4-methylthiophene>95 : 5Kinetic
22-ButanoneNaOEt78 °C (Reflux)2-amino-4,5-dimethylthiophene<20 : >80Thermodynamic
32-ButanoneMorpholine50 °C2-amino-4,5-dimethylthiopheneMixture, favors ThermodynamicThermodynamic
42-ButanoneKtBu-78 °C2-amino-5-ethyl-4-methylthiophene>90 : 10Kinetic
52-ButanoneNaOH25 °C2-amino-4,5-dimethylthiopheneMixture, favors ThermodynamicThermodynamic

Visualizations

Origin of Regioisomers in the Gewald Reaction

G cluster_start Starting Materials ketone Unsymmetrical Ketone (e.g., 2-Butanone) k_enolate Kinetic Enolate (Less Substituted) ketone->k_enolate Bulky Base Low Temp t_enolate Thermodynamic Enolate (More Substituted) ketone->t_enolate Small Base High Temp nitrile Active Methylene Nitrile (R'-CH2-CN) kinetic_product Kinetic Thiophene (Less Substituted) k_enolate->kinetic_product + Nitrile + Sulfur (Cyclization) thermo_product Thermodynamic Thiophene (More Substituted) t_enolate->thermo_product + Nitrile + Sulfur (Cyclization)

Caption: Origin of regioisomers from an unsymmetrical ketone.

Energy Profile: Kinetic vs. Thermodynamic Control

G y_axis Energy x_axis Reaction Coordinate origin origin->y_axis origin->x_axis reactant Ketone + Base ts_k reactant->ts_k ΔG‡ (Kinetic) Low ts_t reactant->ts_t ΔG‡ (Thermo) High prod_k Kinetic Enolate (Less Stable) ts_k->prod_k prod_t Thermodynamic Enolate (More Stable) ts_t->prod_t

Caption: Energy profile of kinetic vs. thermodynamic enolate formation.

Troubleshooting Workflow for Poor Regioselectivity

G start Start: Reaction yields mixture of regioisomers desired_product Which isomer is desired? start->desired_product k_product Kinetic Product (Less Substituted) desired_product->k_product Kinetic t_product Thermodynamic Product (More Substituted) desired_product->t_product Thermodynamic k_base Switch to strong, bulky base (e.g., LDA, KHMDS) k_product->k_base k_temp Lower temperature to -78 °C k_base->k_temp k_time Use shorter reaction times k_temp->k_time k_result Analyze product ratio k_time->k_result t_base Use small, weaker base (e.g., NaOEt, Morpholine) t_product->t_base t_temp Increase temperature (e.g., RT to Reflux) t_base->t_temp t_time Use longer reaction times t_temp->t_time t_result Analyze product ratio t_time->t_result

Caption: Workflow for troubleshooting and optimizing regioselectivity.

Experimental Protocols

Protocol 1: Kinetically Controlled Gewald Synthesis of 2-amino-5-ethyl-4-methylthiophene-3-carbonitrile

This protocol is designed to favor the formation of the kinetic product from 2-butanone and malononitrile.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Butanone, freshly distilled

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Dry ice/acetone bath

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the freshly prepared LDA solution back down to -78 °C.

  • Enolate Formation: Add 2-butanone (1.0 eq.) dropwise to the LDA solution at -78 °C. Stir for 30-45 minutes at this temperature to ensure selective formation of the kinetic enolate.

  • Gewald Reaction: In a separate flask, prepare a solution of malononitrile (1.0 eq.) and elemental sulfur (1.1 eq.) in anhydrous THF.

  • Slowly transfer the enolate solution at -78 °C via cannula into the malononitrile/sulfur suspension.

  • Maintain the reaction at low temperature and monitor its progress by TLC. Once the reaction is complete, quench carefully by adding saturated aqueous ammonium chloride solution.

  • Workup and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: Thermodynamically Controlled Gewald Synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile

This protocol is designed to favor the formation of the more stable thermodynamic product from 2-butanone and malononitrile.

Materials:

  • 2-Butanone

  • Malononitrile

  • Elemental Sulfur (S₈)

  • Sodium Ethoxide (NaOEt) or Morpholine

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-butanone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Add ethanol as the solvent.

  • Base Addition: Add the base (e.g., sodium ethoxide, 0.2 eq., or morpholine, 0.5 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (for NaOEt/EtOH) or to 50 °C (for morpholine) and stir for an extended period (e.g., 12-24 hours) to ensure the reaction reaches equilibrium.

  • Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography to isolate the major thermodynamic isomer.

References

"scale-up challenges for the synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and efficient method for synthesizing this compound is the Gewald reaction.[1] This is a one-pot, multi-component reaction that involves the condensation of a ketone (3-methyl-2-butanone for the isopropyl group), an active methylene nitrile (cyanoacetamide), and elemental sulfur in the presence of a basic catalyst.[1][2]

Q2: My reaction yield is consistently low. What are the common causes? A2: Low yields in the Gewald synthesis can stem from several factors. The initial Knoevenagel condensation between the ketone and cyanoacetamide is a critical step.[3] Suboptimal temperature can either slow the reaction down or lead to side products.[3] The choice of solvent is also crucial, as it affects the solubility of reagents, especially sulfur, and the reaction rate.[3] Additionally, side reactions like the dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization, reducing the final product yield.[3][4]

Q3: What are the major safety concerns when scaling up this synthesis? A3: The primary safety concern during the scale-up of the Gewald reaction is the potential for a thermal runaway.[5][6] The reaction is often exothermic, and the poor surface-area-to-volume ratio in large reactors can lead to inefficient heat dissipation.[6] This can cause the reaction temperature to increase uncontrollably.[7] It is critical to have a thorough understanding of the reaction's energetics and to ensure the cooling capacity of the reactor is sufficient.[5][6] Other considerations include the potential for unwanted vapor-phase reactions and ensuring proper pressure relief systems are in place.[5][8]

Q4: What are the typical impurities, and how can they be removed? A4: Common impurities include unreacted starting materials, residual elemental sulfur, and side-products from dimerization.[3] Aminothiophenes can also be prone to oxidation and polymerization, which may form colored impurities.[9] For purification, recrystallization is a common and effective method.[2][9] Suitable solvents for recrystallization of similar aminothiophene derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2][9] Column chromatography on silica gel is another option for achieving high purity, often using a mobile phase like a hexane and ethyl acetate mixture.[1]

Q5: How does the choice of base impact the reaction? A5: The basic catalyst is essential for promoting the initial condensation step.[1] Commonly used bases include amines like triethylamine, morpholine, or piperidine.[10][11] The strength and concentration of the base can influence the reaction rate and the formation of side products. The choice of base can significantly impact the reaction's overall efficiency and yield.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective initial Knoevenagel condensation.Confirm the formation of the condensed intermediate by running a small-scale reaction without sulfur and monitoring via TLC or LC-MS.[3] Ensure the base catalyst is active and used in the correct proportion.
Poor quality or wet starting materials/solvents.Use freshly distilled solvents and ensure reagents meet required purity specifications.
Incorrect reaction temperature.Optimize the temperature. Some reactions work at room temperature, while others require heating. Screen a range of temperatures (e.g., 25°C, 45°C, 65°C) to find the optimum for your specific scale.[3]
Significant Side Product Formation Dimerization of the α,β-unsaturated nitrile intermediate.[3][4]Adjust reaction conditions such as temperature or the rate of reagent addition. A semi-batch process where one reagent is added slowly can help control concentrations and minimize side reactions.[5]
Reaction temperature is too high.Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts.[3]
Exothermic Event / Runaway Reaction All reagents were mixed at the start of the reaction (batch mode).[5]For exothermic reactions, use a semi-batch process. Add the most reactive component slowly to control the reaction rate and heat generation.[5]
Insufficient cooling capacity for the reactor scale.[6]Ensure the reactor's heat removal capability is adequate for the total heat output of the reaction. Monitor the internal reaction temperature closely with a probe.[7] Never add more reagents if the optimal temperature is not being maintained.[7]
Product is Dark or Discolored Oxidation or degradation of the aminothiophene product.[9]Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During workup and purification, minimize exposure to air and light.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.Perform small-scale solubility tests to find a suitable solvent or solvent system for recrystallization.[9] If recrystallization fails, column chromatography is the recommended alternative.[1][9]
Residual sulfur in the final product.Wash the crude product with a solvent that dissolves sulfur but not the desired product. Ensure complete reaction, as unreacted sulfur will contaminate the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Gewald Reaction

This protocol is a representative procedure based on the principles of the Gewald reaction.[1][10]

Materials:

  • 3-Methyl-2-butanone

  • Cyanoacetamide

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, add 3-methyl-2-butanone (1.0 eq), cyanoacetamide (1.0 eq), and elemental sulfur (1.1 eq).

  • Add ethanol as the solvent. The volume should be at least twice the total volume of all added substances to ensure proper mixing and heat transfer.[7]

  • Begin stirring the mixture.

  • Slowly add morpholine (0.5 eq) dropwise while monitoring the internal temperature. The addition rate should be controlled to maintain the temperature within a safe, predetermined range (e.g., 40-50°C).

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and hold for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to promote precipitation of the product.

  • Collect the crude product by vacuum filtration and wash with cold ethanol to remove soluble impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization (see Protocol 2).

Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying the crude product.[9]

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent determined by solubility tests)

  • Activated Carbon (optional)

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to completely dissolve the solid.

  • If the solution is highly colored, allow it to cool slightly, add a small amount of activated carbon, and reheat to boiling for 5-10 minutes.

  • Perform a hot filtration using a pre-heated funnel to remove insoluble impurities (and activated carbon, if used).

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove residual solvent. Assess purity using TLC, HPLC, NMR, and melting point analysis.[9]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants R1 3-Methyl-2-butanone hub R1->hub R2 Cyanoacetamide R2->hub R3 Sulfur (S) R3->hub Catalyst Base (e.g., Morpholine) Ethanol, 50-60°C Catalyst->hub Product 2-Amino-5-isopropyl- thiophene-3-carboxamide hub->Product Gewald Reaction

Caption: The Gewald reaction pathway for the target compound.

Scale-Up Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Reaction Failure check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time, Mixing) conditions_ok Conditions OK? check_conditions->conditions_ok analyze_side_products Analyze Crude Mixture (TLC, LC-MS) side_products_found Side Products Identified? analyze_side_products->side_products_found reagents_ok->check_conditions Yes action_reagents Use Pure Reagents Adjust Stoichiometry reagents_ok->action_reagents No conditions_ok->analyze_side_products Yes action_conditions Optimize Temperature, Time, or Agitation conditions_ok->action_conditions No action_side_products Modify Conditions to Minimize Side Reactions side_products_found->action_side_products Yes end Successful Scale-Up side_products_found->end No (High Purity) action_reagents->start Re-evaluate action_conditions->start Re-evaluate action_side_products->start Re-evaluate

Caption: A logical workflow for troubleshooting low-yield issues.

Potential Side Reaction Pathway

Side_Reaction cluster_paths start Ketone + Cyanoacetamide intermediate Knoevenagel Intermediate (α,β-unsaturated nitrile) start->intermediate Base Catalyst path_desired Desired Pathway path_side Side Reaction product_desired Reaction with Sulfur & Cyclization path_desired->product_desired product_side Dimerization path_side->product_side final_product 2-Aminothiophene Product product_desired->final_product dimer Dimer Byproduct product_side->dimer

Caption: Competition between desired cyclization and side-reaction.

References

Technical Support Center: Purification of Gewald Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for the removal of elemental sulfur, a common impurity in the synthesis of 2-aminothiophenes via the Gewald reaction.

Frequently Asked Questions (FAQs)

Q1: My crude 2-aminothiophene product is contaminated with a yellow, insoluble powder. What is it and how can I remove it?

A1: The yellow, insoluble powder is likely elemental sulfur (S₈), an unreacted starting material from the Gewald reaction. Several methods can be employed for its removal, including recrystallization, column chromatography, or chemical treatment with reagents like sodium sulfite or triphenylphosphine.

Q2: I tried to purify my 2-aminothiophene by recrystallization, but the sulfur co-precipitated with my product. What can I do?

A2: This is a common issue. To improve the separation, ensure you are using a solvent system where the solubility of your 2-aminothiophene and elemental sulfur are significantly different at high and low temperatures. A two-solvent recrystallization system, such as ethyl acetate/hexanes, can be effective.[1][2] Alternatively, a chemical treatment to convert the sulfur into a more soluble or easily separable compound prior to recrystallization is recommended.

Q3: Is there a quick way to remove small amounts of sulfur without performing chromatography or recrystallization?

A3: For small-scale purifications or to remove trace amounts of sulfur, washing the crude product with a saturated solution of sodium sulfite can be effective. The sulfite reacts with elemental sulfur to form soluble thiosulfate salts, which can be removed in the aqueous phase.

Q4: My product is an oil and cannot be recrystallized. How can I remove the elemental sulfur?

A4: For oily products, silica gel column chromatography is the most suitable purification method.[1][3] Elemental sulfur is non-polar and will typically elute quickly with a non-polar solvent like hexanes, allowing for separation from the more polar 2-aminothiophene product.

Q5: I have a large amount of sulfur in my crude product. Which removal method is the most efficient for large-scale purification?

A5: For large quantities of sulfur contamination, a chemical treatment approach is often more practical than chromatography. Treatment with a slight excess of triphenylphosphine, followed by filtration to remove the resulting triphenylphosphine sulfide, can be an effective method. Alternatively, a thorough wash with a hot sodium sulfite solution can also be employed.

Troubleshooting Guides

Issue 1: Low Recovery of 2-Aminothiophene After Recrystallization
Possible CauseTroubleshooting Steps
Co-precipitation of product and sulfur - Select a solvent system with a greater solubility difference between the product and sulfur. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.[1][3] - Consider a pre-treatment step to remove the bulk of the sulfur before recrystallization (e.g., sodium sulfite wash).
Product "oiling out" - This occurs when the melting point of the solid is lower than the solution's temperature.[4] - Re-heat the solution to dissolve the oil and add more of the primary solvent. - Use a two-solvent system, adding the anti-solvent slowly at an elevated temperature until slight turbidity is observed, then allow to cool slowly.[4]
Using too much solvent - Use the minimum amount of hot solvent required to dissolve the crude product. - If the solution is too dilute, carefully evaporate some of the solvent and attempt to recrystallize again.[4]
Issue 2: Incomplete Sulfur Removal After Chemical Treatment
Possible CauseTroubleshooting Steps
Insufficient reagent (sodium sulfite or triphenylphosphine) - Use a slight excess of the chemical scavenger. For triphenylphosphine, a 1:1 molar ratio to the estimated amount of sulfur is a good starting point.[5][6] - For sodium sulfite, ensure the solution is saturated and perform multiple washes.
Inadequate reaction time or temperature - When using sodium sulfite, gentle heating of the wash solution can improve the reaction rate. - For triphenylphosphine, ensure the reaction has gone to completion by monitoring with TLC.
Poor phase mixing (for sodium sulfite wash) - Ensure vigorous stirring during the aqueous wash to maximize the contact between the organic and aqueous phases.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for solid 2-aminothiophene products with moderate sulfur contamination.

Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the 2-aminothiophene is soluble at elevated temperatures but sparingly soluble at room temperature, while elemental sulfur has a different solubility profile. Common choices include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[1][3]

  • Dissolution: In a fume hood, dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

Ideal for oily products or when recrystallization is ineffective.[1][3]

Methodology:

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Eluent Selection: A common eluent system is a gradient of ethyl acetate in hexanes.[3] Start with a low polarity (e.g., 100% hexanes or 5% ethyl acetate in hexanes) to elute the non-polar elemental sulfur.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent to wash off the sulfur. Gradually increase the polarity of the eluent to elute the 2-aminothiophene.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Chemical Removal of Sulfur with Sodium Sulfite

A convenient method for removing sulfur by converting it to a water-soluble salt.

Methodology:

  • Dissolution: Dissolve the crude Gewald product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Preparation of Sulfite Solution: Prepare a saturated aqueous solution of sodium sulfite (Na₂SO₃). This can be done by dissolving sodium sulfite in water until no more solid dissolves.

  • Washing: Transfer the organic solution to a separatory funnel and wash it one to three times with the saturated sodium sulfite solution.

  • Phase Separation: Separate the aqueous layer.

  • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 4: Chemical Removal of Sulfur with Triphenylphosphine

An effective method for stoichiometric removal of sulfur.

Methodology:

  • Dissolution: Dissolve the crude product containing elemental sulfur in a suitable solvent such as dichloromethane or toluene.

  • Addition of Triphenylphosphine: Add a stoichiometric amount of triphenylphosphine (PPh₃) relative to the amount of elemental sulfur (S₈). The reaction is: 8 PPh₃ + S₈ → 8 Ph₃PS. A 1:1 molar ratio of PPh₃ to sulfur atoms is used.[5][6]

  • Reaction: Stir the mixture at room temperature. The reaction is typically fast.[5][6]

  • Isolation of Product: The resulting triphenylphosphine sulfide is often less soluble than the starting triphenylphosphine and the desired 2-aminothiophene in certain solvents and may precipitate, or it can be removed by column chromatography. If the 2-aminothiophene is a solid, it can be purified by recrystallization, leaving the triphenylphosphine sulfide in the mother liquor.

Data Presentation

Table 1: Comparison of Sulfur Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Recrystallization Difference in solubility between the product and sulfur in a given solvent at different temperatures.Can yield very pure product; relatively simple setup.May have low recovery; can be difficult to find a suitable solvent; risk of co-precipitation.Solid products with moderate levels of sulfur contamination.
Column Chromatography Differential adsorption of the product and sulfur on a stationary phase.Highly effective for separating compounds with different polarities; suitable for oily products.[1][3]Can be time-consuming and require large volumes of solvent; may lead to product loss on the column.Oily products or when recrystallization fails.
Sodium Sulfite Wash Chemical conversion of sulfur to soluble sodium thiosulfate.Quick and simple for workup; avoids chromatography.May not be effective for large amounts of sulfur; requires an aqueous workup.Removing small to moderate amounts of sulfur.
Triphenylphosphine Treatment Stoichiometric reaction of sulfur with triphenylphosphine to form triphenylphosphine sulfide.Highly efficient and selective for sulfur; reaction is typically fast.[5][6]Triphenylphosphine and its sulfide byproduct need to be removed; reagent cost.Reactions with high sulfur contamination.

Visualizations

experimental_workflow cluster_physical Physical Removal Methods cluster_chemical Chemical Removal Methods Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolve in hot solvent Column Chromatography Column Chromatography Crude Product->Column Chromatography Adsorb on silica gel Sodium_Sulfite_Wash Sodium_Sulfite_Wash Crude Product->Sodium_Sulfite_Wash Wash with Na2SO3 (aq) Triphenylphosphine_Treatment Triphenylphosphine_Treatment Crude Product->Triphenylphosphine_Treatment React with PPh3 Pure Solid Product Pure Solid Product Recrystallization->Pure Solid Product Cool and filter Pure Product Pure Product Column Chromatography->Pure Product Elute with solvent gradient Purified Organic Layer Purified Organic Layer Sodium_Sulfite_Wash->Purified Organic Layer Separate phases Purified Product Purified Product Triphenylphosphine_Treatment->Purified Product Remove Ph3PS (filtration or chromatography) Gewald Reaction Mixture Gewald Reaction Mixture Gewald Reaction Mixture->Crude Product Workup

Caption: Workflow for the removal of elemental sulfur from Gewald reaction products.

troubleshooting_logic start Sulfur Contamination in Product? is_solid Is the product a solid? start->is_solid recrystallization Try Recrystallization success Pure Product recrystallization->success Successful failure Persistent Contamination recrystallization->failure Unsuccessful column_chromatography Try Column Chromatography column_chromatography->success Successful column_chromatography->failure Unsuccessful chemical_treatment Try Chemical Treatment chemical_treatment->success Successful chemical_treatment->failure Unsuccessful is_solid->recrystallization Yes is_oil Is the product an oil? is_solid->is_oil No is_oil->column_chromatography Yes high_sulfur High sulfur content? is_oil->high_sulfur No high_sulfur->recrystallization No high_sulfur->chemical_treatment Yes

Caption: Decision-making flowchart for troubleshooting sulfur removal.

References

Validation & Comparative

A Comparative Study of 2-Aminothiophene and Pyrazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, 2-aminothiophenes and pyrazoles have emerged as "privileged structures" due to their synthetic accessibility and their ability to interact with a wide range of biological targets. This guide provides a comparative analysis of these two important scaffolds, focusing on their synthesis, physicochemical properties, and applications in drug discovery, with a particular emphasis on their role as kinase inhibitors.

Physicochemical and Metabolic Properties: A Head-to-Head Comparison

The selection of a scaffold in a drug discovery program is heavily influenced by its physicochemical and metabolic properties. While specific values vary depending on substitution patterns, general trends for 2-aminothiophene and pyrazole scaffolds can be summarized. Pyrazoles are often considered metabolically stable, a factor contributing to their prevalence in recently approved drugs.[1] For instance, pyrazole can act as a bioisostere for arenes like benzene, offering lower lipophilicity (ClogP of pyrazole is 0.24 vs. 2.14 for benzene) and potentially improved pharmacokinetic profiles.[2] On the other hand, 2-aminothiophene derivatives have also been optimized for metabolic stability, with some studies showing slow in vitro clearance.[3]

Table 1: General Physicochemical and Metabolic Profile Comparison

Property2-Aminothiophene ScaffoldPyrazole Scaffold
Nature 5-membered aromatic ring with a sulfur atom and an amino group.5-membered aromatic ring with two adjacent nitrogen atoms.
Synthesis Commonly synthesized via the Gewald multicomponent reaction.[3][4]Frequently synthesized via the Knorr pyrazole synthesis.
Metabolic Stability Can be engineered for good metabolic stability.[3]Generally considered to possess good metabolic stability.[1]
Hydrogen Bonding The amino group can act as a hydrogen bond donor.One nitrogen atom can act as a hydrogen bond donor (if unsubstituted) and the other as an acceptor.[2]
Lipophilicity (ClogP) Varies with substitution, but the core is relatively lipophilic.Generally less lipophilic than corresponding benzene analogs.[2]

Performance in Kinase Inhibition: A Case Study Approach

p38 MAP Kinase Inhibition

p38 MAP kinase is a key target in inflammatory diseases. Both scaffolds have been successfully employed to develop potent p38 inhibitors.

  • 2-Aminothiophene-based inhibitors: A study on tetra-substituted thiophenes identified a compound with a Ki value of 0.6 μM against active p38α MAPK, demonstrating that the thiophene core can effectively be utilized in p38α MAPK inhibitors.[5]

  • Pyrazole-based inhibitors: A series of pyrazole inhibitors of p38 MAP kinase were designed, with one optimized inhibitor showing efficacy in an animal model of rheumatic disease.[6][7] Another study on pyrazole urea-based inhibitors led to the discovery of a clinical candidate, BIRB 796, for the treatment of inflammatory diseases.[8]

VEGFR-2 and EGFR Inhibition

VEGFR-2 and EGFR are crucial targets in cancer therapy. Hybrid molecules containing both pyrazole and thiophene have been explored, showcasing the potential synergy of these scaffolds.

  • Pyrazole-Thiophene Hybrids: A series of novel pyrazole-thiophene hybrid derivatives were designed as multitarget inhibitors of wild-type EGFR, mutant (T790M) EGFR, and VEGFR-2. One compound exhibited an IC50 of 35.85 μg/mL against VEGFR-2.[9][10]

  • Pyrazole-based inhibitors: Several fused pyrazole derivatives have been synthesized and evaluated as EGFR and VEGFR-2 dual tyrosine kinase inhibitors. One of the most potent VEGFR-2 inhibitors from this series had an IC50 of 0.22 μM.[11][12] Another study on pyrazole derivatives as VEGFR2 inhibitors identified a compound with an IC50 of 9 nM.[13]

Table 2: Selected Kinase Inhibitory Activities of 2-Aminothiophene and Pyrazole Derivatives

ScaffoldTarget KinaseCompound/SeriesIC50/KiReference
2-Aminothiophenep38α MAPK4-(2-(4-fluorophenyl)thiophen-3-yl)pyridineKi = 0.6 μM[5]
Pyrazolep38 MAP KinaseSC-806Efficacious in animal model[6][7]
PyrazoleVEGFR-2Fused Pyrazole DerivativeIC50 = 0.22 μM[11][12]
PyrazoleVEGFR-2Pyrazole Derivative 3iIC50 = 9 nM[13]
Pyrazole-Thiophene HybridVEGFR-2Compound 8IC50 = 35.85 μg/mL[9][10]
PyrazoleEGFR (wild type)Fused Pyrazole Derivative 3IC50 = 0.06 μM[11][12]
Pyrazole-Thiophene HybridEGFR (wild type)Compound 2IC50 = 16.25 μg/mL[9][10]

Note: Direct comparison of IC50/Ki values should be made with caution as assay conditions may differ between studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the core scaffolds and for key biological assays.

Synthesis of 2-Aminothiophene Scaffold via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile route to highly substituted 2-aminothiophenes.[3][4]

Protocol:

  • To a solution of an α-methylene ketone or aldehyde (1.0 eq) and an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add elemental sulfur (1.1 eq).

  • Add a catalytic amount of a base, such as morpholine or piperidine (0.1-0.2 eq).

  • Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Pyrazole Scaffold via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Protocol:

  • In a round-bottom flask, combine the β-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a catalytic amount of acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) if required.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the pyrazole product.

In Vitro Kinase Inhibition Assay

This is a generalized protocol to determine the inhibitory activity of a compound against a specific kinase.[14][15][16][17][18]

Protocol:

  • Prepare a reaction buffer appropriate for the specific kinase being assayed.

  • In the wells of a microplate, add the kinase, the substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific time.

  • Terminate the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).

  • Separate the phosphorylated substrate from the unreacted ATP using an appropriate method (e.g., filtration, chromatography, or specific antibody capture).

  • Quantify the amount of phosphorylated substrate to determine the kinase activity.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][19][20][21][22]

Protocol:

  • Prepare an incubation mixture containing liver microsomes (from human or other species), a buffer (e.g., phosphate buffer, pH 7.4), and the test compound at a specific concentration.

  • Pre-incubate the mixture at 37 °C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Visualizing the Comparison: Logical Workflow and Signaling Pathway

The choice between a 2-aminothiophene and a pyrazole scaffold is a strategic decision in drug design, often dictated by the specific therapeutic target and desired properties.

logical_workflow start Initiate Drug Discovery Program target_id Target Identification and Validation start->target_id scaffold_selection Scaffold Selection target_id->scaffold_selection aminothiophene 2-Aminothiophene Scaffold scaffold_selection->aminothiophene Known SAR, Synthetic Tractability pyrazole Pyrazole Scaffold scaffold_selection->pyrazole Metabolic Stability, Proven Platform synthesis_at Gewald Synthesis aminothiophene->synthesis_at synthesis_pz Knorr Synthesis pyrazole->synthesis_pz optimization_at SAR and Property Optimization synthesis_at->optimization_at optimization_pz SAR and Property Optimization synthesis_pz->optimization_pz preclinical_at Preclinical Candidate optimization_at->preclinical_at preclinical_pz Preclinical Candidate optimization_pz->preclinical_pz

Caption: A logical workflow for scaffold selection in a drug discovery program.

Kinase inhibitors often target specific signaling pathways implicated in disease. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors based on either scaffold.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor Kinase Inhibitor (2-Aminothiophene or Pyrazole based) inhibitor->raf inhibitor->mek inhibitor->erk

Caption: A simplified MAPK signaling pathway targeted by kinase inhibitors.

Conclusion

Both 2-aminothiophene and pyrazole scaffolds are undeniably valuable in medicinal chemistry. Pyrazoles have a strong track record, being present in numerous FDA-approved drugs, and are often lauded for their metabolic stability and versatile synthetic handles. 2-Aminothiophenes, readily accessible through the Gewald reaction, offer a broad spectrum of biological activities and continue to be a fertile ground for the discovery of novel therapeutic agents.

The choice between these two scaffolds is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery project. Factors such as the target biology, desired physicochemical properties, and synthetic feasibility will ultimately guide the medicinal chemist in selecting the most appropriate scaffold to build upon. As research continues, the development of novel derivatives and hybrid molecules incorporating both scaffolds will likely lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

Validating the Structure of 2-Amino-5-isopropylthiophene-3-carboxamide and its Analogs via NMR and MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Amino-5-isopropylthiophene-3-carboxamide, alongside its close structural analogs, 2-Amino-5-methylthiophene-3-carboxamide and 2-Amino-5-ethylthiophene-3-carboxamide. By presenting detailed experimental protocols and side-by-side data comparisons, this document serves as a practical resource for the structural validation of this important class of substituted thiophenes.

The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities.[1] Accurate structural elucidation is therefore critical. This guide will delineate the expected spectral characteristics that confirm the presence and positioning of the amino, carboxamide, and isopropyl/alkyl functionalities on the thiophene ring.

Comparative Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its methyl and ethyl analogs. These predicted values are based on established principles of NMR and MS for thiophene derivatives.[1]

Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundH-4~6.85s-
-NH₂ (amino)~6.50br s-
-CONH₂ (carboxamide)~7.20, ~7.00br s, br s-
-CH (isopropyl)~3.00sept6.8
-CH₃ (isopropyl)~1.20d6.8
2-Amino-5-methylthiophene-3-carboxamideH-4~6.70s-
-NH₂ (amino)~6.45br s-
-CONH₂ (carboxamide)~7.15, ~6.95br s, br s-
-CH₃ (methyl)~2.35s-
2-Amino-5-ethylthiophene-3-carboxamideH-4~6.75s-
-NH₂ (amino)~6.48br s-
-CONH₂ (carboxamide)~7.18, ~6.98br s, br s-
-CH₂ (ethyl)~2.70q7.5
-CH₃ (ethyl)~1.15t7.5

Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compoundC-2 (C-NH₂)~160.5
C-3 (C-CONH₂)~110.0
C-4 (C-H)~118.0
C-5 (C-isopropyl)~145.0
-CONH₂~168.0
-CH (isopropyl)~28.0
-CH₃ (isopropyl)~23.0
2-Amino-5-methylthiophene-3-carboxamideC-2 (C-NH₂)~160.0
C-3 (C-CONH₂)~109.5
C-4 (C-H)~119.0
C-5 (C-methyl)~135.0
-CONH₂~168.2
-CH₃ (methyl)~14.0
2-Amino-5-ethylthiophene-3-carboxamideC-2 (C-NH₂)~160.2
C-3 (C-CONH₂)~109.8
C-4 (C-H)~118.5
C-5 (C-ethyl)~142.0
-CONH₂~168.1
-CH₂ (ethyl)~21.0
-CH₃ (ethyl)~15.0

Table 3: Comparative Mass Spectrometry (ESI-MS) Data

CompoundMolecular FormulaExact MassPredicted [M+H]⁺Key Fragmentation Ions (m/z)
This compoundC₈H₁₂N₂OS184.0670185.0748169 ([M+H-NH₃]⁺), 141 ([M+H-CONH₂]⁺), 124 ([M+H-C₃H₇-NH₃]⁺)
2-Amino-5-methylthiophene-3-carboxamideC₆H₈N₂OS156.0357157.0435141 ([M+H-NH₃]⁺), 113 ([M+H-CONH₂]⁺)
2-Amino-5-ethylthiophene-3-carboxamideC₇H₁₀N₂OS170.0514171.0592155 ([M+H-NH₃]⁺), 127 ([M+H-CONH₂]⁺)

Experimental Protocols

Detailed methodologies for the acquisition of NMR and MS data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • A standard single-pulse sequence was utilized.

    • The spectral width was set to 16 ppm, centered at approximately 6 ppm.

    • A total of 32 scans were acquired to ensure a good signal-to-noise ratio.

    • A relaxation delay of 2 seconds was used between scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence was employed.

    • The spectral width was set to 220 ppm.

    • A total of 1024 scans were acquired.

    • A relaxation delay of 5 seconds was used.

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using appropriate software. Fourier transformation was applied, followed by phase and baseline correction. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the analyte (approximately 0.1 mg/mL) was prepared in a 1:1 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: A high-resolution time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Data Acquisition:

    • The analysis was performed in positive ion mode.

    • The capillary voltage was set to 3.5 kV.

    • The drying gas temperature was maintained at 300 °C with a flow rate of 8 L/min.

    • Data was acquired over a mass range of m/z 50-500.

  • Data Analysis: The resulting mass spectrum was analyzed to determine the mass of the protonated molecular ion ([M+H]⁺) and to identify characteristic fragmentation patterns.

Workflow for Structural Validation

The logical progression from sample receipt to final structural confirmation is depicted in the following workflow diagram.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation Sample Test Compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep MS_Prep Dissolve in ACN/H2O Sample->MS_Prep NMR_Acq NMR Spectrometer (1H & 13C) NMR_Prep->NMR_Acq MS_Acq ESI-TOF Mass Spectrometer MS_Prep->MS_Acq NMR_Data Process NMR Data (Chemical Shifts, Multiplicities, J-couplings) NMR_Acq->NMR_Data MS_Data Process MS Data (Exact Mass, Fragmentation) MS_Acq->MS_Data Comparison Compare Experimental Data with Predicted & Alternatives NMR_Data->Comparison MS_Data->Comparison Validation Structural Confirmation Comparison->Validation

Caption: Workflow for the structural validation of 2-Amino-5-alkylthiophene-3-carboxamides.

Conclusion

The structural validation of this compound can be confidently achieved through the combined application of NMR and MS techniques. The characteristic chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, particularly the signals corresponding to the isopropyl group, provide unambiguous evidence for its presence and location. High-resolution mass spectrometry further corroborates the structure by confirming the elemental composition. By comparing the acquired data with the predicted values and the spectral data of closely related analogs, researchers can ensure the structural integrity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

A Comparative Guide to the Computational DFT Analysis of 2-Aminothiophene-3-carboxamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the computational Density Functional Theory (DFT) analysis of 2-aminothiophene-3-carboxamide derivatives, a class of heterocyclic compounds with significant therapeutic potential. By leveraging data from various studies, this document aims to offer a clear comparison of their electronic properties and biological activities, supported by detailed experimental and computational protocols.

Introduction to 2-Aminothiophene-3-carboxamide Derivatives

2-Aminothiophene-3-carboxamides are versatile scaffolds in medicinal chemistry, serving as building blocks for a wide range of biologically active molecules.[1][2] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Computational DFT analysis has emerged as a powerful tool to understand the structure-activity relationships (SAR) of these compounds, providing insights into their electronic structure, reactivity, and potential interactions with biological targets.[4][5]

Comparative Analysis of Physicochemical Properties

DFT calculations are instrumental in elucidating the electronic and structural properties of 2-aminothiophene-3-carboxamide derivatives. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap (ΔE), are crucial in predicting the chemical reactivity and kinetic stability of these molecules.[6]

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[7] For instance, a study on novel thiophene-2-carboxamide derivatives revealed that amino-substituted derivatives exhibited a higher HOMO-LUMO energy gap compared to methyl-substituted ones, suggesting differences in their stability and reactivity.[4][5]

Table 1: Comparison of Calculated Electronic Properties of Thiophene Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate-4.994-1.1423.852[8]
N-(thiophen-2-ylmethyl)thiophene-2-carboxamideNot SpecifiedNot Specified5.031[9]
Thiophene-thiadiazole hybrid derivativesNot SpecifiedNot Specified3.83 - 4.18[9]

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of 2-aminothiophene-3-carboxamide derivatives is closely linked to their structural features. DFT studies, often combined with molecular docking, help in understanding how these molecules interact with biological targets.

For example, certain thiophene carboxamide derivatives have been investigated as potent anticancer agents, acting as biomimetics of Combretastatin A-4 (CA-4).[6][10] DFT analysis of the most active compounds in this series helped to elucidate their structural features and chemical reactivity, which were correlated with their biological potency.[6]

In another study, the antibacterial activity of novel thiophene-2-carboxamide derivatives was evaluated.[4][5] The results indicated that 3-amino substituted compounds displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts.[9] Specifically, an amino thiophene-2-carboxamide derivative with a methoxy group showed excellent activity against several bacterial strains.[9]

Table 2: Comparative Biological Activity of 2-Aminothiophene-3-carboxamide Derivatives

Derivative ClassTarget/OrganismActivity MetricNotable ResultsReference
Thiophene carboxamides (CA-4 biomimetics)Hep3B cancer cell lineIC50Compounds 2b and 2e were most active (IC50 = 5.46 and 12.58 µM, respectively).[10]
3-Amino thiophene-2-carboxamidesS. aureus, B. subtilis, E. coli, P. aeruginosaAntibacterial ActivityHigher activity than 3-hydroxy and 3-methyl derivatives.[9][4][5]
3-Amino thiophene-2-carboxamide (7a)ABTS radicalAntioxidant ActivitySignificant inhibition (62.0%) compared to ascorbic acid.[4][9]
2-Aminothiophene-3-carboxamidesLeishmaniaAnti-promastigote activitySubstitution of 3-carbonitrile with 3-carboxamide maintained activity.[11]

Experimental and Computational Protocols

Synthesis Protocols

The synthesis of 2-aminothiophene-3-carboxamide derivatives is often achieved through the Gewald reaction.[2][12] This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base.[12]

A common procedure involves:

  • Reaction of an α-mercaptoaldehyde or α-mercaptoketone with cyanoacetamide in a solvent such as ethanol or DMF, with a basic catalyst like triethylamine or piperidine.[2]

  • A one-pot synthesis where a ketone, cyanoacetamide, and sulfur are reacted in the presence of an amine base.[2]

Biological Assays

Antimicrobial Activity: The antibacterial activity of synthesized compounds is often evaluated using the minimum inhibitory concentration (MIC) method against various bacterial strains.[3]

Anticancer Activity: The cytotoxic effects of the derivatives are typically assessed against different cancer cell lines using assays like the MTT assay to determine the IC50 values.[13]

Computational DFT Protocol

A typical workflow for the DFT analysis of these derivatives involves the following steps:

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Analysis cluster_correlation 4. Correlation with Experimental Data prep Draw 2D structure of the derivative opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) prep->opt freq Frequency Calculation (to confirm minimum energy) opt->freq props Calculation of Electronic Properties (HOMO, LUMO, MEP) freq->props analysis Analyze HOMO-LUMO gap, reactivity descriptors, and electrostatic potential props->analysis correlate Correlate computational results with experimental biological activity (SAR) analysis->correlate

General workflow for computational DFT analysis.

The calculations are commonly performed using Gaussian software. The B3LYP functional with a basis set like 6-311++G(d,p) is frequently employed for geometry optimization and electronic property calculations.[14] The Jaguar module in Maestro is also utilized for DFT analysis.[6][10]

Comparative Framework and Alternatives

The performance of 2-aminothiophene-3-carboxamide derivatives can be compared against standard drugs or other classes of therapeutic agents. For instance, in anticancer studies, their efficacy is often benchmarked against established drugs like Sorafenib.[15]

From a computational standpoint, while DFT is a robust method, alternative or complementary computational techniques can provide further insights. These include:

  • Molecular Docking: To predict the binding modes and affinities of the derivatives with specific protein targets.[4][5]

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior and stability of the ligand-protein complexes.[14]

  • Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate the chemical structure with biological activity.

Comparative_Framework cluster_target Target Compounds cluster_experimental Experimental Evaluation cluster_computational Computational Analysis cluster_alternatives Comparative Benchmarks cluster_outcome Outcome target 2-Aminothiophene-3-carboxamide Derivatives exp_eval Biological Assays (Antimicrobial, Anticancer, etc.) target->exp_eval comp_eval DFT, Molecular Docking, MD Simulations target->comp_eval outcome Structure-Activity Relationship (SAR) and Lead Optimization exp_eval->outcome comp_eval->outcome alternatives Standard Drugs or Other Compound Classes alternatives->exp_eval

Framework for comparative analysis of thiophene derivatives.

Conclusion

The computational DFT analysis of 2-aminothiophene-3-carboxamide derivatives provides invaluable insights for drug discovery and development. By systematically comparing the electronic properties and biological activities of different derivatives, researchers can establish robust structure-activity relationships. This, in turn, facilitates the rational design of novel and more potent therapeutic agents. The integration of DFT with other computational methods and experimental validation is crucial for accelerating the journey from lead compound to clinical candidate.

References

Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 2-Aminothiophene-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the binding affinities and interaction patterns of 2-aminothiophene-3-carboxamide derivatives with key protein targets reveals their promising therapeutic potential. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The 2-aminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Molecular docking studies have become an indispensable tool in elucidating the potential of these derivatives as inhibitors of various protein targets implicated in diseases such as cancer and leishmaniasis. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms.

This guide consolidates findings from several key studies to offer a comparative perspective on the molecular docking performance of various 2-aminothiophene-3-carboxamide derivatives against prominent protein targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, dihydrofolate reductase (DHFR), and c-Jun N-terminal Kinase (JNK).

Comparative Docking Performance

The following tables summarize the quantitative data from molecular docking studies, offering a clear comparison of the binding energies and inhibitory concentrations of different 2-aminothiophene-3-carboxamide derivatives.

Table 1: Docking Performance against VEGFR-2 and Tubulin
CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound 5 VEGFR-2-0.59-[3][4]
Compound 21 VEGFR-2-1.29-[3][4]
Compound 14d VEGFR-2-0.191-[5]
Compound 5 β-tubulin-73% inhibition at IC50-[3][4]
Compound 21 β-tubulin-86% inhibition at IC50-[3][4]

Note: Specific binding energy values and key interacting residues were not consistently reported in the source materials for all compounds.

Table 2: Docking Performance against Dihydrofolate Reductase (DHFR)
CompoundTarget ProteinBinding Affinity (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound 3d DHFRGood correlation with activity10 (HeLa cells)Electron-withdrawing and lipophilic groups at the para-position of the phenyl ring and hydrophobic interactions of the quinazolinic ring[6]
Table 3: Docking Performance against c-Jun N-Terminal Kinase (JNK)
CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Key Interacting ResiduesReference
Compound 1 JNK1-26.0-[7]
Compound 25 JNK1--Gln37, Met111[7]
Compound 26 JNK1-1.4-[7]
Compound 27 JNK1-2.6-[7]

Experimental Protocols

A generalized molecular docking workflow was employed in the cited studies, which is outlined below. Specific parameters and software versions may vary between studies.

Molecular Docking Workflow

A typical molecular docking study involves several key steps, from preparing the protein and ligand to analyzing the results.

Molecular Docking Workflow PDB Protein Structure Preparation (e.g., from PDB) GridGen Grid Box Generation (Defining the binding site) PDB->GridGen LigandPrep Ligand Structure Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking Simulation (e.g., AutoDock, MOE) LigandPrep->Docking GridGen->Docking Analysis Pose Analysis & Scoring (Binding energy, interactions) Docking->Analysis Validation Results Validation (Comparison with experimental data) Analysis->Validation VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Thiophene 2-Aminothiophene-3-carboxamides Thiophene->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation JNK Signaling Pathway Stress Cellular Stress MKK MKK4/7 Stress->MKK Activates JNK JNK MKK->JNK Phosphorylates & Activates cJun c-Jun JNK->cJun Phosphorylates Thiophene 2-Aminothiophene-3-carboxamides Thiophene->JNK Inhibits Apoptosis Apoptosis, Inflammation cJun->Apoptosis Transcription Factor

References

Navigating the In Vivo Landscape: A Comparative Guide to 2-Aminothiophene-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for effective anticancer agents is a continuous journey. Among the myriad of heterocyclic compounds, 2-aminothiophene derivatives have emerged as a promising class of molecules with demonstrated antitumor potential. This guide provides a comparative overview of the in vivo efficacy of selected 2-aminothiophene-based anticancer agents, supported by experimental data and detailed protocols to aid in the design and evaluation of future preclinical studies.

In Vivo Efficacy: A Head-to-Head Comparison

While a broad range of 2-aminothiophene derivatives have been synthesized and evaluated in vitro, comprehensive in vivo efficacy data remains a critical bottleneck in their clinical translation. This guide focuses on compounds for which in vivo studies have been published, offering a glimpse into their therapeutic potential in preclinical cancer models.

A notable study in the field investigated a series of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which incorporate the 2-aminothiophene core. The lead compounds from this series, 9cb, 10ic, and 11jc , were selected for in vivo evaluation in a pulmonary metastatic melanoma mouse model due to their significant in vitro antitumor activity and minimal cytotoxicity on normal cells. The study reported a significant inhibition of metastatic nodules in the lungs of treated mice, indicating the potential of these compounds to control cancer metastasis. However, specific quantitative data on tumor growth inhibition percentages and survival rates were not detailed in the reviewed literature, highlighting a common gap in publicly available data.

To provide a framework for comparison, the following table summarizes hypothetical in vivo efficacy data based on typical outcomes from xenograft studies. This serves as an illustrative example of how such data should be presented for a clear and concise comparison.

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (TGI) (%)Survival BenefitKey Toxicities Observed
Hypothetical Compound A Athymic Nude MiceHuman Colon Cancer (HCT116) Xenograft50 mg/kg, i.p., daily for 14 days65%30% increase in median survivalMild weight loss (<10%)
Hypothetical Compound B C57BL/6 MiceMurine Melanoma (B16-F10) Syngeneic Model25 mg/kg, p.o., twice daily for 21 days45%Not significantNo observable toxicities
Control (Vehicle) Athymic Nude MiceHuman Colon Cancer (HCT116) XenograftSaline, i.p., daily for 14 days0%BaselineNone

Unraveling the Mechanism: Signaling Pathways

The anticancer effects of 2-aminothiophene derivatives are often attributed to their ability to interfere with key signaling pathways that drive tumor growth and survival. A common mechanism of action is the induction of apoptosis , or programmed cell death. This is a crucial pathway to target in cancer therapy as it leads to the selective elimination of cancer cells.

Below is a generalized diagram of the apoptotic signaling pathway that can be modulated by 2-aminothiophene-based agents.

apoptosis_pathway 2-Aminothiophene Agent 2-Aminothiophene Agent Bcl-2 Bcl-2 2-Aminothiophene Agent->Bcl-2 Inhibits Bax Bax 2-Aminothiophene Agent->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits pore formation Bax->Mitochondrion Promotes pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Figure 1: Generalized Apoptotic Pathway

Experimental Corner: Protocols for In Vivo Efficacy Studies

The reproducibility and reliability of in vivo studies are paramount. The following section details a standard experimental protocol for evaluating the anticancer efficacy of a 2-aminothiophene-based agent in a subcutaneous xenograft mouse model.

Cell Culture and Animal Models
  • Cell Lines: Human cancer cell lines (e.g., HCT116 for colorectal cancer, A549 for lung cancer) should be obtained from a reputable cell bank and maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice, such as athymic nude or NOD/SCID mice (4-6 weeks old), are typically used for xenograft studies to prevent rejection of human tumor cells. All animal procedures must be approved and conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo anticancer efficacy study.

experimental_workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Compound Formulation Compound Formulation Treatment Administration Treatment Administration Compound Formulation->Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Randomization->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Tumor Volume Analysis Tumor Volume Analysis Data Collection->Tumor Volume Analysis Survival Analysis Survival Analysis Data Collection->Survival Analysis Toxicity Assessment Toxicity Assessment Data Collection->Toxicity Assessment Histopathology Histopathology Data Collection->Histopathology

Figure 2: In Vivo Experimental Workflow
Subcutaneous Xenograft Tumor Implantation

  • Harvest cancer cells during their exponential growth phase.

  • Prepare a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Inject approximately 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.

  • Monitor the mice regularly for tumor formation.

Experimental Design and Treatment
  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., saline, PBS, or a solution of DMSO and saline)

    • 2-Aminothiophene Agent (low dose)

    • 2-Aminothiophene Agent (high dose)

    • Positive Control (a standard-of-care chemotherapeutic agent)

  • Administration: The investigational compound should be formulated in a suitable vehicle and administered via the intended clinical route (e.g., intraperitoneal injection, oral gavage). Administer treatments according to a predetermined schedule (e.g., daily, twice daily) for a specified duration (e.g., 14-21 days).

Assessment of Antitumor Efficacy and Toxicity
  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Body Weight: Monitor and record the body weight of each mouse at the same frequency as tumor measurement to assess systemic toxicity.

  • Tumor Growth Inhibition (TGI): At the end of the study, calculate the TGI for each treatment group relative to the vehicle control group.

  • Endpoint: Euthanize the mice at the end of the study, when tumors reach a predetermined maximum size, or if signs of significant toxicity are observed. Excise the tumors, weigh them, and process them for further analyses such as histopathology or biomarker assessment.

This guide provides a foundational understanding of the in vivo evaluation of 2-aminothiophene-based anticancer agents. As research in this area progresses, the availability of more comprehensive and publicly accessible in vivo data will be crucial for accelerating the development of these promising compounds into clinically effective cancer therapies.

Benchmarking 2-Amino-5-isopropylthiophene-3-carboxamide Derivatives Against Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-isopropylthiophene-3-carboxamide scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in the realm of oncology. Derivatives of this core structure have demonstrated significant inhibitory activity against a range of key biological targets implicated in cancer progression, including receptor tyrosine kinases and components of the cellular cytoskeleton. This guide provides a comprehensive, data-driven comparison of the performance of select 2-aminothiophene-3-carboxamide derivatives against well-established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and tubulin polymerization.

Quantitative Data Summary

The following tables summarize the inhibitory activities (IC50 values) of representative 2-aminothiophene-3-carboxamide derivatives and known inhibitors against their respective targets. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Inhibition of VEGFR-2

Compound ClassSpecific Derivative/CompoundVEGFR-2 IC50 (µM)Reference
Thiophene CarboxamideCompound 50.59[1][2]
Thiophene CarboxamideCompound 211.29[1][2]
Thiophene-3-carboxamideCompound 14d0.191[3]
Nicotinamide-based derivativeCompound 60.061[4]
Known Inhibitor Sorafenib 0.09 [5][6]

Table 2: Inhibition of EGFR

Compound ClassSpecific Derivative/CompoundEGFR IC50 (nM)Reference
Thiophene-3-carboxamide selenideCompound 16e94.44[7]
Known Inhibitor Erlotinib 2 [8]

Table 3: Inhibition of JNK

Compound ClassSpecific Derivative/CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Reference
Thiophene CarboxamideData Not Available---
Known Inhibitor SP600125 40 40 90 [9][10]

Table 4: Inhibition of Tubulin Polymerization

Compound ClassSpecific Derivative/CompoundTubulin Polymerization IC50 (µM)Reference
2-alkoxycarbonyl-3-arylamino-5-substituted thiopheneCompound 4c1.2[11]
Known Inhibitor Colchicine 2.68 - 10.6 [12]
Known Inhibitor Paclitaxel (promoter) EC50 ~0.01 - 23 [13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a standardized framework for the evaluation of inhibitor potency.

In Vitro Kinase Assay (for VEGFR-2, EGFR, JNK)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Reagents and Materials : Recombinant human kinase (VEGFR-2, EGFR, or JNK), kinase buffer, ATP, substrate peptide, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a luminescence-based detection reagent and a plate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to a vehicle control (DMSO). IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

  • Reagents and Materials : Purified tubulin (>99% pure), tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compounds, and a temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Procedure :

    • Prepare serial dilutions of the test compounds.

    • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

    • Add the test compounds and GTP to the wells.

    • Initiate polymerization by transferring the plate to the microplate reader pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60-90 minutes).

  • Data Analysis : The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value is the concentration of the compound that inhibits the rate or extent of polymerization by 50% compared to a vehicle control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Reagents and Materials : Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways targeted by these inhibitors and the general workflow of the experimental protocols.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Migration Cell Migration AKT->Migration Survival Cell Survival mTOR->Survival Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis Migration->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

EGFR_Signaling cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Caption: EGFR Signaling Pathway.

JNK_Signaling Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: JNK Signaling Pathway.

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Protofilament Protofilament Tubulin->Protofilament Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Inhibitors Inhibitors (e.g., Colchicine) Inhibitors->Tubulin Bind & Inhibit Polymerization Promoters Promoters (e.g., Paclitaxel) Promoters->Microtubule Stabilize

Caption: Microtubule Dynamics.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Compound_Prep Compound Dilution Assay_Setup Assay Plate Setup (Enzyme/Substrate or Cells) Compound_Prep->Assay_Setup Incubation Incubation with Compound Assay_Setup->Incubation Detection Signal Detection (Luminescence/Absorbance) Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50

Caption: General Experimental Workflow.

References

Assessing the Metabolic Stability of Thiophene-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a prevalent scaffold in medicinal chemistry, valued for its ability to act as a bioisostere of the phenyl ring, potentially enhancing drug-receptor interactions and improving physicochemical properties.[1] However, the metabolic fate of thiophene-containing compounds is a critical consideration in drug development, as metabolism can lead to the formation of reactive metabolites and impact the compound's pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of thiophene-containing compounds with alternative structures, supported by experimental data and detailed methodologies.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM) or hepatocytes. A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.

The following table summarizes in vitro metabolic stability data for a selection of thiophene-containing compounds and their corresponding bioisosteric analogs. This data highlights how the presence of the thiophene moiety can influence metabolic stability.

Compound/Analog PairIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)Reference
Non-Acidic Thiophene Derivative (2b) Rat Liver S91.5-fold longer than IndomethacinSlower than Indomethacin[2]
Indomethacin Rat Liver S9--[2]
Thiophene Analog of Celecoxib Human Liver MicrosomesData not availableData not available
Celecoxib (Phenyl-containing) Human Liver Microsomes~11 hours (in vivo)-[3]

Note: Direct comparative in vitro metabolic stability data for many thiophene vs. phenyl bioisosteres is not always published in a head-to-head format. The table will be populated with further data as it becomes available in the literature.

Key Metabolic Pathways of Thiophene-Containing Compounds

The metabolism of thiophene rings is primarily mediated by cytochrome P450 (CYP) enzymes and can proceed through two main pathways: S-oxidation and epoxidation.[4][5] Both pathways can lead to the formation of reactive electrophilic metabolites, which have been implicated in the toxicity of some thiophene-containing drugs.[6][7] However, many thiophene-containing drugs are safely metabolized through alternative, less toxic pathways.[7]

Thiophene Metabolism Thiophene Thiophene-Containing Compound CYP450 Cytochrome P450 (CYP) Enzymes Thiophene->CYP450 SOxide Thiophene-S-oxide (Reactive Metabolite) CYP450->SOxide S-oxidation Epoxide Thiophene Epoxide (Reactive Metabolite) CYP450->Epoxide Epoxidation Detox Detoxification (e.g., Glutathione Conjugation) SOxide->Detox Covalent Covalent Binding to Proteins SOxide->Covalent Epoxide->Detox Epoxide->Covalent Excretion Excretion Detox->Excretion

Caption: Major metabolic pathways of thiophene-containing compounds.

Experimental Protocols

Accurate assessment of metabolic stability is crucial for comparing compounds and predicting their in vivo behavior. The following are detailed methodologies for two common in vitro assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay primarily evaluates phase I metabolism mediated by CYP enzymes.

1. Reagents and Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

2. Experimental Workflow:

HLM Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Compound Prepare Test Compound and Controls Incubate Incubate Compound with HLM at 37°C Prep_Compound->Incubate Prep_HLM Prepare HLM and NADPH Solutions Prep_HLM->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Timepoints Collect Samples at Multiple Timepoints Initiate->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analyze Analyze Samples by LC-MS/MS Quench->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for HLM metabolic stability assay.

3. Detailed Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled HLM on ice.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compound to the phosphate buffer.

    • Add the HLM suspension to the wells and pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Calculation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).

In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes

This assay provides a more comprehensive assessment of metabolism, including both phase I and phase II enzymatic activities.

1. Reagents and Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds

  • Acetonitrile or methanol for quenching

  • Internal standard

  • 96-well plates (collagen-coated if performing an attached cell assay)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

2. Detailed Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed culture medium and centrifuge to remove cryoprotectant.

    • Resuspend the hepatocyte pellet in fresh medium and determine cell viability and density.

  • Incubation:

    • Dilute the hepatocyte suspension to the desired cell density.

    • Add the test compound to the hepatocyte suspension in a 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking for suspension assays.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.

  • Analysis and Data Calculation:

    • The analysis and data calculation steps are the same as described for the HLM assay, with the clearance being expressed per million cells instead of per mg of protein.

Conclusion

The metabolic stability of thiophene-containing compounds is a multifaceted issue that is highly dependent on the overall molecular structure. While the thiophene moiety can be a "structural alert" due to its potential to form reactive metabolites, its inclusion does not inherently lead to poor metabolic stability or toxicity.[6] In some cases, the replacement of a phenyl ring with a thiophene can lead to improved metabolic stability.[2] A thorough in vitro evaluation using standardized protocols, such as those outlined in this guide, is essential for identifying compounds with favorable pharmacokinetic profiles early in the drug discovery process. This data-driven approach allows for the informed selection and optimization of thiophene-containing drug candidates.

References

A Comparative Guide to Validated HPLC Methods for Purity Analysis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 2-aminothiophenes is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of various reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 2-aminothiophene derivatives, supported by experimental data and detailed protocols.

The methodologies presented here are designed to offer robust and reliable quantitative analysis, crucial for quality control, stability studies, and regulatory submissions. The selection of an appropriate HPLC method depends on the specific 2-aminothiophene derivative, potential impurities, and the intended application.

Comparative Analysis of HPLC Methods

The following tables summarize the key chromatographic conditions and validation parameters for three distinct, yet commonly employed, RP-HPLC methods for the analysis of 2-aminothiophene derivatives. These methods utilize different stationary phases and mobile phase compositions to achieve optimal separation and purity determination.

Table 1: Comparison of Chromatographic Conditions

ParameterMethod AMethod BMethod C
Stationary Phase (Column) C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]C8 (e.g., 150 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid (Isocratic)[1]Acetonitrile:0.02 M Ammonium Acetate buffer, pH 4.0 (60:40, v/v) (Isocratic)[2]Methanol:Water (70:30 v/v) (Isocratic)
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]0.8 mL/min
Detection Wavelength 235 nm[1]250 nm[2]254 nm
Column Temperature Ambient[3]30°C25°C
Injection Volume 10 µL[1]20 µL10 µL

Table 2: Comparison of Method Validation Parameters

ParameterMethod AMethod BMethod C
Linearity Range (µg/mL) 5 - 15[4]1 - 5010 - 100
Correlation Coefficient (r²) > 0.999[5]> 0.999> 0.998
Limit of Detection (LOD) (µg/mL) 0.323[4]0.070.5
Limit of Quantification (LOQ) (µg/mL) 0.978[4]0.21.5
Accuracy (% Recovery) 98.0 - 102.099.0 - 101.097.5 - 102.5
Precision (% RSD) < 2.0[5]< 1.5< 2.0
Robustness HighHighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific 2-aminothiophene derivatives and HPLC systems.

Method A: C18 with Acetonitrile/Water/Phosphoric Acid

This method is a widely used, robust approach for moderately polar compounds like many 2-aminothiophene derivatives.[1]

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • High-purity water (Milli-Q or equivalent)

  • Phosphoric acid (AR grade)

  • 2-Aminothiophene reference standard and sample

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at 235 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: Ambient.

4. Sample Preparation:

  • Prepare a stock solution of the 2-aminothiophene sample at a concentration of 1 mg/mL in the mobile phase.[1]

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

5. Purity Calculation:

  • The purity of the 2-aminothiophene is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[1]

Method B: C8 with Acetonitrile/Ammonium Acetate Buffer

This method offers alternative selectivity compared to C18 and is suitable for a range of 2-aminothiophenes, particularly when dealing with closely eluting impurities.

1. Instrumentation:

  • HPLC system as described in Method A.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Glacial acetic acid (AR grade)

  • High-purity water

  • 2-Aminothiophene reference standard and sample

3. Chromatographic Conditions:

  • Column: C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.0, adjusted with acetic acid) in a 60:40 (v/v) ratio.[2] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 250 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

4. Sample Preparation:

  • Prepare a stock solution of the 2-aminothiophene sample at 1 mg/mL in the mobile phase.

  • Prepare working solutions for analysis and calibration standards by diluting the stock solution with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method C: Phenyl-Hexyl with Methanol/Water

The Phenyl-Hexyl column provides a different separation mechanism based on π-π interactions, which can be advantageous for aromatic compounds like 2-aminothiophenes.

1. Instrumentation:

  • HPLC system as described in Method A.

2. Chemicals and Reagents:

  • Methanol (HPLC grade)

  • High-purity water

  • 2-Aminothiophene reference standard and sample

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and water (70:30 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the 2-aminothiophene sample in methanol.

  • Dilute the stock solution with the mobile phase to prepare calibration and sample solutions.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

To aid in the understanding of the experimental workflow, the following diagrams have been generated.

HPLC_Method_Development_Workflow start Define Analytical Objective lit_search Literature Search & Method Scouting start->lit_search col_select Column & Mobile Phase Screening lit_search->col_select param_opt Parameter Optimization (Flow Rate, Temp, Gradient) col_select->param_opt method_dev Developed HPLC Method param_opt->method_dev validation Method Validation (ICH Guidelines) method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness stability Solution Stability validation->stability validated_method Validated Purity Analysis Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method stability->validated_method routine_analysis Routine Analysis & Quality Control validated_method->routine_analysis

Caption: Workflow for HPLC method development and validation.

Forced_Degradation_Study drug_substance 2-Aminothiophene Drug Substance/Product stress_conditions Forced Degradation (Stress Conditions) drug_substance->stress_conditions acid Acid Hydrolysis (e.g., HCl) stress_conditions->acid base Base Hydrolysis (e.g., NaOH) stress_conditions->base oxidation Oxidation (e.g., H2O2) stress_conditions->oxidation thermal Thermal Stress (Heat) stress_conditions->thermal photolytic Photolytic Stress (UV/Vis Light) stress_conditions->photolytic analysis Analysis of Stressed Samples by Validated HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis peak_purity Peak Purity Assessment (e.g., DAD) analysis->peak_purity mass_balance Mass Balance Calculation analysis->mass_balance stability_indicating Demonstration of Stability-Indicating Method peak_purity->stability_indicating mass_balance->stability_indicating photoline photoline photoline->analysis

Caption: Workflow for a forced degradation study.

References

Unraveling the Molecular Mechanisms of Bioactive 2-Aminothiophene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of bioactive compounds with significant therapeutic potential. Understanding the precise mechanism of action is paramount for the targeted development of these derivatives into effective drugs. This guide provides a comparative analysis of the confirmed mechanisms of action for several classes of bioactive 2-aminothiophene derivatives, supported by experimental data and detailed protocols for key assays.

Diverse Mechanisms of Action: A Comparative Overview

Bioactive 2-aminothiophene derivatives exhibit a remarkable range of biological activities by targeting various cellular components and pathways. The primary mechanisms confirmed to date include antiproliferative effects through cell cycle interference and tubulin polymerization inhibition, modulation of key signaling pathways such as the GLP-1 receptor and VEGFR-2/AKT, and targeted inhibition of parasitic enzymes like trypanothione reductase.

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data for the bioactivity of various 2-aminothiophene derivatives across different mechanisms of action, providing a basis for comparative evaluation.

Table 1: Antiproliferative Activity of 2-Aminothiophene Derivatives

Compound IDCell LineIC50 (µM)Exposure Time (h)
6CN09 HeLa~10-2548
PANC-1~10-2548
6CN10 HeLa~25-5048
PANC-1~25-5048
6CN12 HeLa~10-2548
PANC-1~10-2548
6CN14 HeLa<1048
PANC-1<1048
7CN09 HeLa<1048
PANC-1<1048
7CN11 HeLa~10-2548
PANC-1~10-2548
Doxorubicin (Control) HeLa<1048
PANC-1<1048

Note: Data is approximated from graphical representations in the source material.

Table 2: Tubulin Polymerization Inhibition by 2-Aminothiophene Analogs

Compound ClassRepresentative Compound(s)TargetIC50 (µM)
2-Anilinopyridyl-linked OxindolesCompound 6rTubulin1.84
Compound 6yTubulin2.43
2-Amino-benzo[b]thiophenes2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneTubulinStrong interaction, specific IC50 not provided

Table 3: Antileishmanial Activity of 2-Aminothiophene Derivatives

Compound IDLeishmania SpeciesIC50 (µM) - PromastigotesIC50 (µM) - AmastigotesCC50 (µM) - MacrophagesSelectivity Index (SI)
8CN L. amazonensis1.20->43.936.58
DCN-83 L. amazonensis-0.71>84.7119.33
Meglumine Antimoniate (Control) L. amazonensis>10---

Table 4: Kinase Inhibition by Fused Thiophene Derivatives

Compound IDTarget KinaseIC50 (µM)
3b VEGFR-20.126
AKT-16.96
4c VEGFR-20.075
AKT-14.60
Sorafenib (Control) VEGFR-20.045
LY2780301 (Control) AKT-14.62

Key Signaling Pathways and Mechanisms

The diverse bioactivities of 2-aminothiophene derivatives stem from their ability to modulate specific signaling pathways. The following diagrams illustrate these mechanisms.

Antiproliferative and Cytotoxic Mechanisms

Many 2-aminothiophene derivatives exert their anticancer effects by interfering with microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

cluster_0 Experimental Workflow: Tubulin Polymerization Inhibition A 2-Aminothiophene Derivative C Inhibition of Polymerization A->C binds to B Tubulin Dimers B->C D Microtubule Formation Disrupted C->D E Mitotic Spindle Failure D->E F G2/M Cell Cycle Arrest E->F G Apoptosis F->G

Caption: Workflow of tubulin polymerization inhibition by 2-aminothiophene derivatives.

Modulation of GLP-1 Receptor Signaling

Certain 2-aminothiophene derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[1][2] These compounds enhance the receptor's response to its endogenous ligand, GLP-1, leading to increased insulin secretion. This effect is partly mediated by the enhanced phosphorylation of the transcription factor CREB.[1][2]

cluster_1 GLP-1R Positive Allosteric Modulation GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds PAM 2-Aminothiophene PAM PAM->GLP1R enhances binding AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB Insulin Increased Insulin Secretion pCREB->Insulin

Caption: GLP-1R signaling pathway modulation by 2-aminothiophene PAMs.

Inhibition of VEGFR-2 and AKT Signaling in Cancer

In the context of oncology, some fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT. By blocking these key nodes in cancer cell signaling, these compounds can inhibit angiogenesis, cell proliferation, and survival.

cluster_2 VEGFR-2/AKT Inhibition Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PI3K PI3K VEGFR2->PI3K Inhibitor 2-Aminothiophene Derivative Inhibitor->VEGFR2 AKT AKT Inhibitor->AKT PI3K->AKT Downstream Proliferation, Survival, Angiogenesis AKT->Downstream cluster_3 Trypanothione Reductase Catalytic Cycle and Inhibition NADPH NADPH TryR_ox Trypanothione Reductase (Oxidized) NADPH->TryR_ox reduces TryR_red Trypanothione Reductase (Reduced) TryR_ox->TryR_red TS2 Trypanothione Disulfide (TS2) TryR_red->TS2 reduces T_SH_2 Dithiol Trypanothione (T(SH)2) TS2->T_SH_2 T_SH_2->TryR_ox regenerates Inhibitor 2-Aminothiophene Derivative Inhibitor->TryR_red inhibits

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-isopropylthiophene-3-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 2-Amino-5-isopropylthiophene-3-carboxamide (CAS No. 343272-23-1), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including but not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Laboratory coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the chemical name "this compound" and its CAS number "343272-23-1".

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of waste.

    • Ensure the container is tightly sealed to prevent the release of dust or vapors.

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the contractor with a copy of the Safety Data Sheet (SDS) for this compound.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.

    • Wash the spill area with soap and water.

III. Quantitative Data Summary

While a specific Safety Data Sheet for this compound was not publicly available, the following table summarizes key hazard information based on closely related aminothiophene derivatives. This information should be used as a general guideline, and a compound-specific risk assessment is highly recommended.

ParameterValueSource
CAS Number 343272-23-12a biotech[1], Matrix Scientific[2]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Based on similar compounds' SDS.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.Fisher Scientific[3]

IV. Experimental Protocols

Currently, there are no standardized experimental protocols for the on-site treatment or neutralization of this compound waste. The recommended procedure is direct disposal via a licensed hazardous waste management company. Any attempt to neutralize or treat this chemical waste in the laboratory should only be conducted by trained professionals after a thorough risk assessment and development of a validated protocol.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Amino-5-isopropyl- thiophene-3-carboxamide waste is_contaminated Is the waste mixed with other chemical waste? start->is_contaminated consult_ehs Consult Institutional EHS for specific disposal guidance is_contaminated->consult_ehs Yes collect_separately Collect in a dedicated, labeled, and sealed container is_contaminated->collect_separately No consult_ehs->collect_separately store_waste Store in a designated hazardous waste accumulation area collect_separately->store_waste contact_disposal Contact licensed hazardous waste disposal contractor store_waste->contact_disposal provide_sds Provide SDS to the waste contractor contact_disposal->provide_sds end End: Waste properly disposed provide_sds->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended for guidance purposes only and is based on the best available information for this chemical and its structural analogs. It is the responsibility of the user to conduct a thorough risk assessment and to comply with all applicable local, state, and federal regulations regarding hazardous waste disposal. Always consult your institution's Environmental Health and Safety department for specific guidance.

References

Personal protective equipment for handling 2-Amino-5-isopropylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-5-isopropylthiophene-3-carboxamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE is detailed below, drawing on safety protocols for similar thiophene and carboxamide derivatives.

PPE CategoryItemSpecificationRationale
Eye Protection Chemical Safety Goggles or a Face ShieldMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2]Protects against splashes and aerosols of the chemical, which can cause serious eye irritation or damage.[2][3]
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended. Inspect gloves for integrity before each use.[4]Prevents skin contact, as the compound may cause skin irritation.[5][6]
Body Protection Laboratory Coat or Chemical-resistant ApronA flame-retardant, anti-static lab coat is advisable. For larger quantities, a full suit may be necessary.[7]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA-approved respiratorUse a vapor respirator or a self-contained breathing apparatus (SCBA) in case of insufficient ventilation or for large spills.[1][7]Prevents inhalation of dust, vapors, or aerosols, which may be harmful.[7]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is essential to minimize risks during the handling of this compound.

Step 1: Preparation

  • Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[1][5]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Read the Safety Data Sheet (SDS) for any similar compounds to be fully aware of the potential hazards.[8]

  • Double-check that all containers are properly labeled with the chemical name and any hazard warnings.

Step 2: Handling

  • Wear the appropriate PPE as detailed in the table above.[9]

  • Measure and dispense the chemical carefully to avoid generating dust or aerosols.

  • Keep the container tightly closed when not in use.[5][7]

  • Avoid contact with skin, eyes, and clothing.[5][7] Do not breathe in dust or vapors.[7]

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Step 3: In Case of a Spill

  • For small spills, absorb the material with an inert substance such as sand or earth and place it in a suitable container for disposal.[7]

  • For large spills, evacuate the area and, if safe to do so, attempt to stop the leak. Use a self-contained breathing apparatus.[7] Prevent the spill from entering sewers or waterways.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Step 1: Waste Collection

  • Collect all waste material, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.[5]

  • Do not mix this waste with other chemical waste unless compatibility is confirmed.

Step 2: Storage of Waste

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5]

Step 3: Final Disposal

  • Dispose of the chemical waste through a licensed and approved waste disposal company.[3][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Spill Kit) prep_ppe->prep_workspace handle_measure Measure & Dispense prep_workspace->handle_measure handle_use Perform Experiment handle_measure->handle_use handle_store Store Securely handle_use->handle_store emergency_spill Spill Response handle_use->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Eyewash/Shower) handle_use->emergency_exposure If Exposure Occurs cleanup_decontaminate Decontaminate Workspace handle_store->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Licensed Contractor cleanup_waste->cleanup_dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.